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  • Product: (S)-2-Amino-2-methylpent-4-enoic acid
  • CAS: 16820-25-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to (S)-2-Amino-2-methylpent-4-enoic Acid

Introduction (S)-2-Amino-2-methylpent-4-enoic acid is a non-proteinogenic α-amino acid, meaning it is not one of the 22 protein-building amino acids. Its unique structure, featuring a chiral center at the α-carbon, a met...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(S)-2-Amino-2-methylpent-4-enoic acid is a non-proteinogenic α-amino acid, meaning it is not one of the 22 protein-building amino acids. Its unique structure, featuring a chiral center at the α-carbon, a methyl group, and a terminal allyl group, makes it a valuable building block in medicinal chemistry and drug development.[] The presence of the α-methyl group provides steric hindrance and conformational rigidity, while the allyl side chain offers a site for further chemical modification and can participate in hydrophobic interactions.[] This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and applications for researchers and drug development professionals.

Chemical Structure and Physicochemical Properties

The structure of (S)-2-Amino-2-methylpent-4-enoic acid is defined by a pentanoic acid backbone with an amino group and a methyl group attached to the α-carbon (C2). The "S" designation indicates the stereochemistry at this chiral center. A double bond is located between C4 and C5, creating a terminal vinyl group.

chemical_structure C1 HO C3 C C2 O C2->C3 C4 NH₂ C3->C4 C5 CH₃ C3->C5 C6 CH₂ C3->C6 C7 CH C6->C7 C8 CH₂ C7->C8 S_wedge H l1 HOOC l2 NH₂ l3 CH₃ l4 (S) SAR_Workflow Start Lead Peptide Identified Step1 Synthesize Analogues with (S)-2-Amino-2-methylpent-4-enoic acid at Various Positions Start->Step1 Step2 Biological Assay (e.g., Receptor Binding, Enzyme Kinetics) Step1->Step2 Step3 Analyze Data: Potency, Selectivity, Stability Step2->Step3 Decision Improved Properties? Step3->Decision End Optimized Lead Candidate Decision->End Yes Refine Refine Substitution Strategy Decision->Refine No Refine->Step1 Enzyme_Inhibition cluster_0 Normal Reaction cluster_1 Competitive Inhibition Enzyme Enzyme Active Site ES_Complex Enzyme-Substrate Complex Enzyme->ES_Complex + Substrate EI_Complex Enzyme-Inhibitor Complex (No Reaction) Enzyme->EI_Complex + Inhibitor Substrate Substrate Inhibitor (S)-2-Amino-2-methylpent-4-enoic Acid Analogue Product Product ES_Complex->Product Catalysis Synthesis_Workflow Start Pent-4-en-2-one (Starting Material) Step1 Reaction with NH₃ and NaCN (Strecker Conditions) Start->Step1 Intermediate Racemic α-aminonitrile Step1->Intermediate Step2 Acid Hydrolysis (H₃O⁺) Intermediate->Step2 Product_Racemic Racemic (R/S)-2-Amino-2- methylpent-4-enoic acid Step2->Product_Racemic Step3 Chiral Resolution (e.g., Chiral HPLC) Product_Racemic->Step3 Product_S (S)-Enantiomer (Desired Product) Step3->Product_S Product_R (R)-Enantiomer (Byproduct) Step3->Product_R

References

Exploratory

An In-depth Technical Guide to (S)-2-Amino-2-methylpent-4-enoic Acid: Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals Introduction (S)-2-Amino-2-methylpent-4-enoic acid, also known as (S)-α-allylalanine, is a non-proteinogenic α,α-disubstituted amino acid. Its unique struct...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-Amino-2-methylpent-4-enoic acid, also known as (S)-α-allylalanine, is a non-proteinogenic α,α-disubstituted amino acid. Its unique structure, featuring a chiral center at the α-carbon which is substituted with both a methyl and an allyl group, imparts significant steric hindrance and conformational constraints.[1] These characteristics make it a valuable building block in medicinal chemistry and drug discovery, particularly in the design of peptides with enhanced metabolic stability and specific secondary structures.[1] This guide provides a comprehensive overview of the known physical and chemical properties of (S)-2-Amino-2-methylpent-4-enoic acid, along with relevant experimental considerations for its use.

Physical and Chemical Properties

The physical and chemical properties of (S)-2-Amino-2-methylpent-4-enoic acid are summarized in the tables below. These data are crucial for its handling, storage, and application in various experimental settings.

General and Physical Properties
PropertyValueReference
Appearance White to pale cream or pale yellow crystalline powder[2][3]
Molecular Formula C₆H₁₁NO₂[2]
Molecular Weight 129.16 g/mol [2]
Melting Point 285 °C[4]
Boiling Point 226.2 °C at 760 mmHg[2]
Density 1.067 g/cm³[2]
Optical Rotation −14° (c=1.3 in 1N HCl)[4]
Solubility and Acidity
PropertyValueReference
Solubility in Water Very soluble[4]
Solubility in Organic Solvents Data not available. Generally, amino acids exhibit low solubility in nonpolar organic solvents. Solubility is expected to be higher in polar aprotic solvents like DMSO and DMF compared to alcohols like methanol and ethanol.[3]
pKa (Predicted) 2.26 ± 0.10

Spectroscopic Data

While specific spectra for (S)-2-Amino-2-methylpent-4-enoic acid were not found in the reviewed literature, the expected spectroscopic characteristics can be inferred from its structure.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the vinyl protons of the allyl group (typically in the range of 5-6 ppm), a singlet for the α-methyl group, and signals for the methylene protons of the allyl group. The amino and carboxylic acid protons will be exchangeable and their chemical shifts will be dependent on the solvent and pH.

  • ¹³C NMR: The carbon NMR spectrum should display distinct signals for the quaternary α-carbon, the methyl carbon, the carbons of the allyl group (both sp² and sp³ hybridized), and the carboxylic carbon.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (129.16 g/mol ). Common fragmentation patterns for amino acids include the loss of the carboxylic acid group.

Experimental Protocols

Proposed Asymmetric Synthesis

One such general strategy involves the use of a chiral nickel(II) complex of a glycine Schiff base. The complex serves as a chiral template, and alkylation with an appropriate electrophile, in this case, an allyl halide, followed by the introduction of a methyl group and subsequent hydrolysis, would yield the desired product with high enantiomeric excess.

G cluster_start Starting Materials cluster_product Product Glycine Glycine Formation of Chiral Ni(II)-Glycine Schiff Base Complex Formation of Chiral Ni(II)-Glycine Schiff Base Complex Glycine->Formation of Chiral Ni(II)-Glycine Schiff Base Complex Chiral Auxiliary Chiral Auxiliary Chiral Auxiliary->Formation of Chiral Ni(II)-Glycine Schiff Base Complex Ni(II) salt Ni(II) salt Ni(II) salt->Formation of Chiral Ni(II)-Glycine Schiff Base Complex (S)-2-Amino-2-methylpent-4-enoic acid (S)-2-Amino-2-methylpent-4-enoic acid Asymmetric Alkylation with Allyl Halide Asymmetric Alkylation with Allyl Halide Formation of Chiral Ni(II)-Glycine Schiff Base Complex->Asymmetric Alkylation with Allyl Halide 1. Base 2. Allyl-X Methylation Methylation Asymmetric Alkylation with Allyl Halide->Methylation 1. Base 2. CH3-I Hydrolysis and Removal of Auxiliary Hydrolysis and Removal of Auxiliary Methylation->Hydrolysis and Removal of Auxiliary Acidic workup Hydrolysis and Removal of Auxiliary->(S)-2-Amino-2-methylpent-4-enoic acid

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The steric hindrance of the α,α-disubstituted nature of (S)-2-Amino-2-methylpent-4-enoic acid makes its incorporation into a growing peptide chain challenging using standard coupling conditions. More forcing conditions or specialized reagents are often necessary to achieve efficient coupling.

General Protocol Considerations:

  • Resin and Linker: A standard resin, such as Rink amide or Wang resin, can be used depending on whether a C-terminal amide or carboxylic acid is desired.

  • Protecting Group Strategy: The Fmoc/tBu strategy is commonly employed.

  • Coupling:

    • Activation: Due to steric hindrance, standard coupling reagents like HBTU/HATU may result in low yields. The use of stronger activating agents or the generation of a pre-formed symmetric anhydride of the Fmoc-protected (S)-2-Amino-2-methylpent-4-enoic acid is recommended.[1]

    • Double Coupling: Performing the coupling step twice can help to drive the reaction to completion.

    • Solvent: A non-polar solvent mixture, such as dichloroethane-DMF, may improve coupling efficiency for sterically hindered amino acids.[1]

  • Deprotection and Cleavage: Standard procedures for Fmoc deprotection (e.g., with piperidine in DMF) and cleavage from the resin (e.g., with a TFA cocktail) are generally applicable.

G Start Start Fmoc-Deprotection Fmoc-Deprotection Start->Fmoc-Deprotection Piperidine/DMF Wash Wash Fmoc-Deprotection->Wash DMF Coupling Coupling Wash->Coupling Fmoc-AA-OH, Strong Coupling Reagent or Symmetric Anhydride Wash_2 Wash Coupling->Wash_2 DMF Final Cleavage Final Cleavage Wash_2->Fmoc-Deprotection Repeat for next cycle Wash_2->Final Cleavage If sequence complete

Enzyme Inhibition Assay

(S)-2-Amino-2-methylpent-4-enoic acid and its derivatives can be evaluated as enzyme inhibitors. A general workflow for a competitive inhibition assay is described below.

General Protocol:

  • Reagent Preparation: Prepare a buffer solution at the optimal pH for the target enzyme. Prepare stock solutions of the enzyme, substrate, and (S)-2-Amino-2-methylpent-4-enoic acid (the inhibitor).

  • Assay Setup: In a multi-well plate or cuvettes, set up a series of reactions containing a fixed concentration of the enzyme and varying concentrations of the substrate. For each substrate concentration, prepare reactions with and without the inhibitor, as well as a range of inhibitor concentrations.

  • Pre-incubation: Pre-incubate the enzyme with the inhibitor for a defined period to allow for binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Data Acquisition: Monitor the reaction progress over time by measuring the formation of the product or the depletion of the substrate using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Data Analysis: Determine the initial reaction velocities for each condition. Plot the data using methods such as Michaelis-Menten or Lineweaver-Burk plots to determine the kinetic parameters (Km and Vmax) in the presence and absence of the inhibitor and to elucidate the mechanism of inhibition.

G Enzyme Enzyme Enzyme-Substrate Complex Enzyme-Substrate Complex Enzyme->Enzyme-Substrate Complex + Substrate Enzyme-Inhibitor Complex Enzyme-Inhibitor Complex Enzyme->Enzyme-Inhibitor Complex + Inhibitor Substrate Substrate Inhibitor (S)-2-Amino-2- methylpent-4-enoic acid Enzyme-Substrate Complex->Enzyme - Substrate Product Product Enzyme-Substrate Complex->Product Reaction Enzyme-Inhibitor Complex->Enzyme - Inhibitor

Conclusion

(S)-2-Amino-2-methylpent-4-enoic acid is a specialized amino acid with properties that make it a valuable tool for peptide and medicinal chemists. Its steric bulk and conformational rigidity can be exploited to design peptides with improved stability and biological activity.[1] While its synthesis and incorporation into peptides require specialized protocols to overcome steric hindrance, the potential benefits for drug development are significant. Further research into its biological activities and applications is warranted.

References

Foundational

Synthesis of (S)-2-Amino-2-methylpent-4-enoic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth overview of a robust and stereoselective pathway for the synthesis of (S)-2-Amino-2-methylpent-4-enoic acid, a non-proteinog...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of a robust and stereoselective pathway for the synthesis of (S)-2-Amino-2-methylpent-4-enoic acid, a non-proteinogenic α,α-disubstituted amino acid of significant interest in medicinal chemistry and drug development. The core of this synthetic strategy revolves around the diastereoselective alkylation of a chiral nickel(II) complex of an alanine Schiff base, which allows for precise control over the stereochemistry at the α-carbon.

Synthetic Pathway Overview

The enantioselective synthesis of (S)-2-Amino-2-methylpent-4-enoic acid is achieved through a three-step process. This method utilizes a chiral nickel(II) complex to direct the stereoselective introduction of an allyl group onto an alanine scaffold. The key steps are:

  • Formation of the Chiral Ni(II) Complex of Alanine: (S)-Alanine is reacted with a chiral ligand, (S)-o-[(N-benzylprolyl)amino]benzophenone ((S)-BPB), in the presence of a nickel(II) salt to form a square planar complex. This complex serves to activate the α-proton of the alanine moiety and provide a chiral environment for the subsequent alkylation.

  • Diastereoselective Allylation: The chiral Ni(II) complex of alanine is then subjected to alkylation with an allyl halide, such as allyl bromide. The steric hindrance imposed by the chiral ligand directs the approach of the allyl group, leading to a high degree of diastereoselectivity.

  • Decomplexation and Isolation: The final step involves the acidic hydrolysis of the alkylated nickel complex to release the target α,α-disubstituted amino acid. The chiral auxiliary can often be recovered and recycled.

Synthesis_Pathway cluster_0 Step 1: Complex Formation cluster_1 Step 2: Diastereoselective Allylation cluster_2 Step 3: Decomplexation S_Alanine (S)-Alanine Ni_Complex_Ala Chiral Ni(II) Complex of Alanine S_Alanine->Ni_Complex_Ala S_BPB (S)-BPB S_BPB->Ni_Complex_Ala Ni_II Ni(II) Salt Ni_II->Ni_Complex_Ala Alkylated_Complex Alkylated Ni(II) Complex Ni_Complex_Ala->Alkylated_Complex Base Allyl_Bromide Allyl Bromide Allyl_Bromide->Alkylated_Complex Target_Molecule (S)-2-Amino-2-methylpent-4-enoic acid Alkylated_Complex->Target_Molecule Hydrolysis Recovered_Auxiliary Recovered Chiral Auxiliary Alkylated_Complex->Recovered_Auxiliary Hydrolysis HCl Aqueous HCl HCl->Target_Molecule

Figure 1: Overall synthesis pathway for (S)-2-Amino-2-methylpent-4-enoic acid.

Quantitative Data Summary

The efficiency of this synthetic route is highlighted by the high yields and stereoselectivity achieved in the key alkylation step. The following table summarizes typical quantitative data reported for analogous reactions.

StepReactionReagents & ConditionsYield (%)Diastereomeric Excess (d.e.) (%)Reference
2Diastereoselective AllylationNi(II)-complex of (S)-alanine Schiff base, Allyl Bromide, Base (e.g., NaOH), DMF, 25°C70-90 (of alkylated complex)High (specific value for allylation not detailed, but analogous alkylations are high)[1][2]
3DecomplexationAlkylated Ni(II) complex, Aqueous HCl, RefluxHigh (typically quantitative)N/A[1][3]

Note: The diastereomeric excess for the allylation of the specific alanine complex is reported to be high, and optically pure (S)-α-allylalanine can be obtained after separation of diastereomers and hydrolysis[1].

Detailed Experimental Protocols

The following protocols are based on established procedures for the asymmetric synthesis of α-amino acids using chiral nickel(II) Schiff base complexes[1][2][3].

Formation of the Chiral Ni(II) Complex of (S)-Alanine

Materials:

  • (S)-Alanine

  • (S)-o-[(N-benzylprolyl)amino]benzophenone ((S)-BPB)

  • Nickel(II) nitrate hexahydrate or Nickel(II) acetate tetrahydrate

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Methanol (MeOH)

Procedure:

  • A solution of (S)-BPB (1 equivalent) in methanol is prepared.

  • To this solution, (S)-alanine (1 equivalent) and powdered potassium hydroxide (or sodium hydroxide) are added.

  • A methanolic solution of the Nickel(II) salt (1 equivalent) is then added dropwise to the mixture with stirring.

  • The reaction mixture is stirred at room temperature or gently heated to facilitate complex formation, which is often indicated by a color change to a deep red or orange.

  • The resulting chiral Ni(II) complex of the (S)-alanine Schiff base is then isolated by filtration, washed with methanol, and dried under vacuum.

Complex_Formation_Workflow Start Start: Prepare Reagents Dissolve_BPB Dissolve (S)-BPB in Methanol Start->Dissolve_BPB Add_Alanine_Base Add (S)-Alanine and Base Dissolve_BPB->Add_Alanine_Base Add_Ni_Salt Add Ni(II) Salt Solution Add_Alanine_Base->Add_Ni_Salt Stir Stir at RT or with Gentle Heat Add_Ni_Salt->Stir Isolate_Complex Isolate Complex by Filtration Stir->Isolate_Complex Wash_Dry Wash with Methanol and Dry Isolate_Complex->Wash_Dry End End: Chiral Ni(II) Complex Wash_Dry->End

Figure 2: Experimental workflow for the formation of the chiral Ni(II) complex.
Diastereoselective Allylation of the Ni(II) Complex

Materials:

  • Chiral Ni(II) complex of (S)-alanine Schiff base

  • Allyl bromide

  • A suitable base (e.g., solid NaOH, potassium tert-butoxide)

  • Anhydrous Dimethylformamide (DMF)

  • Phase-transfer catalyst (e.g., tetra-n-butylammonium iodide), optional

Procedure:

  • The chiral Ni(II) complex of (S)-alanine is suspended in anhydrous DMF.

  • The base (e.g., powdered NaOH) is added to the suspension. A phase-transfer catalyst can be added at this stage to improve reaction rates.

  • Allyl bromide (1-1.5 equivalents) is added to the reaction mixture.

  • The mixture is stirred vigorously at room temperature (e.g., 25°C) for a specified period (typically several hours to overnight) until the reaction is complete (monitored by TLC).

  • Upon completion, the reaction mixture is worked up by adding it to water and extracting the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude alkylated Ni(II) complex.

  • If necessary, the diastereomers of the alkylated complex can be separated by column chromatography on silica gel.

Decomplexation and Isolation of (S)-2-Amino-2-methylpent-4-enoic Acid

Materials:

  • Alkylated Ni(II) complex

  • Aqueous hydrochloric acid (e.g., 3-6 M HCl)

  • Diethyl ether or other suitable organic solvent

  • Ion-exchange chromatography resin (optional)

Procedure:

  • The alkylated Ni(II) complex is suspended in aqueous HCl.

  • The mixture is heated to reflux for several hours to effect hydrolysis of the Schiff base and liberation of the amino acid. The progress of the reaction can be monitored by the disappearance of the colored complex.

  • After cooling to room temperature, the reaction mixture is extracted with an organic solvent (e.g., diethyl ether) to remove the chiral auxiliary ((S)-BPB), which can be recovered from the organic phase.

  • The aqueous layer, containing the hydrochloride salt of the amino acid, is concentrated under reduced pressure.

  • The crude amino acid hydrochloride can be purified by recrystallization or by passing it through an ion-exchange column to obtain the free amino acid.

  • The final product is dried under vacuum.

Decomplexation_Workflow Start Start: Alkylated Ni(II) Complex Suspend_in_HCl Suspend in Aqueous HCl Start->Suspend_in_HCl Reflux Heat to Reflux Suspend_in_HCl->Reflux Cool_Extract Cool and Extract with Organic Solvent Reflux->Cool_Extract Separate_Phases Separate Aqueous and Organic Phases Cool_Extract->Separate_Phases Recover_Auxiliary Recover Chiral Auxiliary from Organic Phase Separate_Phases->Recover_Auxiliary Concentrate_Aqueous Concentrate Aqueous Phase Separate_Phases->Concentrate_Aqueous Purify_AA Purify Amino Acid (Recrystallization or Ion Exchange) Concentrate_Aqueous->Purify_AA End End: Pure (S)-2-Amino-2-methylpent-4-enoic acid Purify_AA->End

Figure 3: Experimental workflow for the decomplexation and isolation of the target amino acid.

Conclusion

The synthesis pathway detailed in this guide offers a reliable and highly stereocontrolled method for obtaining (S)-2-Amino-2-methylpent-4-enoic acid. The use of a chiral nickel(II) Schiff base complex of alanine is a key feature that enables the asymmetric introduction of the allyl group, leading to the desired α,α-disubstituted amino acid with high optical purity. The provided protocols serve as a foundational methodology for researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery, facilitating the exploration of novel peptides and pharmacologically active molecules incorporating this unique amino acid.

References

Exploratory

Enantioselective synthesis of (S)-2-Amino-2-methylpent-4-enoic acid

A comprehensive review of synthetic strategies for the enantioselective production of (S)-2-Amino-2-methylpent-4-enoic acid, a non-proteinogenic α-amino acid of significant interest in medicinal chemistry and drug develo...

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of synthetic strategies for the enantioselective production of (S)-2-Amino-2-methylpent-4-enoic acid, a non-proteinogenic α-amino acid of significant interest in medicinal chemistry and drug development. This document details and compares two prominent synthetic methodologies: Asymmetric Alkylation using a Chiral Auxiliary and Chiral Phase-Transfer Catalysis.

(S)-2-Amino-2-methylpent-4-enoic acid is a valuable chiral building block used in the synthesis of novel peptides and enzyme inhibitors.[] Its structure, featuring a quaternary α-carbon with both methyl and allyl substituents, introduces conformational constraints that can enhance the metabolic stability and bioactivity of peptides.[] The development of efficient and highly stereoselective synthetic routes to access the pure (S)-enantiomer is therefore a critical objective for researchers in organic synthesis and pharmaceutical development.

A logical approach to the synthesis of the target molecule involves the disconnection of the two substituents from the α-carbon. This retrosynthesis points to a glycine or alanine derivative as a potential starting material, upon which the methyl and allyl groups can be installed stereoselectively.

Retrosynthesis target (S)-2-Amino-2-methylpent-4-enoic acid disconnection C-C Disconnection target->disconnection intermediate1 Chiral Alanine Enolate Equivalent disconnection->intermediate1 intermediate2 Chiral Glycine Dienolate Equivalent disconnection->intermediate2 start1 Alanine Schiff Base intermediate1->start1 Allylation start2 Glycine Schiff Base intermediate2->start2 Sequential Methylation & Allylation Chiral_Auxiliary_Workflow start_node start_node process_node process_node product_node product_node recovery_node recovery_node A Start with Ni(II) complex of (S)-Alanine and (S)-BPB Auxiliary B Base-promoted enolate formation (e.g., solid NaOH in DMF) A->B C Diastereoselective Alkylation with Allyl Bromide B->C D Separation of Diastereomers (Column Chromatography) C->D E Acid Hydrolysis (e.g., 6N HCl) D->E F Isolate (S)-2-Amino-2-methylpent-4-enoic acid E->F G Recover Chiral Auxiliary ((S)-BPB) E->G PTC_Workflow start_node start_node process_node process_node product_node product_node catalyst_node catalyst_node A Glycine benzophenone imine tert-butyl ester (Substrate) C First Alkylation (Methyl Iodide) A->C B Biphasic System (Toluene / solid CsOH·H₂O) B->C CAT Chiral Phase- Transfer Catalyst CAT->C 1 mol% D Second Alkylation (Allyl Bromide) CAT->D 1 mol% C->D E Acidic Hydrolysis to remove Schiff base and tert-butyl ester D->E F Isolate (S)-2-Amino-2-methylpent-4-enoic acid E->F

References

Foundational

(S)-2-Amino-2-methylpent-4-enoic Acid: A Synthetic Building Block and its Relationship to Natural Analogs

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Executive Summary (S)-2-Amino-2-methylpent-4-enoic acid is a synthetic, non-proteinogenic amino acid of significant interest in...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

(S)-2-Amino-2-methylpent-4-enoic acid is a synthetic, non-proteinogenic amino acid of significant interest in medicinal chemistry and peptide design. Its unique structure, featuring an α-methyl group and an allyl side chain, imparts conformational rigidity and metabolic stability to peptides, making it a valuable tool in drug discovery. Extensive literature review indicates that this specific compound is not a known natural product. This guide, therefore, clarifies its synthetic origin and explores the natural occurrence and isolation of structurally related α-methylated and unsaturated amino acids from fungal sources. By examining these natural analogs, this document provides valuable context and detailed experimental protocols relevant to researchers in natural product chemistry and drug development.

(S)-2-Amino-2-methylpent-4-enoic Acid: A Synthetic Compound

(S)-2-Amino-2-methylpent-4-enoic acid is recognized as a synthetic α-amino acid analog. It serves as a versatile building block in peptide chemistry, where its incorporation can introduce conformational constraints and enhance stability against enzymatic degradation[1]. The presence of the α-methyl group is a key modification used in drug design to improve the pharmacokinetic properties of peptides[2]. While this compound is available from various chemical suppliers, there is no scientific literature to support its isolation from natural sources.

Natural Analogs: α-Alkylated and Unsaturated Amino Acids from Fungi

Nature produces a vast array of non-proteinogenic amino acids, some of which share structural features with (S)-2-Amino-2-methylpent-4-enoic acid. Fungi, in particular, are a rich source of such unique metabolites. This section focuses on two relevant examples: 2-Amino-3-methylhexanoic acid (AMHA), an α-amino acid with alkylation adjacent to the α-carbon, and a class of unsaturated amino acids found in Amanita mushrooms.

(2S, 3S)-2-Amino-3-methylhexanoic Acid (AMHA) from Magnaporthe and Alternaria species

(2S, 3S)-2-Amino-3-methylhexanoic acid (AMHA) is an endogenous α-amino acid that has been identified and isolated from the mycelia of several fungal species, including Magnaporthe oryzae and various Alternaria species[1][3]. Previously considered a non-natural amino acid, recent studies have confirmed its status as a natural product[3][4]. AMHA has garnered interest for its potent activity in inducing plant resistance against both abiotic stresses (e.g., extreme temperatures) and biotic stresses from fungal, bacterial, and viral pathogens[1][4].

The production of AMHA occurs within the fungal mycelia and is not secreted into the fermentation broth[1]. The yield of this amino acid varies among different fungal species.

Quantitative Data on Natural Analog Production

The concentration of naturally produced AMHA has been quantified in the mycelia of several fungal species. The data highlights the variability in production capabilities among different fungi.

Fungal SpeciesAMHA Yield (µg/g Fresh Weight)Cultivation TimeReference
Alternaria alternata6.417 days[1]
Magnaporthe oryzae1.727 days[1]
Alternaria alternata f. sp. lycopersici0.947 days[1]
Alternaria brassicicola0.517 days[1]
Unsaturated Amino Acids from Amanita Mushrooms

Mushrooms of the genus Amanita are known to produce a variety of unusual non-proteinogenic amino acids, including several with unsaturated side chains. For instance, (2S)-2-amino-4-chloropent-4-enoic acid has been isolated from Amanita pseudoporphyria. Another related compound, 2-amino-4,5-hexadienoic acid, has also been identified in Amanita pseudoporphyria Hongo[5]. These compounds are of interest due to their potential biological activities and as biosynthetic precursors to other metabolites[1].

Experimental Protocols for Isolation of Natural Analogs

This section provides a detailed protocol for the isolation of AMHA from fungal mycelia and a general overview of methods applicable to the extraction of amino acids from Amanita mushrooms.

Detailed Protocol for Isolation of AMHA from Alternaria alternata Mycelia

This protocol is based on the methodology described for the successful isolation and purification of AMHA from A. alternata[4].

Step 1: Biomass Preparation and Homogenization

  • Harvest A. alternata mycelia from the culture medium.

  • Immediately freeze the harvested mycelia in liquid nitrogen.

  • Homogenize the frozen mycelia into a fine powder using a mortar and pestle.

Step 2: Extraction

  • Transfer the mycelial powder to a 10 mL tube.

  • Add 5 mL of distilled water to the tube.

  • Mix thoroughly by shaking for 60 minutes at room temperature to extract AMHA.

Step 3: Clarification and Lyophilization

  • Centrifuge the extract at 5,500 x g for 10 minutes.

  • Carefully transfer the supernatant to a new tube.

  • Lyophilize (freeze-dry) the crude extract for 24 hours until a dry powder is obtained.

Step 4: Sample Preparation for Purification

  • Redissolve the lyophilized powder in 1 mL of distilled water.

  • Filter the solution through a 0.22-µm microfiber filter to remove any remaining particulate matter.

Step 5: Purification by Medium-Pressure Liquid Chromatography (MPLC)

  • System: NGC™ Quest 10 Plus Chromatography System or equivalent.

  • Column: SunFire™ Prep C18 column (10 × 250 mm, 10 µm).

  • Mobile Phase: An isocratic mixture of water with 0.1% formic acid (v/v) and acetonitrile (60:40, v/v).

  • Flow Rate: 2.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 50 µL.

  • Collect the fraction corresponding to the retention time of an AMHA standard (approximately 4.4 minutes under these conditions)[4].

Step 6: Final Product

  • The purified fraction will yield crystals of AMHA[4].

G cluster_extraction Extraction cluster_purification Purification Mycelia Fungal Mycelia Homogenate Homogenized Powder Mycelia->Homogenate Liquid N2 Grinding CrudeExtract Aqueous Crude Extract Homogenate->CrudeExtract Water Extraction & Centrifugation Lyophilized Lyophilized Powder CrudeExtract->Lyophilized Freeze-drying Filtered Filtered Extract Lyophilized->Filtered Re-dissolve & Filter MPLC MPLC (C18 Column) Filtered->MPLC PureAMHA Pure AMHA MPLC->PureAMHA Fraction Collection

Isolation workflow for 2-Amino-3-methylhexanoic acid (AMHA).
General Methodology for Isolation of Amino Acids from Amanita Mushrooms

  • Extraction: Fresh or dried mushroom fruiting bodies are typically homogenized and extracted with a polar solvent. Common choices include boiling water, ethanol/water mixtures, or acidic buffers to efficiently extract free amino acids[6][7].

  • Deproteinization: The crude extract often contains proteins and peptides that can interfere with analysis. These can be removed by precipitation with an organic solvent (like acetone) or by using ion-retardation resins[6].

  • Chromatographic Purification: The clarified extract is then subjected to chromatographic techniques. Ion-exchange chromatography is a classical and effective method for separating amino acids based on their charge. Reversed-phase chromatography (e.g., HPLC or MPLC with a C18 column) is also widely used, often requiring derivatization of the amino acids to improve retention and detection[7][8].

Biosynthetic Considerations

The biosynthesis of α-methylated amino acids in nature is not fully elucidated but is thought to occur via post-translational or post-biosynthetic modification. For methylated amino acids discovered in the active site of methyl-coenzyme M reductase, it was shown that the methyl groups are derived from S-adenosylmethionine (SAM)[6]. This suggests that a methyltransferase enzyme is likely responsible for the α-methylation of a precursor amino acid.

G cluster_pathway Postulated Biosynthesis of α-Methylated Amino Acids Precursor Precursor α-Amino Acid Enzyme Methyltransferase Precursor->Enzyme Product α-Methylated Amino Acid Precursor->Product Methylation SAM S-Adenosylmethionine (SAM) (Methyl Donor) SAM->Enzyme SAH S-Adenosylhomocysteine (SAH) Enzyme->SAH

Proposed mechanism for α-methylation of amino acids.

Conclusion

While (S)-2-Amino-2-methylpent-4-enoic acid is a valuable synthetic tool in pharmaceutical research, it is not a known natural product. However, the study of its natural analogs, such as AMHA from Alternaria and unsaturated amino acids from Amanita, provides critical insights for natural product chemists and drug developers. The detailed isolation protocol for AMHA serves as a practical guide for researchers working on the discovery and characterization of novel non-proteinogenic amino acids from fungal sources. Understanding the structure, biosynthesis, and isolation of these natural compounds can inspire the design of new synthetic molecules with enhanced biological activities.

References

Exploratory

Spectroscopic and Structural Elucidation of (S)-2-Amino-2-methylpent-4-enoic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals (S)-2-Amino-2-methylpent-4-enoic acid is a non-proteinogenic amino acid of significant interest in medicinal chemistry and drug development. Its unique stru...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-2-Amino-2-methylpent-4-enoic acid is a non-proteinogenic amino acid of significant interest in medicinal chemistry and drug development. Its unique structure, featuring a chiral center at the α-carbon, a methyl group, and a terminal vinyl group, offers a valuable scaffold for designing novel peptide-based therapeutics and enzyme inhibitors. The incorporation of this amino acid can introduce conformational constraints and opportunities for further chemical modification, potentially enhancing the metabolic stability and biological activity of peptides. This guide provides a summary of the available spectroscopic data for (S)-2-Amino-2-methylpent-4-enoic acid and outlines the general experimental protocols for acquiring such data.

While a complete, publicly available dataset of NMR, IR, and MS spectra for (S)-2-Amino-2-methylpent-4-enoic acid is not readily found in common databases, this guide compiles information on closely related structures and provides the expected spectral characteristics and standard methodologies for their acquisition. Researchers synthesizing or utilizing this compound would typically perform the following analyses to confirm its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For (S)-2-Amino-2-methylpent-4-enoic acid, both ¹H and ¹³C NMR would be essential for structural confirmation.

Table 1: Predicted ¹H NMR Spectral Data for (S)-2-Amino-2-methylpent-4-enoic Acid

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~1.4-1.6Singlet3H-CH₃ (at C2)
~2.4-2.6Multiplet2H-CH₂- (at C3)
~5.1-5.3Multiplet2H=CH₂ (at C5)
~5.7-5.9Multiplet1H-CH= (at C4)
Broad Singlet3H-NH₂ and -COOH

Table 2: Predicted ¹³C NMR Spectral Data for (S)-2-Amino-2-methylpent-4-enoic Acid

Chemical Shift (δ) ppmAssignment
~20-25-CH₃ (at C2)
~40-45-CH₂- (at C3)
~60-65C2 (quaternary carbon)
~118-122=CH₂ (at C5)
~130-135-CH= (at C4)
~175-180-COOH (C1)
  • Sample Preparation: Dissolve approximately 5-10 mg of (S)-2-Amino-2-methylpent-4-enoic acid in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆). The choice of solvent is critical, as labile protons (from -NH₂ and -COOH) may exchange with deuterium in D₂O, leading to their disappearance from the ¹H NMR spectrum.

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • The spectral width should encompass the expected range of proton chemical shifts (typically 0-12 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional ¹³C NMR spectrum, often with proton decoupling to simplify the spectrum to singlets for each unique carbon.

    • A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to a known standard, such as tetramethylsilane (TMS) or the residual solvent peak.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Expected IR Absorption Bands for (S)-2-Amino-2-methylpent-4-enoic Acid

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
3000-3300BroadO-H stretch (from COOH)
2800-3100MediumN-H stretch (from NH₂)
~3080Medium=C-H stretch (vinylic)
~2950MediumC-H stretch (aliphatic)
~1700-1725StrongC=O stretch (from COOH)
~1640MediumC=C stretch (alkene)
~1500-1600MediumN-H bend
~910 and ~990Strong=C-H bend (out-of-plane)
  • Sample Preparation:

    • Solid State (KBr Pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This is a common and rapid method.

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Acquisition:

    • A background spectrum of the empty sample holder (or clean ATR crystal) is recorded.

    • The sample is placed in the IR beam path, and the sample spectrum is recorded.

    • The instrument software automatically subtracts the background from the sample spectrum to produce the final IR spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. It can also reveal structural information through fragmentation patterns.

Table 4: Expected Mass Spectrometry Data for (S)-2-Amino-2-methylpent-4-enoic Acid

m/z (Mass-to-Charge Ratio)IonTechnique
130.0817[M+H]⁺ESI-MS (High Resolution)
129.0739[M]⁺EI-MS (High Resolution)

The molecular formula is C₆H₁₁NO₂ and the molecular weight is 129.16 g/mol .[1] High-resolution mass spectrometry (HRMS) would provide a more precise mass, confirming the elemental composition.

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water). For electrospray ionization (ESI), the concentration is typically in the range of 1-10 µg/mL.

  • Ionization Method:

    • Electrospray Ionization (ESI): This is a soft ionization technique suitable for polar molecules like amino acids. It typically produces protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻.

    • Electron Ionization (EI): This is a hard ionization technique that can cause extensive fragmentation. The molecular ion [M]⁺ may be observed, along with characteristic fragment ions.

  • Mass Analyzer: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap).

  • Data Acquisition: The detector records the abundance of ions at each m/z value, generating a mass spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized compound like (S)-2-Amino-2-methylpent-4-enoic acid.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Interpretation & Verification synthesis (S)-2-Amino-2-methylpent-4-enoic acid nmr NMR Spectroscopy (¹H, ¹³C) synthesis->nmr ir IR Spectroscopy synthesis->ir ms Mass Spectrometry synthesis->ms structure_elucidation Structure Elucidation nmr->structure_elucidation [Framework] purity_assessment Purity Assessment nmr->purity_assessment ir->structure_elucidation [Functional Groups] ms->structure_elucidation [Molecular Weight] ms->purity_assessment final_verification Final Structure Verification structure_elucidation->final_verification purity_assessment->final_verification

Caption: General workflow for the spectroscopic analysis of a synthesized compound.

References

Foundational

An In-depth Technical Guide to the Biological Activity of (S)-2-Amino-2-methylpent-4-enoic Acid

For Researchers, Scientists, and Drug Development Professionals Abstract (S)-2-Amino-2-methylpent-4-enoic acid is a non-proteinogenic α-amino acid that serves as a versatile building block in medicinal chemistry and drug...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-Amino-2-methylpent-4-enoic acid is a non-proteinogenic α-amino acid that serves as a versatile building block in medicinal chemistry and drug discovery. Its unique structure, featuring a chiral center, a sterically hindering methyl group, and a reactive allyl side chain, imparts valuable properties to peptides and other molecules into which it is incorporated. This technical guide provides a comprehensive overview of the known biological context of (S)-2-Amino-2-methylpent-4-enoic acid, focusing on its role in the synthesis of biologically active molecules and the insights gained from the study of its derivatives. While direct quantitative data on the biological activity of the parent compound is limited in publicly available literature, this paper will delve into the established applications and the biological activities of closely related analogues, particularly in the context of amino acid transport systems. This guide also includes representative experimental protocols and conceptual signaling pathways to provide a framework for future research and development.

Introduction

(S)-2-Amino-2-methylpent-4-enoic acid is a synthetic amino acid analogue with the molecular formula C6H11NO2.[] Its structure is characterized by an L-alanine core with a methyl group and an allyl group attached to the α-carbon. This substitution provides conformational rigidity and steric hindrance, which can significantly influence the biological properties of peptides and other pharmacologically active compounds.[]

The primary utility of (S)-2-Amino-2-methylpent-4-enoic acid lies in its application as a specialized building block in peptide synthesis and for the development of enzyme inhibitors.[] The incorporation of this amino acid can enhance the metabolic stability of peptides by protecting them from enzymatic degradation.[] The allyl group offers a site for hydrophobic interactions within enzyme active sites and can be used to mimic transition states, thereby blocking catalysis.[] Furthermore, its unique stereochemistry and steric bulk are leveraged in structure-activity relationship (SAR) studies to probe the binding pockets of receptors and enzymes.[]

Physicochemical Properties

A summary of the key physicochemical properties of (S)-2-Amino-2-methylpent-4-enoic acid is presented in Table 1.

PropertyValueReference
Molecular Formula C6H11NO2[]
Molecular Weight 129.16 g/mol []
IUPAC Name (2S)-2-amino-2-methylpent-4-enoic acid[]
Synonyms (S)-alpha-allylalanine, (S)-2-Amino-2-Methyl-4-Pentenoic Acid[]
Appearance White crystalline powder[]
Solubility Very soluble in water[2]
Storage 4°C (Refrigerator)[]

Biological Activity and Applications

While specific quantitative biological activity data for (S)-2-Amino-2-methylpent-4-enoic acid is not extensively documented in public literature, its derivatives have been synthesized and evaluated, providing insights into its potential biological targets. A notable area of investigation is its use in creating analogues for imaging brain tumors via positron emission tomography (PET).

Role in the Development of PET Tracers for Amino Acid Transporters

A study on the synthesis and biological evaluation of (R)- and (S)-2-Amino-5-[18F]fluoro-2-methylpentanoic acid ([18F]FAMPe), which are fluorinated derivatives of the title compound, has shed light on their interaction with amino acid transport systems, particularly System L and System A.[2] These transporters are often upregulated in tumor cells to meet their high metabolic demands for amino acids.

The study revealed that the (S)-enantiomer of the fluorinated derivative, (S)-[18F]FAMPe, exhibited high uptake in a glioblastoma tumor model.[2] This uptake was indicative of recognition by System L transporters.[2] The longer side chain of this derivative, compared to other tracers, led to a loss of recognition by System A transporters but an increased affinity for other neutral amino acid transporters, including glutamine transport systems.[2]

This research underscores the potential of (S)-2-Amino-2-methylpent-4-enoic acid as a scaffold for developing agents that target amino acid transporters, which are crucial for the growth and proliferation of cancer cells.

Potential Signaling Pathway Involvement

Given that derivatives of (S)-2-Amino-2-methylpent-4-enoic acid interact with amino acid transporters, it is plausible that this compound or its analogues could influence signaling pathways that are sensitive to amino acid levels. The mTOR (mechanistic target of rapamycin) signaling pathway is a central regulator of cell growth, proliferation, and metabolism, and its activation is highly dependent on intracellular amino acid concentrations.

Amino acids are sensed by a complex machinery at the lysosome, which, when activated, leads to the recruitment and activation of mTORC1 (mTOR complex 1).[3] Activated mTORC1 then phosphorylates downstream targets such as S6 kinase 1 (S6K1) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1) to promote protein synthesis and cell growth.

The following diagram illustrates a conceptual signaling pathway that could be influenced by molecules that modulate intracellular amino acid concentrations via transporters like System L.

mTOR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm Amino_Acid Amino Acids System_L System L Transporter Amino_Acid->System_L Uptake Intracellular_AA Intracellular Amino Acids System_L->Intracellular_AA mTORC1_inactive Inactive mTORC1 Intracellular_AA->mTORC1_inactive Sensing & Activation mTORC1_active Active mTORC1 mTORC1_inactive->mTORC1_active S6K1 S6K1 mTORC1_active->S6K1 Phosphorylates 4EBP1 4E-BP1 mTORC1_active->4EBP1 Phosphorylates Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis Promotes 4EBP1->Protein_Synthesis Promotes

Conceptual diagram of amino acid-mediated mTORC1 signaling.

Experimental Protocols

Representative Enzyme Inhibition Assay Protocol

This protocol outlines the steps to determine the inhibitory potential of a compound against a specific enzyme by measuring the enzyme's activity in the presence and absence of the inhibitor.

Materials and Reagents:

  • Purified target enzyme

  • Enzyme-specific substrate

  • (S)-2-Amino-2-methylpent-4-enoic acid (or derivative) as the inhibitor

  • Appropriate buffer solution for the enzyme (e.g., phosphate buffer, pH 7.4)

  • Cofactors, if required by the enzyme (e.g., Mg²⁺, NADH)

  • Spectrophotometer or microplate reader

  • 96-well plates or cuvettes

  • Pipettes and tips

  • Distilled water

Procedure:

  • Prepare Solutions:

    • Prepare a stock solution of the inhibitor in a suitable solvent (e.g., water or DMSO).

    • Prepare a series of dilutions of the inhibitor stock solution to test a range of concentrations.

    • Prepare the enzyme solution in the appropriate buffer to a concentration that yields a measurable reaction rate.

    • Prepare the substrate solution in the buffer. The concentration will depend on the type of inhibition being studied (e.g., for determining IC50, a concentration equal to the Michaelis constant, Km, is often used).

  • Assay Setup:

    • In a 96-well plate, set up the following reactions in triplicate:

      • Blank: Buffer only (to zero the spectrophotometer).

      • Negative Control (No Inhibitor): Enzyme solution, buffer, and substrate.

      • Test Wells: Enzyme solution, inhibitor dilution, and substrate.

    • Add the enzyme solution and the inhibitor dilutions (or buffer for the negative control) to the wells.

  • Pre-incubation:

    • Incubate the plate at the optimal temperature for the enzyme for a short period (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the Reaction:

    • Add the substrate solution to all wells to start the enzymatic reaction.

  • Monitor the Reaction:

    • Immediately place the plate in the spectrophotometer or microplate reader.

    • Measure the change in absorbance over time at a wavelength appropriate for the product being formed.

  • Data Analysis:

    • Calculate the initial reaction rates for each inhibitor concentration.

    • Normalize the rates relative to the negative control (100% activity).

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

The following diagram illustrates the general workflow for evaluating enzyme inhibition.

Enzyme_Inhibition_Workflow Prep Prepare Reagents (Enzyme, Substrate, Inhibitor) Setup Set up Reactions (Control & Test) Prep->Setup Preinc Pre-incubate Enzyme with Inhibitor Setup->Preinc Initiate Initiate Reaction (Add Substrate) Preinc->Initiate Monitor Monitor Reaction Rate (e.g., Spectrophotometry) Initiate->Monitor Analyze Analyze Data (Calculate IC50) Monitor->Analyze

General workflow for an enzyme inhibition assay.

Synthesis and Derivatization

(S)-2-Amino-2-methylpent-4-enoic acid serves as a starting material for the synthesis of more complex molecules. The synthesis of the aforementioned PET tracers, for example, involves several key steps starting from the parent amino acid.

The general workflow for synthesizing and evaluating a derivative of (S)-2-Amino-2-methylpent-4-enoic acid is depicted below. This process typically involves protecting the amino group, modifying the allyl side chain, and then deprotecting the final compound, followed by biological evaluation.

Synthesis_Workflow Start (S)-2-Amino-2-methyl pent-4-enoic acid Protect Protect Amino Group (e.g., Boc protection) Start->Protect Modify Modify Allyl Side Chain (e.g., Hydroboration-oxidation, Fluorination) Protect->Modify Deprotect Deprotect Amino Group Modify->Deprotect Purify Purify Final Compound Deprotect->Purify Evaluate Biological Evaluation (e.g., In vitro uptake assays, In vivo imaging) Purify->Evaluate

Conceptual workflow for the synthesis and evaluation of derivatives.

Conclusion and Future Directions

(S)-2-Amino-2-methylpent-4-enoic acid is a valuable and versatile synthetic building block in the field of medicinal chemistry. While direct biological activity data for the compound itself is sparse, its utility is clearly demonstrated through its incorporation into peptides to enhance their stability and in the synthesis of targeted molecules such as PET imaging agents. The biological evaluation of its derivatives, particularly in the context of amino acid transporters in cancer, highlights a promising avenue for future research.

Future investigations should aim to:

  • Screen (S)-2-Amino-2-methylpent-4-enoic acid and its simple derivatives against a panel of enzymes and receptors to identify direct biological targets.

  • Quantify the binding affinities and inhibitory constants (Ki, IC50) for any identified targets.

  • Explore its potential as a modulator of amino acid-sensing pathways like mTOR and investigate the downstream consequences.

  • Expand the library of derivatives to further probe structure-activity relationships for targets such as amino acid transporters.

By systematically exploring the biological activities of this compound and its analogues, the scientific community can unlock its full potential in the development of novel therapeutics and diagnostic agents.

References

Exploratory

(S)-2-Amino-2-methylpent-4-enoic Acid: A Technical Guide to its Mechanism of Action in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract (S)-2-Amino-2-methylpent-4-enoic acid is a synthetic, non-proteinogenic amino acid that has emerged as a valuable tool in medicinal chemistry and d...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-Amino-2-methylpent-4-enoic acid is a synthetic, non-proteinogenic amino acid that has emerged as a valuable tool in medicinal chemistry and drug discovery. Its unique structural features, including a chiral center at the α-carbon, a sterically demanding methyl group, and a reactive allyl side chain, are leveraged to enhance the therapeutic potential of peptide-based agents. The primary mechanism of action of (S)-2-Amino-2-methylpent-4-enoic acid is the induction of conformational constraints within a peptide's backbone. This guide provides an in-depth analysis of its role in peptide engineering, its impact on enzyme inhibition, and its application in structure-activity relationship (SAR) studies. While specific quantitative data from primary literature is not abundant, this paper will detail the principles of its action and the experimental approaches used to evaluate its effects.

Introduction

Peptide-based therapeutics offer high specificity and potency but are often limited by poor metabolic stability and low bioavailability. Chemical modifications are a key strategy to overcome these limitations. (S)-2-Amino-2-methylpent-4-enoic acid is a custom-designed amino acid analog that serves this purpose. Its incorporation into a peptide sequence introduces significant structural rigidity, a critical factor in improving pharmacological properties.[]

Key Structural Features:

  • α-Methyl Group: Introduces steric hindrance, which restricts the rotational freedom around the peptide backbone's phi (φ) and psi (ψ) dihedral angles.

  • Allyl Side Chain: Provides a site for potential chemical modification and contributes to hydrophobic interactions with target proteins.

  • Chirality: The (S)-configuration at the α-carbon influences the overall three-dimensional structure of the peptide.

Mechanism of Action: Conformational Constraint

The central mechanism by which (S)-2-Amino-2-methylpent-4-enoic acid exerts its effects is through the principle of conformational constraint. By limiting the flexibility of a peptide, this amino acid helps to "lock" it into a bioactive conformation, which is the specific three-dimensional shape required for optimal interaction with its biological target, such as a receptor or an enzyme.[] This pre-organization of the peptide structure can lead to a more favorable entropy of binding, thereby increasing binding affinity.

G cluster_0 Unmodified Peptide cluster_1 Modified Peptide Flexible_Peptide Flexible Peptide Chain (Multiple Conformations) Receptor Target Receptor Flexible_Peptide->Receptor Low Affinity Binding (High Entropic Cost) Rigid_Peptide Conformationally Constrained Peptide (Bioactive Conformation) Receptor_2 Target Receptor Rigid_Peptide->Receptor_2 High Affinity Binding (Low Entropic Cost)

Figure 1: Impact of Conformational Constraint on Receptor Binding.

Application in Enzyme Inhibition

(S)-2-Amino-2-methylpent-4-enoic acid is utilized in the design of peptide-based enzyme inhibitors. The allyl side chain can engage in hydrophobic interactions within the active site of an enzyme. When incorporated into a substrate analog, the constrained peptide can mimic the transition state of the enzymatic reaction, leading to potent inhibition.[]

G Substrate Natural Substrate Enzyme Enzyme Active Site Substrate->Enzyme Binds Product Product Enzyme->Product Catalyzes Inhibitor Peptide Inhibitor with (S)-2-Amino-2-methylpent-4-enoic acid Inhibitor->Enzyme Binds and Blocks (Transition State Mimicry)

Figure 2: Mechanism of Enzyme Inhibition.

Role in Structure-Activity Relationship (SAR) Studies

The systematic incorporation of (S)-2-Amino-2-methylpent-4-enoic acid into a lead peptide is a common strategy in SAR studies. By replacing native amino acids with this analog, researchers can probe the importance of conformational flexibility at specific positions within the peptide sequence. This allows for the optimization of binding affinity, selectivity, and metabolic stability.

Table 1: Hypothetical SAR Data for a Peptide Agonist

Peptide AnalogPosition of SubstitutionReceptor Binding Affinity (Ki, nM)In vitro Stability (t½, min)
Native Peptide-5015
Analog 1Position 31060
Analog 2Position 57520
Analog 3Position 85120

Note: This table is illustrative and does not represent actual experimental data, as specific quantitative data for (S)-2-Amino-2-methylpent-4-enoic acid was not available in the searched literature.

Experimental Protocols

The evaluation of peptides containing (S)-2-Amino-2-methylpent-4-enoic acid involves a range of standard biochemical and biophysical assays.

Peptide Synthesis

Peptides incorporating (S)-2-Amino-2-methylpent-4-enoic acid are typically synthesized using solid-phase peptide synthesis (SPPS).

General Protocol:

  • The C-terminal amino acid is attached to a solid support resin.

  • The N-terminal protecting group (e.g., Fmoc) is removed.

  • The next amino acid in the sequence, in this case, a protected form of (S)-2-Amino-2-methylpent-4-enoic acid, is activated and coupled to the free N-terminus of the growing peptide chain.

  • Steps 2 and 3 are repeated until the desired peptide sequence is assembled.

  • The peptide is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid-based).

  • The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • The identity and purity of the final peptide are confirmed by mass spectrometry and analytical RP-HPLC.

Receptor Binding Assays

Competitive radioligand binding assays are commonly used to determine the binding affinity of the modified peptides.

General Protocol:

  • Cell membranes expressing the target receptor are prepared.

  • A constant concentration of a radiolabeled ligand known to bind to the receptor is incubated with the cell membranes.

  • Increasing concentrations of the unlabeled test peptide (containing (S)-2-Amino-2-methylpent-4-enoic acid) are added to compete for binding with the radioligand.

  • After incubation, the bound and free radioligand are separated by filtration.

  • The amount of bound radioactivity is quantified using a scintillation counter.

  • The data are analyzed to determine the concentration of the test peptide that inhibits 50% of the specific binding of the radioligand (IC50), from which the inhibition constant (Ki) can be calculated.

Enzyme Inhibition Assays

Enzyme kinetics studies are performed to characterize the inhibitory potential of the modified peptides.

General Protocol:

  • The target enzyme is incubated with varying concentrations of its substrate in the presence and absence of the inhibitory peptide.

  • The rate of product formation is measured over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • The data are plotted using methods such as the Lineweaver-Burk plot to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) and the inhibition constant (Ki).

G cluster_0 Synthesis & Purification cluster_1 Biological Evaluation SPPS Solid-Phase Peptide Synthesis Cleavage Cleavage & Deprotection SPPS->Cleavage Purification RP-HPLC Purification Cleavage->Purification Binding_Assay Receptor Binding Assay Purification->Binding_Assay Enzyme_Assay Enzyme Inhibition Assay Purification->Enzyme_Assay Stability_Assay Metabolic Stability Assay Purification->Stability_Assay

Figure 3: General Experimental Workflow.

Conclusion

(S)-2-Amino-2-methylpent-4-enoic acid is a powerful tool for medicinal chemists aiming to improve the drug-like properties of peptide-based therapeutics. Its mechanism of action is primarily centered on the introduction of conformational rigidity, which can lead to enhanced binding affinity, greater metabolic stability, and improved receptor selectivity. While the publicly available literature provides a strong conceptual framework for its use, a greater body of primary research with detailed quantitative data on specific biological targets would further solidify its role in rational drug design. The experimental protocols outlined in this guide provide a basis for the systematic evaluation of peptides incorporating this and other non-proteinogenic amino acids.

References

Foundational

An In-depth Technical Guide to (S)-2-Amino-2-methylpent-4-enoic Acid: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals Abstract (S)-2-Amino-2-methylpent-4-enoic acid, also known as (S)-α-allylalanine, is a synthetic, non-proteinogenic α,α-disubstituted amino acid. Its unique...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-Amino-2-methylpent-4-enoic acid, also known as (S)-α-allylalanine, is a synthetic, non-proteinogenic α,α-disubstituted amino acid. Its unique structural features, including a chiral quaternary α-carbon and a versatile allyl side chain, make it a valuable building block in medicinal chemistry and peptide design. The introduction of this amino acid into peptide sequences imparts conformational rigidity, enhances metabolic stability, and provides a handle for further chemical modification. This guide provides a comprehensive overview of the discovery, synthesis, and applications of (S)-2-Amino-2-methylpent-4-enoic acid, with a focus on its role in drug discovery and development.

Introduction and Historical Context

The development of synthetic amino acids has been instrumental in advancing our understanding of peptide and protein structure and function. Non-proteinogenic amino acids, those not found in the genetic code, offer a vast chemical space for modifying peptides to improve their therapeutic properties. Among these, α,α-disubstituted amino acids have garnered significant attention due to their ability to induce specific secondary structures, such as helices and turns, and to protect peptides from enzymatic degradation.

While the precise date and discoverer of (S)-2-Amino-2-methylpent-4-enoic acid are not prominently documented in publicly available literature, its development can be situated within the broader context of the exploration of α-alkylated amino acids for peptide modification, a field that gained significant momentum in the latter half of the 20th century. The pursuit of conformationally constrained amino acids to enhance the potency and stability of bioactive peptides has been a long-standing goal in medicinal chemistry. The synthesis of α-allylalanine represents a strategic approach to achieving these goals, providing both steric hindrance at the α-carbon and a chemically reactive allyl group for further functionalization.

Physicochemical and Spectroscopic Data

A summary of the known quantitative data for (S)-2-Amino-2-methylpent-4-enoic acid is presented in Table 1. This information is crucial for its identification, purification, and application in synthetic protocols.

Table 1: Physicochemical and Spectroscopic Properties of (S)-2-Amino-2-methylpent-4-enoic acid

PropertyValueReference
Molecular Formula C₆H₁₁NO₂[]
Molecular Weight 129.16 g/mol []
Appearance White crystalline powder[]
Boiling Point 226.2 °C at 760 mmHg[]
Density 1.067 g/cm³[]
Solubility Very soluble in waterN/A
Optical Rotation [α]²⁰/D = -14° (c=1.3 in 1N HCl)N/A
Melting Point 285 °C (decomposes)N/A
pKa Not available
¹H NMR Not available in published literature
¹³C NMR Not available in published literature
Mass Spectrometry Not available in published literature

Experimental Protocols: Synthesis of (S)-2-Amino-2-methylpent-4-enoic acid

While a specific, detailed experimental protocol for the initial synthesis of (S)-2-Amino-2-methylpent-4-enoic acid is not widely published, a general and well-established method for the enantioselective synthesis of α-alkylated α-amino acids can be adapted. One of the most common approaches involves the use of a chiral auxiliary, such as a derivative of a natural amino acid, to direct the stereoselective alkylation of a glycine enolate equivalent. A plausible synthetic route is outlined below.

General Asymmetric Synthesis via a Chiral Auxiliary

This method is based on the widely used Schöllkopf chiral auxiliary methodology for the asymmetric synthesis of α-amino acids.

3.1.1. Step 1: Formation of the Chiral Bislactim Ether

A bislactim ether is prepared from a dipeptide of a chiral amino acid (e.g., (S)-Valine) and glycine. This serves as the chiral template.

3.1.2. Step 2: Asymmetric Alkylation

The bislactim ether is deprotonated with a strong base (e.g., n-butyllithium) to form a nucleophilic enolate. This enolate is then reacted with an electrophile, in this case, allyl bromide, to introduce the allyl group. The bulky chiral auxiliary directs the approach of the electrophile to the opposite face, leading to a high degree of stereoselectivity.

3.1.3. Step 3: Methylation

Following the first alkylation, the intermediate is again deprotonated with a strong base and then quenched with methyl iodide to introduce the methyl group at the α-position.

3.1.4. Step 4: Hydrolysis and Isolation

The resulting dialkylated bislactim ether is hydrolyzed under acidic conditions to cleave the chiral auxiliary and release the free (S)-2-Amino-2-methylpent-4-enoic acid. The chiral auxiliary can often be recovered and recycled.

dot

Synthesis_Workflow cluster_synthesis Asymmetric Synthesis Workflow start Chiral Bislactim Ether ((S)-Val-Gly derivative) step1 Deprotonation (n-BuLi) start->step1 step2 Allylation (Allyl Bromide) step1->step2 intermediate1 Mono-allylated Intermediate step2->intermediate1 step3 Deprotonation (n-BuLi) intermediate1->step3 step4 Methylation (Methyl Iodide) step3->step4 intermediate2 Di-alkylated Bislactim Ether step4->intermediate2 step5 Acid Hydrolysis intermediate2->step5 product (S)-2-Amino-2-methylpent-4-enoic acid step5->product auxiliary Chiral Auxiliary Recovery step5->auxiliary Peptide_Modification_Logic cluster_peptide Impact of (S)-α-Allylalanine on Peptide Properties Ala (S)-2-Amino-2-methylpent-4-enoic acid Peptide Peptide Backbone Ala->Peptide Incorporation Modification Site for Chemical Modification Ala->Modification Constraint Conformational Constraint Peptide->Constraint Stability Enhanced Metabolic Stability Peptide->Stability Bioactivity Improved Bioactivity and Pharmacokinetics Constraint->Bioactivity Stability->Bioactivity Modification->Bioactivity Signaling_Pathway_Modulation cluster_signaling General Mechanism of Action Peptide Peptide with (S)-α-Allylalanine Binding Enhanced Binding Affinity (due to conformational constraint) Peptide->Binding Receptor Target Receptor (e.g., GPCR) Signaling Downstream Signaling Pathway (e.g., cAMP, Ca²⁺) Receptor->Signaling Activation/Inhibition Binding->Receptor Response Cellular Response Signaling->Response

References

Exploratory

An In-depth Technical Guide to (S)-2-Amino-2-methylpent-4-enoic Acid Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals Executive Summary (S)-2-Amino-2-methylpent-4-enoic acid is a synthetic, non-proteinogenic α-amino acid that has garnered interest in medicinal chemistry and...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(S)-2-Amino-2-methylpent-4-enoic acid is a synthetic, non-proteinogenic α-amino acid that has garnered interest in medicinal chemistry and drug discovery. Its unique structural features, including a chiral center, an α-methyl group, and a terminal allyl group, make it a valuable building block for creating novel peptides and enzyme inhibitors. The α-methylation provides steric hindrance, which can enhance metabolic stability by preventing enzymatic degradation. The allyl group offers a site for further chemical modification and can participate in hydrophobic interactions within protein binding pockets. This guide provides a comprehensive overview of the synthesis, potential biological activities, and methods for the evaluation of (S)-2-amino-2-methylpent-4-enoic acid and its analogs. While specific quantitative pharmacological data for this compound and its direct derivatives are not extensively available in public literature, this document outlines the general principles and methodologies for their investigation.

Core Compound Profile

Systematic Name: (S)-2-Amino-2-methylpent-4-enoic acid

PropertyValue
Molecular FormulaC6H11NO2
Molecular Weight129.16 g/mol
AppearanceWhite crystalline powder
Chirality(S)-enantiomer
Key Featuresα-methyl group, Terminal allyl group, Chiral center
SolubilityVery soluble in water[1]

Synthesis of (S)-2-Amino-2-methylpent-4-enoic Acid and Analogs

The synthesis of chiral α-methylated α-amino acids like (S)-2-Amino-2-methylpent-4-enoic acid requires stereocontrolled methods to establish the quaternary α-carbon. Several general strategies for the synthesis of such unnatural amino acids have been developed. A common approach involves the asymmetric alkylation of a chiral glycine enolate equivalent.

General Asymmetric Synthesis Protocol

A plausible synthetic route can be adapted from established methods for chiral α-amino acid synthesis, such as the use of a chiral auxiliary. One such method involves the use of a pseudoephedrine glycinamide chiral auxiliary.

Experimental Protocol:

  • Preparation of the Chiral Auxiliary Adduct: Pseudoephedrine is reacted with glycine methyl ester to form pseudoephedrine glycinamide.

  • Enolization: The pseudoephedrine glycinamide is treated with a strong base, such as lithium diisopropylamide (LDA), at low temperature (e.g., -78 °C) in an aprotic solvent like tetrahydrofuran (THF) to generate a chiral lithium enolate.

  • Asymmetric Alkylation: The enolate is then reacted with an appropriate electrophile. For the synthesis of (S)-2-Amino-2-methylpent-4-enoic acid, a two-step alkylation would be necessary. First, an allylic halide (e.g., allyl bromide) would be added to introduce the pent-4-enoyl side chain. This would be followed by a second alkylation step using a methylating agent (e.g., methyl iodide). The order of these alkylation steps would be critical in determining the final stereochemistry and would need to be optimized.

  • Hydrolysis and Cleavage: The resulting diastereomerically enriched product is then hydrolyzed, typically under acidic conditions, to cleave the chiral auxiliary and reveal the desired α-methylated amino acid.

  • Purification: The final product is purified using techniques such as ion-exchange chromatography or crystallization.

It is important to note that this is a generalized protocol and specific reaction conditions, such as solvents, temperatures, and reaction times, would require optimization for the synthesis of (S)-2-Amino-2-methylpent-4-enoic acid.

Biological Activity and Applications

(S)-2-Amino-2-methylpent-4-enoic acid and its analogs are primarily investigated for their potential as:

  • Peptide Mimetics: Incorporation of this amino acid into peptide sequences can induce conformational constraints, leading to peptides with enhanced stability, receptor affinity, and selectivity. The α-methyl group restricts the rotation of the peptide backbone.

  • Enzyme Inhibitors: The unique side chain and stereochemistry can be designed to fit into the active site of specific enzymes, leading to their inhibition. The allyl group can engage in hydrophobic interactions, potentially enhancing binding affinity.

Quantitative Data
Compound/AnalogTarget Enzyme/ReceptorAssay TypeIC50 / Ki (µM)Reference
Hypothetical Derivative 1Protease XFluorogenic Substrate AssayData Not Available-
Hypothetical Peptide Analog 1GPCR YRadioligand Binding AssayData Not Available-
Example: Synthetic Amino Acid Derivative PPC80Pancreatic LipaseIn vitro inhibition assay167-1023[2]
Example: Synthetic Amino Acid Derivative PPC89Pancreatic α-amylaseIn vitro inhibition assay162-519[2]

Experimental Protocols for Biological Evaluation

Enzyme Inhibition Assay

A generalized protocol for assessing the inhibitory potential of (S)-2-Amino-2-methylpent-4-enoic acid derivatives against a target enzyme is provided below.

Materials:

  • Purified target enzyme

  • Substrate for the enzyme (preferably a chromogenic or fluorogenic substrate)

  • Test compound ((S)-2-Amino-2-methylpent-4-enoic acid derivative)

  • Assay buffer (optimized for the specific enzyme)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare Solutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the test compound in assay buffer. Prepare solutions of the enzyme and substrate in assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the enzyme solution. Include controls with no inhibitor and no enzyme.

  • Pre-incubation: Incubate the plate at the optimal temperature for the enzyme for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add the substrate solution to all wells to start the enzymatic reaction.

  • Monitor Reaction: Immediately place the plate in a microplate reader and measure the change in absorbance or fluorescence over time at the appropriate wavelength.

  • Data Analysis: Calculate the initial reaction rates for each concentration of the inhibitor. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., sigmoidal dose-response) to determine the IC50 value.

Signaling Pathways

While direct evidence linking (S)-2-Amino-2-methylpent-4-enoic acid to specific signaling pathways is limited, its nature as an amino acid analog suggests potential interactions with nutrient-sensing pathways. A key pathway regulated by amino acid availability is the mTOR (mechanistic Target of Rapamycin) signaling pathway .

Potential Modulation of the mTOR Pathway

The mTOR pathway is a central regulator of cell growth, proliferation, and metabolism. Amino acids are known to be potent activators of mTOR Complex 1 (mTORC1). It is plausible that synthetic amino acids could either mimic natural amino acids and activate this pathway, or act as antagonists, thereby inhibiting mTORC1 signaling.

Below is a simplified diagram illustrating the general mechanism of amino acid sensing by the mTOR pathway.

mTOR_Signaling cluster_Extracellular Extracellular cluster_Cell Cell Amino Acids Amino Acids Transporter Transporter Amino Acids->Transporter Uptake Intracellular Amino Acids Intracellular Amino Acids Transporter->Intracellular Amino Acids mTORC1 mTORC1 Intracellular Amino Acids->mTORC1 Activation Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation Promotes

Caption: General overview of amino acid-mediated mTORC1 activation.

Experimental Workflow for Investigating mTOR Pathway Modulation

To investigate whether (S)-2-Amino-2-methylpent-4-enoic acid or its analogs modulate the mTOR pathway, the following experimental workflow can be employed.

mTOR_Workflow Cell Culture Cell Culture Starvation Starvation Cell Culture->Starvation 1. Grow cells Treatment Treatment Starvation->Treatment 2. Deprive of amino acids Lysis Lysis Treatment->Lysis 3. Treat with test compound Western Blot Western Blot Lysis->Western Blot 4. Prepare cell lysates Data Analysis Data Analysis Western Blot->Data Analysis 5. Analyze phosphorylation of mTOR targets (e.g., p70S6K, 4E-BP1)

Caption: Workflow for assessing mTOR pathway modulation by a test compound.

Conclusion

(S)-2-Amino-2-methylpent-4-enoic acid represents a versatile scaffold for the development of novel therapeutic agents. Its incorporation into peptides can enhance their pharmacological properties, and its derivatives may serve as potent enzyme inhibitors. While there is a need for more specific quantitative data on the biological activities of this compound and its analogs, the methodologies and conceptual frameworks outlined in this guide provide a solid foundation for researchers to pursue further investigations. Future studies should focus on synthesizing a library of derivatives and screening them against various biological targets to unlock their full therapeutic potential.

References

Protocols & Analytical Methods

Method

Application Notes and Protocols for (S)-2-Amino-2-methylpent-4-enoic acid in Cell Culture

For Researchers, Scientists, and Drug Development Professionals Introduction These application notes provide a generalized framework for researchers to investigate the potential biological effects of (S)-2-Amino-2-methyl...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a generalized framework for researchers to investigate the potential biological effects of (S)-2-Amino-2-methylpent-4-enoic acid in various cell culture models. The protocols outlined below are based on standard methodologies for evaluating novel chemical compounds in vitro. Given the structural similarities of some amino acid analogs to neurotransmitters, we also provide a hypothetical protocol for assessing its potential as an N-methyl-D-aspartate (NMDA) receptor antagonist in neuronal cell cultures.

Data Presentation

Effective evaluation of a novel compound necessitates systematic data collection and presentation. The following tables are templates for summarizing quantitative data obtained from the experimental protocols.

Table 1: Cytotoxicity of (S)-2-Amino-2-methylpent-4-enoic acid in Human Cancer Cell Lines

Cell LineTissue of OriginIC50 (µM) after 48h TreatmentPositive Control (e.g., Doxorubicin) IC50 (µM)
MCF-7Breast AdenocarcinomaData to be determinedReference value
A549Lung CarcinomaData to be determinedReference value
HeLaCervical CancerData to be determinedReference value
SH-SY5YNeuroblastomaData to be determinedReference value

Table 2: Effect of (S)-2-Amino-2-methylpent-4-enoic acid on Neuronal Viability in an Excitotoxicity Model

Treatment GroupConcentration (µM)Neuronal Viability (%)Positive Control (e.g., MK-801)
Vehicle Control-100-
Glutamate (100 µM)-Value < 100-
Glutamate + (S)-2-Amino-2-methylpent-4-enoic acidTest ConcentrationsData to be determinedData to be determined
Glutamate + MK-80110Value > Glutamate alone-

Experimental Protocols

Protocol 1: Assessment of Cytotoxicity in Cancer Cell Lines

This protocol details the use of the MTT assay to determine the half-maximal inhibitory concentration (IC50) of (S)-2-Amino-2-methylpent-4-enoic acid, a measure of its potency in inhibiting cell growth.

1.1. Materials

  • Human cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Complete growth medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • (S)-2-Amino-2-methylpent-4-enoic acid

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • 96-well plates

  • Microplate reader

1.2. Procedure

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of (S)-2-Amino-2-methylpent-4-enoic acid in DMSO. Further dilute the stock solution in a complete growth medium to achieve a range of final concentrations for treatment.

  • Cell Treatment: After 24 hours, remove the medium and add 100 µL of medium containing various concentrations of (S)-2-Amino-2-methylpent-4-enoic acid to the wells. Include a vehicle control (DMSO at the same concentration as in the highest compound dilution) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.

  • MTT Assay: Add 20 µL of MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Evaluation of Neuroprotective Effects in a Glutamate-Induced Excitotoxicity Model

This protocol is designed to investigate if (S)-2-Amino-2-methylpent-4-enoic acid can protect neuronal cells from glutamate-induced cell death, a hallmark of excitotoxicity that can be mitigated by NMDA receptor antagonists.

2.1. Materials

  • Primary cortical neurons or a neuronal cell line (e.g., SH-SY5Y differentiated to a neuronal phenotype)

  • Neurobasal medium supplemented with B-27 and GlutaMAX

  • (S)-2-Amino-2-methylpent-4-enoic acid

  • Glutamate

  • MK-801 (a known NMDA receptor antagonist, as a positive control)

  • Live/Dead viability/cytotoxicity kit (e.g., Calcein-AM/Ethidium Homodimer-1)

  • Fluorescence microscope

2.2. Procedure

  • Cell Culture: Culture primary neurons or differentiated SH-SY5Y cells in appropriate plates for the desired cell density.

  • Pre-treatment: Treat the cells with various concentrations of (S)-2-Amino-2-methylpent-4-enoic acid or MK-801 for 1 hour before inducing excitotoxicity.

  • Excitotoxicity Induction: Add glutamate to the cell culture medium to a final concentration of 100 µM and incubate for 24 hours.

  • Viability Assessment: After the incubation period, wash the cells with PBS and stain with a Live/Dead viability/cytotoxicity kit according to the manufacturer's instructions.

  • Imaging and Quantification: Capture images using a fluorescence microscope. Count the number of live (green fluorescence) and dead (red fluorescence) cells in multiple fields for each treatment condition.

  • Data Analysis: Calculate the percentage of neuronal viability for each treatment group. Compare the viability in the presence of (S)-2-Amino-2-methylpent-4-enoic acid to the glutamate-only control.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and a potential signaling pathway that could be investigated.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assays cluster_analysis Data Analysis cell_culture Cell Culture (Cancer or Neuronal) treatment Cell Treatment (Dose-Response) cell_culture->treatment compound_prep Compound Preparation ((S)-2-Amino-2-methylpent-4-enoic acid) compound_prep->treatment cytotoxicity_assay Cytotoxicity Assay (MTT) treatment->cytotoxicity_assay neuroprotection_assay Neuroprotection Assay (Live/Dead Staining) treatment->neuroprotection_assay data_analysis Data Analysis (IC50 / % Viability) cytotoxicity_assay->data_analysis neuroprotection_assay->data_analysis

Caption: General experimental workflow for in vitro testing of (S)-2-Amino-2-methylpent-4-enoic acid.

nmda_pathway cluster_membrane Cell Membrane nmda_receptor NMDA Receptor ca_influx Ca2+ Influx nmda_receptor->ca_influx Allows glutamate Glutamate glutamate->nmda_receptor Activates compound (S)-2-Amino-2-methylpent-4-enoic acid (Hypothetical Antagonist) compound->nmda_receptor Inhibits excitotoxicity Excitotoxicity & Cell Death ca_influx->excitotoxicity Leads to

Caption: Hypothetical signaling pathway of NMDA receptor antagonism.

References

Application

Application of (S)-2-Amino-2-methylpent-4-enoic Acid in Enzyme Inhibition Assays: A Review of Potential Applications

General Principles of Application (S)-2-Amino-2-methylpent-4-enoic acid is incorporated into peptide synthesis and structure-activity relationship (SAR) studies to confer specific properties to the resulting molecules.[]...

Author: BenchChem Technical Support Team. Date: December 2025

General Principles of Application

(S)-2-Amino-2-methylpent-4-enoic acid is incorporated into peptide synthesis and structure-activity relationship (SAR) studies to confer specific properties to the resulting molecules.[] Its structural characteristics are leveraged to influence biological activity in several ways:

  • Hydrophobic Interactions: The allyl group can participate in hydrophobic interactions within the active sites of enzymes.[]

  • Conformational Rigidity: The bulky methyl group introduces steric hindrance, which can restrict the conformational flexibility of a peptide backbone. This can lead to peptides with a more defined three-dimensional structure, potentially increasing their binding affinity and selectivity for a target enzyme or receptor.[]

  • Transition-State Mimicry: When incorporated into substrate analogues, this amino acid can help mimic the transition state of an enzymatic reaction, thereby blocking the catalytic activity of the enzyme.[]

  • Enhanced Stability: By replacing natural amino acids in a peptide sequence, it can increase the peptide's resistance to enzymatic degradation, prolonging its biological half-life.[]

Hypothetical Application in Enzyme Inhibition Assays

Based on its chemical properties, a general workflow for evaluating a peptide-based inhibitor containing (S)-2-Amino-2-methylpent-4-enoic acid in an enzyme inhibition assay can be proposed.

G cluster_prep Preparation cluster_assay Enzyme Inhibition Assay cluster_analysis Data Analysis P1 Synthesize Peptide Inhibitor containing (S)-2-Amino-2-methylpent-4-enoic acid A2 Add Varying Concentrations of Peptide Inhibitor P1->A2 P2 Prepare Enzyme and Substrate Solutions A1 Dispense Enzyme into Microplate Wells P2->A1 A4 Initiate Reaction by Adding Substrate P2->A4 P3 Prepare Assay Buffer and Control Compounds P3->A1 A1->A2 A3 Pre-incubate Enzyme and Inhibitor A2->A3 A3->A4 A5 Monitor Reaction Progress (e.g., absorbance, fluorescence) A4->A5 D1 Calculate Initial Reaction Velocities A5->D1 D2 Plot Velocity vs. Inhibitor Concentration D1->D2 D3 Determine IC50 Value D2->D3

Caption: Experimental workflow for an enzyme inhibition assay.

General Protocol for an Enzyme Inhibition Assay

The following is a generalized protocol for determining the inhibitory potential of a compound, such as a peptide containing (S)-2-Amino-2-methylpent-4-enoic acid. The specific concentrations, incubation times, and detection methods will vary depending on the enzyme and substrate being studied.

Materials:

  • Purified enzyme of interest

  • Enzyme-specific substrate

  • Peptide inhibitor containing (S)-2-Amino-2-methylpent-4-enoic acid

  • Assay buffer (pH and composition optimized for the enzyme)

  • 96-well microplate

  • Microplate reader (for absorbance or fluorescence detection)

  • Pipettes and tips

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the peptide inhibitor in a suitable solvent (e.g., DMSO or water).

    • Prepare a series of dilutions of the peptide inhibitor in assay buffer.

    • Prepare working solutions of the enzyme and substrate in assay buffer.

  • Assay Setup:

    • Add a fixed volume of the enzyme solution to each well of a 96-well microplate.

    • Add the various dilutions of the peptide inhibitor to the wells. Include a positive control (a known inhibitor) and a negative control (assay buffer without inhibitor).

    • Pre-incubate the plate at a constant temperature (e.g., 37°C) for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding a fixed volume of the substrate solution to all wells.

    • Immediately place the microplate in a plate reader and measure the change in signal (absorbance or fluorescence) over time. The signal change corresponds to the rate of product formation or substrate consumption.

  • Data Analysis:

    • Calculate the initial reaction velocity for each inhibitor concentration from the linear portion of the progress curves.

    • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%, by fitting the data to a suitable dose-response curve.

G Inhibitor Peptide Inhibitor (contains (S)-2-Amino-2-methylpent-4-enoic acid) Inhibited_Complex Enzyme-Inhibitor Complex (Inactive) Inhibitor->Inhibited_Complex Binds to Enzyme Enzyme Active Site Enzyme->Inhibited_Complex Active_Complex Enzyme-Substrate Complex Enzyme->Active_Complex Substrate Substrate Substrate->Active_Complex Binds to Product Product Active_Complex->Product Catalyzes

Caption: Logical relationship of competitive enzyme inhibition.

Summary of Potential Applications and Future Directions

While direct inhibitory data for (S)-2-Amino-2-methylpent-4-enoic acid is not currently available, its utility in creating potent and specific enzyme inhibitors is evident from its chemical properties. Researchers can utilize this amino acid to synthesize novel peptides and small molecules for screening against various enzyme targets. Future research would be necessary to identify specific enzymes that are effectively inhibited by molecules containing this unique amino acid and to determine their precise mechanisms of action and inhibitory constants. Such studies would be invaluable for the development of new therapeutic agents for a wide range of diseases.

References

Method

Application Notes and Protocols: (S)-2-Amino-2-methylpent-4-enoic Acid as a Versatile Building Block in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction (S)-2-Amino-2-methylpent-4-enoic acid is a non-proteinogenic, α-methylated amino acid that serves as a valuable building block in modern peptid...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-Amino-2-methylpent-4-enoic acid is a non-proteinogenic, α-methylated amino acid that serves as a valuable building block in modern peptide synthesis. Its unique structural features, including an α-methyl group and an allylic side chain, offer distinct advantages in the design of novel peptide-based therapeutics. The incorporation of this amino acid can induce conformational constraints, enhance metabolic stability, and modulate the biological activity of peptides. These application notes provide a comprehensive overview of the utility of (S)-2-Amino-2-methylpent-4-enoic acid in peptide synthesis, including detailed experimental protocols and data presentation.

Key Advantages of Incorporating (S)-2-Amino-2-methylpent-4-enoic Acid

The integration of (S)-2-Amino-2-methylpent-4-enoic acid into peptide sequences offers several strategic advantages for drug discovery and development:

  • Conformational Rigidity: The α-methyl group restricts the conformational freedom of the peptide backbone, promoting the formation of stable secondary structures such as helices and turns.[1] This pre-organization can lead to higher receptor binding affinity and specificity.

  • Enhanced Proteolytic Stability: The steric hindrance provided by the α-methyl group protects the adjacent peptide bonds from enzymatic cleavage by proteases, thereby increasing the in vivo half-life of the peptide therapeutic.[2]

  • Improved Pharmacokinetic Properties: By increasing metabolic stability, the incorporation of this amino acid can lead to improved pharmacokinetic profiles, a significant challenge in the development of peptide-based drugs.[3][4]

  • Versatile Side Chain for Further Modification: The allylic side chain provides a reactive handle for post-synthetic modifications, allowing for the introduction of labels, cross-linkers, or other functional moieties.

Data Presentation: Coupling Efficiency of Sterically Hindered Amino Acids

The primary challenge in incorporating (S)-2-Amino-2-methylpent-4-enoic acid into a growing peptide chain is the steric hindrance at the α-carbon. This can lead to slower and less efficient coupling reactions. The choice of coupling reagent and reaction conditions is therefore critical to achieving high yields. The following table summarizes typical coupling yields for sterically hindered amino acids, including α,α-disubstituted amino acids, using various activation methods.

Coupling Reagent/MethodActivating AgentTypical Coupling Yield (%) for Sterically Hindered Amino AcidsReference
Benzotriazole ActivationN-(Fmoc-α-aminoacyl)benzotriazole41 - 95[5][6]
HCTU/DIEAHCTUVariable, often requires double coupling[7]
HATU/HOAt/CollidineHATU/HOAtGenerally high, optimized for difficult couplings[8]
DIC/OxymaDICEffective, with reduced risk of racemization[1]

Note: The exact coupling yield for Fmoc-(S)-2-Amino-2-methylpent-4-enoic acid will be sequence-dependent and requires optimization. It is recommended to perform a test coupling to determine the optimal conditions for a specific peptide sequence.

Experimental Protocols

The following protocols describe the manual solid-phase peptide synthesis (SPPS) of a peptide incorporating (S)-2-Amino-2-methylpent-4-enoic acid using 9-fluorenylmethyloxycarbonyl (Fmoc) chemistry.

Materials
  • Rink Amide MBHA resin

  • Fmoc-protected proteinogenic amino acids

  • Fmoc-(S)-2-Amino-2-methylpent-4-enoic acid

  • N,N-Dimethylformamide (DMF)

  • 20% (v/v) Piperidine in DMF

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dichloromethane (DCM)

  • Diethyl ether

Protocol 1: Resin Swelling and Fmoc Deprotection
  • Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Drain the DMF.

  • Add the 20% piperidine in DMF solution to the resin and agitate for 5-10 minutes.

  • Drain the solution.

  • Repeat the piperidine treatment for another 15-20 minutes.

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

Protocol 2: Coupling of (S)-2-Amino-2-methylpent-4-enoic Acid

Due to the steric hindrance of (S)-2-Amino-2-methylpent-4-enoic acid, a more potent coupling strategy is recommended.

  • In a separate vial, dissolve 3 equivalents of Fmoc-(S)-2-Amino-2-methylpent-4-enoic acid and 3 equivalents of OxymaPure® in DMF.

  • Add 3 equivalents of DIC to the solution and pre-activate for 5-10 minutes at room temperature.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 2-4 hours. The reaction progress can be monitored using a Kaiser test. If the test is positive (indicating incomplete coupling), the coupling step should be repeated (double coupling).

  • After completion of the coupling, wash the resin with DMF (5-7 times).

Protocol 3: Chain Elongation with Standard Amino Acids

For subsequent coupling of standard proteinogenic amino acids, the following protocol can be used.

  • Perform Fmoc deprotection as described in Protocol 1.

  • In a separate vial, dissolve 3 equivalents of the Fmoc-protected amino acid and 3 equivalents of OxymaPure® in DMF.

  • Add 3 equivalents of DIC to the solution and pre-activate for 2-5 minutes.

  • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

  • Monitor the reaction with a Kaiser test and wash the resin with DMF.

Protocol 4: Cleavage and Deprotection
  • After the final Fmoc deprotection, wash the resin with DCM (3-5 times) and dry it under vacuum.

  • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).

  • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the crude peptide.

  • Precipitate the crude peptide by adding it to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

  • Dry the crude peptide under vacuum.

Protocol 5: Purification
  • Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile and water).

  • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a gradient of acetonitrile in water with 0.1% TFA.

  • Collect the fractions containing the pure peptide and confirm the identity and purity by mass spectrometry and analytical HPLC.

  • Lyophilize the pure fractions to obtain the final peptide product.

Mandatory Visualization: Experimental Workflow and a Relevant Signaling Pathway

Experimental Workflow for Peptide Synthesis

The following diagram illustrates the general workflow for the solid-phase synthesis of a peptide incorporating (S)-2-Amino-2-methylpent-4-enoic acid.

Peptide_Synthesis_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) Resin_Prep Resin Swelling & Initial Fmoc Deprotection Coupling_Steric Coupling of Fmoc-(S)-2-Amino- 2-methylpent-4-enoic acid (Protocol 2) Resin_Prep->Coupling_Steric Chain_Elongation Iterative Cycles of: 1. Fmoc Deprotection (Protocol 1) 2. Standard Amino Acid Coupling (Protocol 3) Coupling_Steric->Chain_Elongation Final_Deprotection Final Fmoc Deprotection Chain_Elongation->Final_Deprotection Cleavage Cleavage from Resin & Side-Chain Deprotection (Protocol 4) Final_Deprotection->Cleavage Purification Crude Peptide Purification (RP-HPLC) (Protocol 5) Cleavage->Purification Analysis Characterization: - Mass Spectrometry - Analytical HPLC Purification->Analysis Final_Product Lyophilized Pure Peptide Analysis->Final_Product

General workflow for solid-phase peptide synthesis.
Application in Drug Development: Targeting the GLP-1 Receptor Signaling Pathway

Glucagon-like peptide-1 (GLP-1) is a crucial incretin hormone that regulates blood glucose levels, making it a key target for the treatment of type 2 diabetes.[9][10] However, native GLP-1 has a very short half-life in vivo due to rapid degradation by the enzyme dipeptidyl peptidase-4 (DPP-4). The incorporation of non-proteinogenic amino acids, such as (S)-2-Amino-2-methylpent-4-enoic acid, into GLP-1 analogues can enhance their resistance to DPP-4 and improve their pharmacokinetic profile, leading to more effective and longer-acting therapeutics.[11]

The following diagram illustrates the signaling pathway of the GLP-1 receptor, a G-protein coupled receptor (GPCR).

GLP1_Signaling_Pathway GLP1_Analog GLP-1 Analogue (with (S)-2-Amino-2-methylpent-4-enoic acid) GLP1R GLP-1 Receptor (GPCR) GLP1_Analog->GLP1R Binds to G_Protein G-protein (Gs) GLP1R->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Epac2 Epac2 cAMP->Epac2 Activates Insulin_Granules Insulin Granule Exocytosis PKA->Insulin_Granules Epac2->Insulin_Granules Glucose_Uptake Increased Glucose Uptake by Peripheral Tissues Insulin_Granules->Glucose_Uptake Leads to Glucagon_Secretion Decreased Glucagon Secretion Insulin_Granules->Glucagon_Secretion Leads to

GLP-1 receptor signaling pathway.

Conclusion

(S)-2-Amino-2-methylpent-4-enoic acid is a powerful tool for medicinal chemists and peptide scientists. Its incorporation into peptide sequences can significantly enhance their therapeutic potential by improving conformational stability and resistance to enzymatic degradation. While the synthesis of peptides containing this sterically hindered amino acid requires careful optimization of coupling conditions, the potential benefits for drug development are substantial. The provided protocols and data serve as a valuable resource for researchers looking to leverage the unique properties of this versatile building block in their peptide synthesis endeavors.

References

Application

Dissolving (S)-2-Amino-2-methylpent-4-enoic Acid: Application Notes and Protocols for Experimental Use

For Researchers, Scientists, and Drug Development Professionals Abstract (S)-2-Amino-2-methylpent-4-enoic acid is a synthetic, non-proteinogenic amino acid analog with applications in peptide synthesis and as an enzyme i...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-Amino-2-methylpent-4-enoic acid is a synthetic, non-proteinogenic amino acid analog with applications in peptide synthesis and as an enzyme inhibitor.[] Proper dissolution and handling are critical for ensuring the accuracy and reproducibility of experimental results. This document provides detailed application notes and protocols for the dissolution of (S)-2-Amino-2-methylpent-4-enoic acid for various research applications, including the preparation of stock solutions and working solutions for in vitro assays.

Introduction

(S)-2-Amino-2-methylpent-4-enoic acid (CAS No: 96886-55-4) is a chiral compound featuring a methyl group at the alpha-carbon and an allyl side chain. This structure imparts unique steric and hydrophobic properties, making it a valuable tool in medicinal chemistry and drug design. Its incorporation into peptides can enhance metabolic stability and receptor affinity.[] Accurate preparation of solutions is the first step toward successful experimentation.

Physicochemical Properties and Solubility

Table 1: Solubility of (S)-2-Amino-2-methylpent-4-enoic acid

SolventReported SolubilityEstimated Practical Solubility RangeNotes
Water Very Soluble> 50 mg/mLThe zwitterionic nature of the amino acid enhances its solubility in aqueous solutions.
Phosphate-Buffered Saline (PBS) Data not availableLikely > 50 mg/mLExpected to be highly soluble due to the aqueous nature of the buffer. pH of PBS (typically ~7.4) will maintain the zwitterionic form.
Dimethyl Sulfoxide (DMSO) Data not available> 25 mg/mLA common solvent for preparing high-concentration stock solutions of organic molecules.
Ethanol Data not availableSparingly solubleSolubility is expected to be lower than in aqueous solutions or DMSO. May require warming to dissolve.

Note: The estimated practical solubility ranges are provided as a guideline. It is recommended to perform small-scale solubility tests before preparing large volumes of stock solutions.

Experimental Protocols

Preparation of a High-Concentration Aqueous Stock Solution (e.g., 100 mM)

This protocol describes the preparation of a 100 mM stock solution of (S)-2-Amino-2-methylpent-4-enoic acid in water. The molecular weight of (S)-2-Amino-2-methylpent-4-enoic acid is 129.16 g/mol .

Materials:

  • (S)-2-Amino-2-methylpent-4-enoic acid powder

  • Sterile, deionized, or distilled water

  • Sterile conical tubes or vials

  • Vortex mixer

  • Sterile 0.22 µm syringe filter

Procedure:

  • Weigh out 12.92 mg of (S)-2-Amino-2-methylpent-4-enoic acid powder and place it in a sterile conical tube.

  • Add 1 mL of sterile water to the tube.

  • Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary.

  • Once fully dissolved, sterile-filter the solution using a 0.22 µm syringe filter into a new sterile tube.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

Preparation of a Working Solution for Cell Culture Assays

This protocol describes the dilution of the high-concentration stock solution to a final working concentration for use in cell culture experiments.

Materials:

  • 100 mM stock solution of (S)-2-Amino-2-methylpent-4-enoic acid

  • Sterile cell culture medium appropriate for your cell line

Procedure:

  • Thaw an aliquot of the 100 mM stock solution at room temperature.

  • Determine the final desired concentration of (S)-2-Amino-2-methylpent-4-enoic acid in your experiment.

  • Calculate the volume of the stock solution needed to achieve the final concentration in your total volume of cell culture medium. For example, to prepare 10 mL of medium with a final concentration of 100 µM, add 10 µL of the 100 mM stock solution to 9.99 mL of cell culture medium.

  • Add the calculated volume of the stock solution to the cell culture medium.

  • Gently mix the working solution by pipetting or inverting the tube.

  • The working solution is now ready for use in your cell culture assay. It is recommended to prepare fresh working solutions for each experiment.

Note on Stability in Cell Culture Media: The stability of amino acid analogs in cell culture media can be influenced by factors such as oxidation.[2] While specific stability data for (S)-2-Amino-2-methylpent-4-enoic acid is not available, it is best practice to prepare fresh working solutions immediately before use.

Visualized Workflows and Pathways

Experimental Workflow for Solution Preparation

The following diagram illustrates the general workflow for preparing stock and working solutions of (S)-2-Amino-2-methylpent-4-enoic acid.

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh Compound dissolve Dissolve in Solvent weigh->dissolve filter Sterile Filter (0.22 µm) dissolve->filter aliquot Aliquot filter->aliquot store Store at -20°C / -80°C aliquot->store thaw Thaw Stock Aliquot store->thaw For Experimental Use dilute Dilute in Cell Culture Medium thaw->dilute use Use in Experiment dilute->use G cluster_input Cellular Inputs cluster_pathway mTORC1 Signaling Pathway cluster_output Cellular Responses aa (S)-2-Amino-2-methylpent-4-enoic acid (and other amino acids) rag Rag GTPases aa->rag Activates mtorc1 mTORC1 rag->mtorc1 Activates s6k1 S6K1 mtorc1->s6k1 Phosphorylates bp1 4E-BP1 mtorc1->bp1 Phosphorylates autophagy Autophagy (Decrease) mtorc1->autophagy Inhibits protein Protein Synthesis (Increase) s6k1->protein bp1->protein

References

Method

Application Notes and Protocols for In Vivo Studies Using (S)-2-Amino-2-methylpent-4-enoic acid

These notes are intended for researchers, scientists, and drug development professionals interested in exploring the in vivo applications of this compound. Potential In Vivo Applications (S)-2-Amino-2-methylpent-4-enoic...

Author: BenchChem Technical Support Team. Date: December 2025

These notes are intended for researchers, scientists, and drug development professionals interested in exploring the in vivo applications of this compound.

Potential In Vivo Applications

(S)-2-Amino-2-methylpent-4-enoic acid is primarily utilized as a building block in medicinal chemistry to enhance the properties of peptides and other therapeutic molecules.[] Its incorporation can lead to:

  • Enhanced Metabolic Stability: The methyl group near the amino acid's backbone can provide steric hindrance, protecting peptide-based drugs from enzymatic degradation and thereby increasing their half-life in vivo.[]

  • Improved Receptor Affinity and Selectivity: By introducing conformational constraints, this amino acid can lock a peptide into its bioactive conformation, leading to stronger and more selective binding to its target receptor.[]

  • Enzyme Inhibition: The allyl group can participate in hydrophobic interactions within the active sites of enzymes, potentially acting as an inhibitor. When incorporated into substrate analogues, it can mimic transition states to block catalysis.[]

Given these properties, its in vivo applications are likely to be as a component of a larger therapeutic entity, such as a modified peptide or a targeted enzyme inhibitor.

General Experimental Protocols for In Vivo Assessment

The following are generalized protocols for evaluating the in vivo properties of a therapeutic agent containing (S)-2-Amino-2-methylpent-4-enoic acid. Specific parameters will need to be optimized for the particular animal model and research question.

Animal Models

The choice of animal model is critical and depends on the therapeutic area of interest. Common preclinical models include:

  • Rodents (Mice, Rats): Widely used for initial safety, pharmacokinetic, and efficacy studies due to their well-characterized genetics, rapid breeding cycles, and cost-effectiveness.

  • Rabbits: Often used for toxicology and irritation studies, particularly for transdermal or ophthalmic applications.[2]

  • Larger Mammals (Pigs, Non-human Primates): Utilized in later-stage preclinical development due to their physiological and anatomical similarities to humans, which provide more predictive data on drug metabolism and safety.[3][4]

Administration Routes

The route of administration will depend on the formulation and the target organ or system. Potential routes include:

  • Intravenous (IV) injection: For direct systemic delivery and pharmacokinetic profiling.

  • Intraperitoneal (IP) injection: A common route for systemic administration in rodents.

  • Oral (PO) gavage: To assess oral bioavailability. The inclusion of (S)-2-Amino-2-methylpent-4-enoic acid in peptides may enhance oral bioavailability.[]

  • Subcutaneous (SC) injection: For sustained release formulations.

  • Transdermal application: For localized or systemic delivery through the skin.[2]

Pharmacokinetic (PK) Studies

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

Protocol:

  • Administer the compound to a cohort of animals (e.g., Wistar rats) via the chosen route (e.g., IV and PO).

  • Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) post-administration.

  • Process blood samples to separate plasma.

  • Analyze plasma concentrations of the compound using a validated analytical method such as Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculate key PK parameters (e.g., half-life, clearance, volume of distribution, bioavailability).

Efficacy Studies in a Disease Model

Objective: To evaluate the therapeutic effect of the compound in a relevant animal model of disease.

Protocol (Example: Cancer Xenograft Model):

  • Induce tumor formation in immunocompromised mice by subcutaneously injecting human cancer cells.

  • Once tumors reach a palpable size, randomize animals into treatment and control groups.

  • Administer the test compound (containing (S)-2-Amino-2-methylpent-4-enoic acid) and vehicle control according to a predetermined dosing schedule.

  • Monitor tumor volume and body weight regularly.

  • At the end of the study, euthanize the animals and collect tumors and major organs for further analysis (e.g., histology, biomarker assessment).

Data Presentation

Quantitative data from in vivo studies should be summarized in clear, structured tables for easy comparison. Below are example templates for presenting pharmacokinetic and efficacy data.

Table 1: Hypothetical Pharmacokinetic Parameters

ParameterRoute of AdministrationValue (Mean ± SD)
Half-life (t½) in hoursIV10.5 ± 2.1
PO12.3 ± 3.5
Clearance (CL) in L/hr/kgIV0.5 ± 0.1
Volume of Distribution (Vd) in L/kgIV7.2 ± 1.5
Oral Bioavailability (%) PO65 ± 8

Table 2: Hypothetical Efficacy Data in a Xenograft Model

Treatment GroupDose (mg/kg)Mean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)
Vehicle Control 01500 ± 2500
Test Compound A 10750 ± 15050
Test Compound A 30300 ± 9080
Positive Control 20450 ± 11070

Visualizations: Diagrams of Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate a general experimental workflow and a potential mechanism of action.

Experimental_Workflow cluster_preclinical Preclinical In Vivo Assessment cluster_analysis Sample and Data Analysis Animal_Model Selection of Animal Model (e.g., Rodent, Rabbit) Dose_Finding Dose Range Finding Study (Toxicity Assessment) Animal_Model->Dose_Finding PK_Study Pharmacokinetic (PK) Study (ADME Profiling) Dose_Finding->PK_Study Efficacy_Study Efficacy Study in Disease Model Dose_Finding->Efficacy_Study Data_Analysis Data Analysis and Interpretation PK_Study->Data_Analysis Blood_Sampling Blood/Tissue Sampling PK_Study->Blood_Sampling Efficacy_Study->Data_Analysis Histology Histological Analysis Efficacy_Study->Histology Biomarker Biomarker Assessment Efficacy_Study->Biomarker LC_MS LC-MS Analysis Blood_Sampling->LC_MS LC_MS->Data_Analysis Histology->Data_Analysis Biomarker->Data_Analysis Signaling_Pathway cluster_pathway Potential Enzyme Inhibition Pathway Compound (S)-2-Amino-2-methylpent-4-enoic acid -containing Inhibitor Enzyme Target Enzyme (e.g., Kinase, Protease) Compound->Enzyme Irreversibly or Competitively Inhibits Product Product Enzyme->Product Catalyzes conversion Substrate Substrate Substrate->Enzyme Binds to active site Downstream Downstream Cellular Effects (e.g., Apoptosis, Reduced Proliferation) Product->Downstream

References

Application

Application Notes and Protocols for High-Throughput Screening with (S)-2-Amino-2-methylpent-4-enoic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction (S)-2-Amino-2-methylpent-4-enoic acid is a synthetic, non-proteinogenic amino acid that serves as a versatile building block in medicinal chemi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-Amino-2-methylpent-4-enoic acid is a synthetic, non-proteinogenic amino acid that serves as a versatile building block in medicinal chemistry and drug discovery.[] Its unique structure, featuring a chiral center, a sterically hindering methyl group, and a reactive allyl side chain, makes it a valuable component for designing novel peptide and small molecule libraries for high-throughput screening (HTS).[] The incorporation of this amino acid can introduce conformational constraints and hydrophobic interactions, which are crucial for enhancing the binding affinity, selectivity, and metabolic stability of drug candidates.[]

These application notes provide a comprehensive overview and detailed protocols for utilizing (S)-2-Amino-2-methylpent-4-enoic acid in HTS campaigns, particularly for the discovery of enzyme inhibitors. The methodologies described are applicable to a wide range of enzymatic targets, including proteases, kinases, and phosphatases, which are frequently investigated in drug discovery.

Key Applications in High-Throughput Screening

The distinct structural features of (S)-2-Amino-2-methylpent-4-enoic acid make it a powerful tool for several applications in HTS:

  • Enzyme Inhibitor Discovery: The allyl group can engage in hydrophobic interactions within the active site of an enzyme, while the overall structure can mimic transition states of enzymatic reactions, leading to potent and selective inhibition.[]

  • Peptide and Peptidomimetic Libraries: Incorporation of this amino acid into peptide libraries can enhance their stability against enzymatic degradation and lock the peptide into a bioactive conformation, thereby improving its therapeutic potential.[]

  • Structure-Activity Relationship (SAR) Studies: By systematically replacing natural amino acids with (S)-2-Amino-2-methylpent-4-enoic acid in a lead compound, researchers can probe the importance of steric bulk and hydrophobicity for biological activity.[]

High-Throughput Screening Workflow

A typical HTS workflow for identifying enzyme inhibitors from a library of compounds containing (S)-2-Amino-2-methylpent-4-enoic acid involves several key stages, from assay development to hit validation.

HTS_Workflow cluster_0 Assay Development & Optimization cluster_1 Primary Screen cluster_2 Hit Confirmation & Dose-Response cluster_3 Secondary Assays & Hit Validation Assay_Development Assay Development Assay_Optimization Assay Optimization (Z'-factor > 0.5) Assay_Development->Assay_Optimization Primary_Screen Primary Screen (Single Concentration) Assay_Optimization->Primary_Screen Validated Assay Hit_Confirmation Hit Confirmation Primary_Screen->Hit_Confirmation Putative Hits Dose_Response Dose-Response & IC50 Determination Hit_Confirmation->Dose_Response Secondary_Assays Secondary Assays (e.g., Orthogonal Assays) Dose_Response->Secondary_Assays Confirmed Hits SAR_Expansion SAR by Analogs Secondary_Assays->SAR_Expansion FRET_Assay_Principle cluster_0 No Inhibition cluster_1 Inhibition Substrate_intact FRET Substrate (Intact) Low Fluorescence Protease Active Protease Substrate_cleaved Cleaved Substrate High Fluorescence Protease->Substrate_cleaved Inhibitor Inhibitor ((S)-2-Amino-2-methylpent-4-enoic acid derivative) Protease_inhibited Inhibited Protease Inhibitor->Protease_inhibited Substrate_intact_2 FRET Substrate (Intact) Low Fluorescence SAR_Pathway cluster_0 SAR Modifications HTS_Hit Initial HTS Hit (Contains (S)-2-Amino-2-methylpent-4-enoic acid) Mod_R1 Modify R1 Group HTS_Hit->Mod_R1 Mod_R2 Modify R2 Group HTS_Hit->Mod_R2 Modify_Backbone Modify Peptide Backbone HTS_Hit->Modify_Backbone Analog_Synthesis Synthesize Analogs Mod_R1->Analog_Synthesis Mod_R2->Analog_Synthesis Modify_Backbone->Analog_Synthesis Bio_Testing Biological Testing (Potency, Selectivity, ADME) Analog_Synthesis->Bio_Testing Bio_Testing->HTS_Hit Iterative Optimization Lead_Candidate Optimized Lead Candidate Bio_Testing->Lead_Candidate

References

Method

Application Notes and Protocols for the Quantification of (S)-2-Amino-2-methylpent-4-enoic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction (S)-2-Amino-2-methylpent-4-enoic acid, a non-proteinogenic α-amino acid, is a valuable building block in medicinal chemistry and drug developme...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-Amino-2-methylpent-4-enoic acid, a non-proteinogenic α-amino acid, is a valuable building block in medicinal chemistry and drug development. Its unique structure, featuring a chiral center, a methyl group at the α-carbon, and an allyl side chain, imparts specific conformational constraints and physicochemical properties to peptides and other molecules into which it is incorporated. Accurate and precise quantification of this amino acid is crucial for pharmacokinetic studies, process optimization in peptide synthesis, and quality control of novel therapeutics.

These application notes provide detailed protocols for the quantification of (S)-2-Amino-2-methylpent-4-enoic acid using state-of-the-art analytical techniques, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Methodologies

The quantification of (S)-2-Amino-2-methylpent-4-enoic acid requires methods that can ensure stereospecificity, sensitivity, and accuracy, especially in complex biological matrices. The primary analytical challenges are its chirality and potential for low concentrations in biological samples. The following sections detail two robust methods for its analysis.

Chiral High-Performance Liquid Chromatography (HPLC) with UV Detection

Chiral HPLC is a powerful technique for the enantioselective separation and quantification of chiral molecules like (S)-2-Amino-2-methylpent-4-enoic acid. This method can be employed with or without derivatization, depending on the specific column and sensitivity requirements.

a) Direct Enantioseparation using a Chiral Stationary Phase (CSP)

This approach offers the advantage of direct analysis without the need for derivatization, simplifying sample preparation.

Experimental Protocol:

Sample Preparation:

  • For plasma or serum samples, perform protein precipitation by adding three volumes of ice-cold acetonitrile or methanol.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection.

HPLC Conditions:

  • Column: Chiral stationary phase column (e.g., a macrocyclic glycopeptide-based CSP like Astec CHIROBIOTIC™ T).

  • Mobile Phase: A mixture of methanol, acetonitrile, and an aqueous buffer (e.g., ammonium acetate or formate) with a small percentage of acid (e.g., acetic acid or formic acid) to improve peak shape. A typical starting gradient could be 80% organic phase to 20% aqueous buffer.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: 25 - 40°C.

  • Detection: UV detector at 210 nm.

  • Injection Volume: 10 - 20 µL.

b) Indirect Enantioseparation via Pre-column Derivatization

This method involves reacting the amino acid with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral reversed-phase column. This can enhance sensitivity, especially with fluorescent derivatizing agents.

Experimental Protocol:

Derivatization (using Marfey's Reagent - 1-fluoro-2,4-dinitrophenyl-5-L-alaninamide):

  • To 50 µL of the prepared sample extract, add 100 µL of 1 M sodium bicarbonate.

  • Add 200 µL of a 1% (w/v) solution of Marfey's reagent in acetone.

  • Incubate the mixture at 40°C for 1 hour.

  • Cool the reaction mixture and neutralize with 20 µL of 2 M HCl.

  • Evaporate the acetone under a stream of nitrogen.

  • Dilute the remaining aqueous solution with the mobile phase for HPLC analysis.

HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Gradient elution with Mobile Phase A (0.1% trifluoroacetic acid in water) and Mobile Phase B (0.1% trifluoroacetic acid in acetonitrile). A typical gradient would be from 10% B to 70% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV detector at 340 nm.

  • Injection Volume: 20 µL.

Quantitative Data Summary (Hypothetical)

ParameterDirect Chiral HPLCIndirect Chiral HPLC (Marfey's)
Linearity (r²) > 0.998> 0.999
LOD 50 ng/mL5 ng/mL
LOQ 150 ng/mL15 ng/mL
Accuracy (% Recovery) 95 - 105%97 - 103%
Precision (%RSD) < 5%< 4%

Experimental Workflow for Chiral HPLC Analysis

cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Biological Sample (e.g., Plasma) ProteinPrecipitation Protein Precipitation (Acetonitrile/Methanol) Sample->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation SupernatantCollection Supernatant Collection Centrifugation->SupernatantCollection Evaporation Evaporation SupernatantCollection->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection HPLC Injection Reconstitution->Injection Separation Chiral Separation (CSP or Derivatization) Injection->Separation Detection UV Detection Separation->Detection Quantification Quantification (Peak Area vs. Standard Curve) Detection->Quantification

Caption: Workflow for Chiral HPLC Quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) with Chiral Capillary Column

GC-MS offers high sensitivity and selectivity, making it an excellent choice for quantifying low levels of (S)-2-Amino-2-methylpent-4-enoic acid, particularly in complex matrices. This method requires derivatization to increase the volatility of the amino acid.

Experimental Protocol:

Sample Preparation and Derivatization:

  • Perform protein precipitation on plasma/serum samples as described for the HPLC method.

  • Evaporate the supernatant to complete dryness.

  • Esterification: Add 100 µL of 3 M HCl in n-butanol and heat at 65°C for 30 minutes. Evaporate the reagent under nitrogen.

  • Acylation: Add 50 µL of ethyl acetate and 20 µL of pentafluoropropionic anhydride (PFPA). Heat at 60°C for 20 minutes.

  • Evaporate the reagents to dryness and reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.

GC-MS Conditions:

  • GC System: Agilent 7890B or equivalent.

  • Column: Chiral capillary column (e.g., Chirasil-L-Val, 25 m x 0.25 mm, 0.16 µm).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 80°C, hold for 2 minutes, ramp to 180°C at 5°C/min, and hold for 5 minutes.

  • MS System: Agilent 5977B or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic fragment ions of the derivatized analyte.

Quantitative Data Summary (Hypothetical)

ParameterGC-MS with Chiral Column
Linearity (r²) > 0.999
LOD 1 ng/mL
LOQ 5 ng/mL
Accuracy (% Recovery) 98 - 108%
Precision (%RSD) < 3%

Experimental Workflow for Chiral GC-MS Analysis

cluster_sample_prep Sample Preparation & Derivatization cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Biological Sample ProteinPrecipitation Protein Precipitation Sample->ProteinPrecipitation Evaporation1 Evaporation ProteinPrecipitation->Evaporation1 Esterification Esterification (HCl in n-butanol) Evaporation1->Esterification Evaporation2 Evaporation Esterification->Evaporation2 Acylation Acylation (PFPA) Evaporation2->Acylation Evaporation3 Evaporation Acylation->Evaporation3 Reconstitution Reconstitution (Ethyl Acetate) Evaporation3->Reconstitution Injection GC Injection Reconstitution->Injection Separation Chiral GC Separation Injection->Separation Detection MS Detection (SIM) Separation->Detection Quantification Quantification Detection->Quantification

Caption: Workflow for Chiral GC-MS Quantification.

Potential Metabolic Pathway Involvement

While specific metabolic pathways for (S)-2-Amino-2-methylpent-4-enoic acid are not extensively documented, as a non-proteinogenic amino acid, it may undergo several metabolic transformations common to other amino acids. These can include transamination, decarboxylation, and further metabolism of its carbon skeleton. The α-methyl group is known to often suppress peptide bond cleavage, which may also influence its metabolic stability.[1]

Hypothetical Metabolic Fate:

The initial step in the catabolism of many amino acids is the removal of the amino group, typically through a transamination reaction catalyzed by an aminotransferase. The resulting α-keto acid can then enter central metabolic pathways.

cluster_pathway Hypothetical Metabolic Pathway Molecule (S)-2-Amino-2-methylpent-4-enoic acid Transamination Transamination (Aminotransferase) Molecule->Transamination KetoAcid 2-Keto-2-methylpent-4-enoic acid Transamination->KetoAcid Metabolism Further Metabolism (e.g., TCA Cycle Intermediates) KetoAcid->Metabolism Energy Energy Production Metabolism->Energy Biosynthesis Biosynthetic Precursors Metabolism->Biosynthesis

Caption: Hypothetical Metabolic Pathway.

Conclusion

The analytical methods outlined in these application notes provide robust and reliable frameworks for the quantification of (S)-2-Amino-2-methylpent-4-enoic acid in various samples. The choice between HPLC and GC-MS will depend on the specific requirements of the study, including the sample matrix, required sensitivity, and available instrumentation. Proper method validation is essential to ensure accurate and precise results in research, development, and quality control settings. Further research into the specific metabolic pathways of this and other non-proteinogenic amino acids will be crucial for a comprehensive understanding of their biological roles and therapeutic potential.

References

Application

Application Notes and Protocols: (S)-2-Amino-2-methylpent-4-enoic acid

Audience: Researchers, scientists, and drug development professionals. Topic: (S)-2-Amino-2-methylpent-4-enoic acid in Asymmetric Synthesis and Medicinal Chemistry Note on Asymmetric Catalysis: Extensive literature revie...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Topic: (S)-2-Amino-2-methylpent-4-enoic acid in Asymmetric Synthesis and Medicinal Chemistry

Note on Asymmetric Catalysis: Extensive literature review indicates that while (S)-2-Amino-2-methylpent-4-enoic acid is a product of and a tool for stereoselective synthesis, it is not typically employed as a primary chiral ligand or catalyst in asymmetric catalysis. Its principal applications lie in its use as a specialized building block in peptide and medicinal chemistry. These notes focus on its established roles.

Application Note 1: A Unique Building Block for Peptide and Peptidomimetic Design

(S)-2-Amino-2-methylpent-4-enoic acid is a non-proteinogenic α-amino acid analog valued for its unique structural features: a chiral center, a sterically demanding α-methyl group, and a chemically accessible allyl side chain.[] These characteristics make it a powerful tool for introducing conformational constraints into peptide backbones.[]

Incorporating this amino acid in place of natural residues can restrict backbone flexibility, which in turn can enhance a peptide's stability against enzymatic degradation.[] This modification is a key strategy in drug development to improve the pharmacokinetic properties of peptide-based therapeutics, such as increasing their in-vivo half-life and oral bioavailability.[] The conformational rigidity can also lock a peptide into a bioactive conformation, potentially increasing its binding affinity and selectivity for its target receptor.[]

Key Attributes and Their Implications:

FeatureImplication in Research and Development
α-Methyl Group Induces steric hindrance, restricting torsional angles (phi/psi) of the peptide backbone, leading to more defined secondary structures.
Allyl Side Chain Provides a site for further chemical modification (e.g., metathesis, hydrogenation, or click chemistry) and can participate in hydrophobic interactions within protein binding pockets.[]
Chiral Center Ensures stereospecific interactions with biological targets.

Application Note 2: Utility in Structure-Activity Relationship (SAR) Studies

(S)-2-Amino-2-methylpent-4-enoic acid is frequently utilized in structure-activity relationship (SAR) studies to probe the impact of steric bulk and conformational rigidity on the biological activity of peptides and other small molecules.[] By systematically substituting this constrained amino acid for natural residues, researchers can elucidate the optimal conformation required for receptor binding and signaling.

This rational design approach helps in understanding the pharmacophore of a lead compound and guides the design of next-generation therapeutics with improved potency, selectivity, and metabolic stability.[]

Below is a conceptual workflow illustrating the role of (S)-2-Amino-2-methylpent-4-enoic acid in a typical SAR study for peptide drug development.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Screening & Analysis cluster_optimization Optimization Lead_Peptide Lead Peptide Analogs Synthesize Analogs with (S)-2-Amino-2-methylpent-4-enoic acid Lead_Peptide->Analogs Substitution Strategy Screening In Vitro Screening (Binding Affinity, Potency) Analogs->Screening SAR_Analysis SAR Analysis Screening->SAR_Analysis Data Optimized_Candidate Optimized Candidate (Improved Stability & Affinity) SAR_Analysis->Optimized_Candidate Identify Key Conformational Features Optimized_Candidate->Analogs Iterative Refinement

Caption: Workflow for a Structure-Activity Relationship (SAR) study.

Protocol 1: Incorporation of (S)-2-Amino-2-methylpent-4-enoic acid into a Peptide via Solid-Phase Peptide Synthesis (SPPS)

This protocol provides a general methodology for incorporating Fmoc-protected (S)-2-Amino-2-methylpent-4-enoic acid into a peptide sequence using standard solid-phase peptide synthesis (SPPS) techniques.

Materials:

  • Fmoc-(S)-2-Amino-2-methylpent-4-enoic acid

  • Rink Amide resin (or other suitable solid support)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, 20% (v/v) in DMF

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Standard Fmoc-protected proteinogenic amino acids

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O)

  • Dichloromethane (DCM)

  • Methanol

  • Diethyl ether, cold

  • SPPS reaction vessel

  • Shaker for SPPS

Methodology:

  • Resin Swelling:

    • Place the Rink Amide resin in the SPPS reaction vessel.

    • Add DMF and shake for 30 minutes to swell the resin.

    • Drain the DMF.

  • Fmoc Deprotection (for subsequent couplings):

    • Add 20% piperidine in DMF to the resin.

    • Shake for 5 minutes. Drain.

    • Repeat with a fresh portion of 20% piperidine in DMF and shake for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5-6 times).

  • Coupling of Fmoc-(S)-2-Amino-2-methylpent-4-enoic acid:

    • In a separate vial, pre-activate the Fmoc-(S)-2-Amino-2-methylpent-4-enoic acid. Dissolve 4 equivalents (relative to resin substitution) of the amino acid, 3.9 equivalents of HBTU/HATU, and 8 equivalents of DIPEA in a minimal amount of DMF.

    • Allow the activation mixture to stand for 2-5 minutes.

    • Add the activation mixture to the deprotected resin in the reaction vessel.

    • Shake at room temperature for 2-4 hours. Note: Due to the steric hindrance from the α-methyl group, a longer coupling time and/or double coupling may be necessary.

    • Drain the coupling solution and wash the resin with DMF (3 times), DCM (3 times), and DMF (3 times).

  • Confirmation of Coupling (Optional):

    • Perform a Kaiser test on a small sample of the resin beads. A negative result (beads remain yellow) indicates a successful coupling.

  • Chain Elongation:

    • Repeat the Fmoc deprotection (Step 2) and coupling (Step 3) cycles for each subsequent amino acid in the desired peptide sequence.

  • Final Deprotection and Cleavage:

    • After the final coupling, perform a final Fmoc deprotection.

    • Wash the resin with DMF, then DCM, and dry under vacuum.

    • Add the cleavage cocktail (e.g., TFA/TIS/H₂O) to the resin.

    • Shake at room temperature for 2-3 hours.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the crude peptide pellet under vacuum.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Below is a diagram illustrating the core steps of the SPPS protocol.

SPPS_Workflow Start Start with Resin Swell 1. Resin Swelling in DMF Start->Swell Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF) Deprotect->Wash1 Couple 3. Couple Activated Fmoc-(S)-2-Amino-2-methylpent-4-enoic acid Wash1->Couple Wash2 Wash (DMF, DCM) Couple->Wash2 Repeat Repeat Steps 2-3 for next amino acid Wash2->Repeat Repeat->Deprotect Yes Cleave 4. Cleave Peptide from Resin (TFA Cocktail) Repeat->Cleave No (Final AA) Purify 5. Precipitate & Purify (HPLC) Cleave->Purify End Final Peptide Purify->End

Caption: Solid-Phase Peptide Synthesis (SPPS) cycle for peptide elongation.

References

Method

Application Notes and Protocols for (S)-2-Amino-2-methylpent-4-enoic acid

Introduction (S)-2-Amino-2-methylpent-4-enoic acid is a synthetic, non-proteinogenic amino acid characterized by a chiral center, a reactive allyl side chain, and a methyl group at the alpha-carbon.[] This unique structu...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(S)-2-Amino-2-methylpent-4-enoic acid is a synthetic, non-proteinogenic amino acid characterized by a chiral center, a reactive allyl side chain, and a methyl group at the alpha-carbon.[] This unique structure imparts conformational rigidity, making it a valuable building block in peptide chemistry and drug discovery.[] Its incorporation into peptides can enhance stability against enzymatic degradation and improve binding affinity by locking the peptide into a bioactive conformation.[] Furthermore, the allyl group can participate in hydrophobic interactions within enzyme active sites, suggesting its potential as an enzyme inhibitor.[] These application notes provide a comprehensive experimental framework for researchers and drug development professionals to investigate the biological activities of (S)-2-Amino-2-methylpent-4-enoic acid and its derivatives.

Hypothetical Target and Signaling Pathway

Given its utility in peptide engineering, particularly for metabolic hormone mimetics like GLP-1 analogues, a plausible hypothesis is that a peptide incorporating (S)-2-Amino-2-methylpent-4-enoic acid could act as a potent agonist for the Glucagon-Like Peptide-1 Receptor (GLP-1R).[] GLP-1R activation is known to stimulate insulin secretion and promote glucose uptake via the PI3K/Akt signaling pathway. This document outlines a series of experiments to test this hypothesis.

I. In Vitro Characterization of a Novel Peptide (Peptide-S) Incorporating (S)-2-Amino-2-methylpent-4-enoic acid

This section details the protocols to assess the binding affinity and downstream signaling of a hypothetical peptide, "Peptide-S," which incorporates (S)-2-Amino-2-methylpent-4-enoic acid.

Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of Peptide-S for the GLP-1 Receptor.

Protocol:

  • Cell Culture: Culture HEK293 cells stably expressing human GLP-1R in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 500 µg/mL G418.

  • Membrane Preparation:

    • Harvest cells and homogenize in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA) with protease inhibitors.

    • Centrifuge at 500 x g for 10 min at 4°C to remove nuclei.

    • Centrifuge the supernatant at 40,000 x g for 30 min at 4°C.

    • Resuspend the pellet (crude membrane fraction) in binding buffer (50 mM Tris-HCl, pH 7.4, 1.5 mM CaCl2, 0.1% BSA) and determine protein concentration using a BCA assay.

  • Binding Assay:

    • In a 96-well plate, add 50 µL of membrane preparation (10-20 µg protein).

    • Add 50 µL of [¹²⁵I]-GLP-1 (final concentration ~50 pM).

    • Add 50 µL of competing ligand:

      • Binding buffer for total binding.

      • 1 µM native GLP-1 for non-specific binding.

      • Increasing concentrations of Peptide-S (1 pM to 10 µM).

    • Incubate for 2 hours at room temperature with gentle agitation.

  • Harvesting and Counting:

    • Harvest the reaction onto GF/C filter plates pre-soaked in 0.5% polyethyleneimine.

    • Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

    • Dry the filters and measure radioactivity using a gamma counter.

  • Data Analysis: Calculate the Ki value using the Cheng-Prusoff equation.

Data Presentation:

CompoundKi (nM) for GLP-1R
Native GLP-11.5 ± 0.2
Peptide-S0.8 ± 0.1
Control Peptide25.6 ± 3.1
Western Blot Analysis of Akt Phosphorylation

Objective: To assess the activation of the downstream PI3K/Akt signaling pathway upon GLP-1R stimulation by Peptide-S.

Protocol:

  • Cell Culture and Treatment:

    • Seed pancreatic beta-cell line (e.g., INS-1E) in 6-well plates.

    • Once at 80% confluency, serum-starve the cells for 4 hours.

    • Treat cells with varying concentrations of Peptide-S (0, 1, 10, 100 nM) or native GLP-1 (100 nM) for 15 minutes.

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge at 14,000 x g for 15 min at 4°C and collect the supernatant.

    • Determine protein concentration using a BCA assay.

  • Western Blotting:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate with primary antibodies against phospho-Akt (Ser473) and total Akt (1:1000 dilution) overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.

  • Detection and Analysis:

    • Visualize bands using an ECL chemiluminescence substrate and an imaging system.

    • Quantify band intensity using ImageJ or similar software. Normalize phospho-Akt levels to total Akt.

Data Presentation:

Treatment (100 nM)Fold Increase in p-Akt/Total Akt (vs. Vehicle)
Vehicle1.0 ± 0.1
Native GLP-14.5 ± 0.5
Peptide-S5.2 ± 0.6
Control Peptide1.2 ± 0.2

II. Functional Assays in a Cellular Context

This section describes experiments to evaluate the functional consequences of GLP-1R activation by Peptide-S.

Glucose-Stimulated Insulin Secretion (GSIS) Assay

Objective: To determine if Peptide-S enhances insulin secretion from pancreatic beta-cells in a glucose-dependent manner.

Protocol:

  • Cell Culture: Culture INS-1E cells in 24-well plates until they reach 80-90% confluency.

  • Pre-incubation:

    • Wash cells twice with Krebs-Ringer Bicarbonate Buffer (KRBH) containing 2.8 mM glucose.

    • Pre-incubate in the same buffer for 2 hours at 37°C.

  • Stimulation:

    • Replace the pre-incubation buffer with KRBH containing either low (2.8 mM) or high (16.7 mM) glucose.

    • Add test compounds: vehicle, 100 nM native GLP-1, or 100 nM Peptide-S.

    • Incubate for 1 hour at 37°C.

  • Sample Collection and Analysis:

    • Collect the supernatant (secreted insulin) and lyse the cells to measure total insulin content.

    • Measure insulin concentration in the supernatant and lysate using an Insulin ELISA kit.

    • Normalize secreted insulin to total insulin content.

Data Presentation:

ConditionTreatment (100 nM)Insulin Secretion (% of total)
Low Glucose (2.8 mM)Vehicle1.1 ± 0.2
Low Glucose (2.8 mM)Peptide-S1.3 ± 0.3
High Glucose (16.7 mM)Vehicle3.5 ± 0.4
High Glucose (16.7 mM)Native GLP-17.8 ± 0.8
High Glucose (16.7 mM)Peptide-S9.2 ± 1.1

III. Visualizations: Signaling Pathway and Experimental Workflow

Signaling Pathway Diagram

GLP1R_Signaling cluster_membrane Plasma Membrane GLP1R GLP-1R AC Adenylyl Cyclase GLP1R->AC Gsα PI3K PI3K GLP1R->PI3K β-arrestin Peptide_S Peptide-S Peptide_S->GLP1R cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Glucose_Uptake Glucose Uptake & Insulin Secretion PKA->Glucose_Uptake PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 Akt Akt PIP3->Akt pAkt p-Akt Akt->pAkt Phosphorylation pAkt->Glucose_Uptake

Caption: Hypothetical GLP-1R signaling pathway activated by Peptide-S.

Experimental Workflow Diagram

Experimental_Workflow cluster_synthesis Compound Preparation cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_analysis Data Analysis & Conclusion Peptide_Synthesis Synthesize Peptide-S with (S)-2-Amino-2-methylpent-4-enoic acid Binding_Assay GLP-1R Binding Assay (Determine Ki) Peptide_Synthesis->Binding_Assay Signaling_Assay Western Blot for p-Akt (Confirm Pathway Activation) Binding_Assay->Signaling_Assay Functional_Assay GSIS Assay (Measure Insulin Secretion) Signaling_Assay->Functional_Assay Data_Analysis Analyze Data & Evaluate Therapeutic Potential Functional_Assay->Data_Analysis

Caption: Overall experimental workflow for characterizing Peptide-S.

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (S)-2-Amino-2-methylpent-4-enoic acid

Welcome to the technical support center for the synthesis of (S)-2-Amino-2-methylpent-4-enoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (S)-2-Amino-2-methylpent-4-enoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of this valuable non-proteinogenic amino acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for the asymmetric synthesis of (S)-2-Amino-2-methylpent-4-enoic acid?

A1: The enantioselective synthesis of (S)-2-Amino-2-methylpent-4-enoic acid, an α,α-disubstituted amino acid, is typically achieved through the diastereoselective alkylation of a chiral enolate equivalent. The most prevalent and successful methods involve the use of chiral auxiliaries to control the stereochemistry of the newly formed stereocenter. Key strategies include:

  • Alkylation of Chiral Pseudoephedrine Amides: This robust method involves the diastereoselective alkylation of the enolate derived from pseudoephedrine glycinamide with an allyl halide. The pseudoephedrine auxiliary is then cleaved to yield the desired amino acid.

  • Alkylation of Nickel(II) Complexes of Schiff Bases: Chiral ligands, such as those derived from proline, are used to form square-planar Ni(II) complexes with alanine Schiff bases. These complexes undergo highly diastereoselective alkylation with allyl bromide. Subsequent hydrolysis releases the target amino acid and the chiral ligand.[1][2]

  • Alkylation of Chiral Oxazolidinones: Evans-type oxazolidinone auxiliaries derived from amino acids can be used to direct the asymmetric alkylation of an attached N-acyl group.

Q2: I am observing low yields in my synthesis. What are the potential causes?

A2: Low yields in the synthesis of (S)-2-Amino-2-methylpent-4-enoic acid can stem from several factors, depending on the chosen synthetic route. Common culprits include:

  • Incomplete Enolate Formation: The deprotonation of the α-carbon is a critical step. Insufficiently strong or hindered bases, incorrect temperatures, or the presence of proton sources can lead to incomplete enolate formation.

  • Side Reactions: Competing reactions such as elimination of the alkyl halide, over-alkylation (dialkylation if a glycine equivalent is used), or reaction of the enolate with other electrophiles can reduce the yield of the desired product.

  • Poor Diastereoselectivity: If the stereocontrol of the reaction is not optimal, a mixture of diastereomers will be formed, reducing the yield of the desired (S)-enantiomer after purification.

  • Difficult Auxiliary Cleavage: The final step of removing the chiral auxiliary can sometimes be low-yielding if the conditions are not optimized for the specific substrate.

  • Product Loss During Workup and Purification: The product may be lost during aqueous workup if it has some water solubility, or during chromatography if the separation from byproducts is difficult.

Q3: How can I improve the diastereoselectivity of the alkylation step?

A3: Achieving high diastereoselectivity is crucial for obtaining a high yield of the desired enantiomer. Here are some strategies to improve it:

  • Choice of Chiral Auxiliary: The selection of the chiral auxiliary is paramount. Pseudoephedrine and certain proline-derived ligands for Ni(II) complexes have demonstrated excellent stereocontrol in similar syntheses.

  • Reaction Temperature: Lowering the reaction temperature during enolate formation and alkylation often enhances diastereoselectivity by favoring the thermodynamically more stable transition state.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the aggregation state and geometry of the enolate, thereby affecting the facial selectivity of the alkylation. Aprotic solvents like THF are commonly used.

  • Counterion Effects: The nature of the metal counterion of the enolate (e.g., Li+, Na+, K+) can impact the stereochemical outcome. The use of additives like LiCl can also influence the reaction's selectivity.

Q4: What are the common impurities I might encounter and how can I remove them?

A4: Common impurities include the undesired diastereomer of the product, unreacted starting materials, and byproducts from side reactions.

  • Diastereomers: These can often be separated by flash column chromatography on silica gel, as they have different physical properties.

  • Unreacted Starting Material: If the starting material is less polar than the product, it can be removed by chromatography.

  • Over-alkylation Products: In methods using glycine equivalents, dialkylated products can be a significant impurity and may require careful chromatographic separation.

  • Hydrolyzed Chiral Auxiliary: The cleaved chiral auxiliary is typically removed during the workup or by chromatography.

Troubleshooting Guides

Issue 1: Low Yield of Alkylated Product
Symptom Possible Cause Suggested Solution
Starting material is recovered largely unreacted. Incomplete enolate formation.Use a stronger base (e.g., LDA, LHMDS). Ensure anhydrous conditions and use freshly distilled solvents. Optimize the deprotonation time and temperature.
Low reactivity of the alkylating agent.Use a more reactive allyl halide (e.g., allyl iodide instead of allyl bromide).
A complex mixture of products is observed. Side reactions are occurring.Lower the reaction temperature. Add the alkylating agent slowly to the enolate solution.
The enolate is not stable.Use a less reactive base or lower the temperature during enolate formation.
The yield of the desired diastereomer is low. Poor diastereoselectivity.Screen different chiral auxiliaries. Optimize the reaction temperature, solvent, and base.
Issue 2: Poor Diastereoselectivity
Symptom Possible Cause Suggested Solution
Multiple spots are observed on TLC after alkylation, corresponding to diastereomers. The chiral auxiliary is not providing sufficient stereocontrol.Switch to a more effective chiral auxiliary (e.g., pseudoephedrine).
The reaction temperature is too high.Perform the enolization and alkylation at a lower temperature (e.g., -78 °C).
Incorrect solvent is being used.Use a non-polar, aprotic solvent like THF.
The enolate geometry is not well-defined.Additives like LiCl can help to form a more defined enolate aggregate.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the asymmetric synthesis of α-alkylated amino acids using methods applicable to (S)-2-Amino-2-methylpent-4-enoic acid.

Method Chiral Auxiliary/Ligand Base Solvent Temperature (°C) Typical Yield (%) Typical Diastereomeric Excess (%)
Pseudoephedrine Amide Alkylation (1S,2S)-(+)-PseudoephedrineLDA or LHMDSTHF-78 to 070-95>95
Ni(II) Complex Alkylation (S)-2-[N-(N'-benzylprolyl)amino]benzophenoneNaH or K₂CO₃DMF or CH₃CNRoom Temp.80-95>98

Experimental Protocols

Method 1: Asymmetric Alkylation of a Chiral Ni(II) Complex of an Alanine Schiff Base

This protocol is adapted from established methods for the diastereoselective alkylation of Ni(II) complexes.[1][2]

Step 1: Formation of the Chiral Ni(II) Complex

  • To a solution of the chiral ligand (S)-2-[N-(N'-benzylprolyl)amino]benzophenone (1.0 eq) in methanol, add (S)-alanine (1.0 eq) and sodium hydroxide (1.0 eq).

  • Heat the mixture to reflux for 1 hour.

  • Add a solution of nickel(II) nitrate hexahydrate (1.0 eq) in methanol and continue to reflux for 3 hours.

  • Cool the reaction mixture to room temperature, and collect the precipitated red solid by filtration. Wash with cold methanol and dry under vacuum to yield the chiral Ni(II) complex.

Step 2: Diastereoselective Alkylation

  • Suspend the chiral Ni(II) complex (1.0 eq) and powdered potassium carbonate (5.0 eq) in dimethylformamide (DMF).

  • Add allyl bromide (3.0 eq) to the suspension.

  • Stir the mixture vigorously at room temperature for 24-48 hours, monitoring the reaction by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the alkylated Ni(II) complex.

Step 3: Hydrolysis and Isolation of (S)-2-Amino-2-methylpent-4-enoic acid

  • Dissolve the purified alkylated Ni(II) complex in 6M hydrochloric acid.

  • Heat the mixture at 100 °C for 6 hours.

  • Cool the mixture to room temperature and extract with diethyl ether to remove the chiral ligand.

  • Adjust the pH of the aqueous layer to the isoelectric point of the amino acid (around pH 6) with a suitable base (e.g., ammonium hydroxide).

  • The product may precipitate at its isoelectric point and can be collected by filtration. Alternatively, the aqueous solution can be applied to an ion-exchange column for purification.

  • Wash the isolated solid with cold water and then ethanol, and dry under vacuum to obtain pure (S)-2-Amino-2-methylpent-4-enoic acid.

Visualizations

experimental_workflow cluster_step1 Step 1: Complex Formation cluster_step2 Step 2: Alkylation cluster_step3 Step 3: Hydrolysis & Isolation start1 Chiral Ligand + Alanine + NaOH in Methanol reflux1 Reflux start1->reflux1 add_ni Add Ni(NO₃)₂·6H₂O reflux1->add_ni reflux2 Reflux add_ni->reflux2 filter1 Filter and Dry reflux2->filter1 complex Chiral Ni(II) Complex filter1->complex start2 Complex + K₂CO₃ in DMF complex->start2 add_allyl Add Allyl Bromide start2->add_allyl stir Stir at RT add_allyl->stir workup Workup stir->workup purify Column Chromatography workup->purify alkylated_complex Alkylated Ni(II) Complex purify->alkylated_complex start3 Alkylated Complex in 6M HCl alkylated_complex->start3 hydrolysis Heat start3->hydrolysis extraction Extract Ligand hydrolysis->extraction ph_adjust Adjust pH extraction->ph_adjust isolate Isolate Product ph_adjust->isolate product (S)-2-Amino-2-methylpent-4-enoic acid isolate->product

Caption: Experimental workflow for the synthesis of (S)-2-Amino-2-methylpent-4-enoic acid.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield of Alkylated Product incomplete_enolate Incomplete Enolate Formation low_yield->incomplete_enolate side_reactions Side Reactions low_yield->side_reactions poor_selectivity Poor Diastereoselectivity low_yield->poor_selectivity stronger_base Use Stronger Base / Anhydrous Conditions incomplete_enolate->stronger_base optimize_temp Optimize Temperature / Slow Addition side_reactions->optimize_temp change_auxiliary Change Chiral Auxiliary / Optimize Conditions poor_selectivity->change_auxiliary

References

Optimization

(S)-2-Amino-2-methylpent-4-enoic acid stability and degradation issues

Technical Support Center: (S)-2-Amino-2-methylpent-4-enoic acid This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability, degradation, storage, an...

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (S)-2-Amino-2-methylpent-4-enoic acid

This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability, degradation, storage, and handling of (S)-2-Amino-2-methylpent-4-enoic acid.

FAQs: Storage and Handling

Q1: What are the optimal storage conditions for solid (S)-2-Amino-2-methylpent-4-enoic acid?

For long-term storage, the lyophilized powder should be kept in a tightly sealed container at -20°C or, preferably, -80°C.[1][2][3] These conditions minimize degradation from moisture, oxidation, and bacterial contamination. For short-term storage (days to weeks), 4°C in a dark, dry location is acceptable.[2][][5]

Q2: What is the correct procedure for handling the solid compound to prevent contamination and degradation?

To prevent moisture contamination, which can significantly reduce long-term stability, the sealed container should be allowed to equilibrate to room temperature in a desiccator before opening.[3][6] After dispensing the required amount, it is good practice to purge the container with an inert gas like argon or nitrogen before resealing and returning it to cold storage.[6]

Q3: How stable is (S)-2-Amino-2-methylpent-4-enoic acid in solution, and how should solutions be stored?

The compound is significantly less stable in solution compared to its lyophilized form.[1][5] It is strongly recommended to prepare solutions fresh for each experiment. If storage is unavoidable, prepare stock solutions in a sterile, slightly acidic buffer (pH 5-7 is often optimal), create single-use aliquots to avoid repeated freeze-thaw cycles, and store them at -20°C or -80°C for no longer than absolutely necessary.[2][5]

Q4: What solvents are recommended for dissolving this compound?

The solubility is determined by its structure, which includes a hydrophobic allyl side chain.[] For initial testing, sterile water or standard biological buffers (e.g., PBS) should be attempted. If solubility is poor, a small amount of an organic solvent like DMSO or DMF can be used to first dissolve the compound, followed by careful dilution with the aqueous buffer.[3] Note that DMSO may oxidize certain amino acid residues and should be used with caution if the compound is part of a larger peptide containing methionine or free cysteine.[3]

Troubleshooting Guide

Q5: My analytical results (HPLC, LC-MS) show new impurity peaks after storing the compound. What are the likely causes?

The appearance of new peaks suggests chemical degradation. Given the structure of (S)-2-Amino-2-methylpent-4-enoic acid, the primary suspects are oxidation of the terminal allyl group and reactions involving the amino or carboxylic acid functions, especially under stressful conditions.[][7] Degradation can be accelerated by exposure to light (photolysis), elevated temperatures, non-optimal pH, or the presence of oxidizing agents.[7][8][9]

Use the following workflow to diagnose the issue:

G cluster_0 Troubleshooting Purity Issues start Impurity Detected in Analysis check_storage Review Storage Conditions (Solid & Solution) start->check_storage storage_ok Conditions Correct? check_storage->storage_ok fix_storage Action: Correct Storage (e.g., -80°C, Dark, Inert Gas) storage_ok->fix_storage No check_handling Review Handling Protocol (e.g., Equilibration, Solvents) storage_ok->check_handling Yes end_node Perform Confirmatory Analysis fix_storage->end_node handling_ok Protocol Correct? check_handling->handling_ok fix_handling Action: Refine Handling (e.g., Use Fresh Solvents) handling_ok->fix_handling No check_stress Identify Potential Stressors (Light, Temp, pH, Oxygen) handling_ok->check_stress Yes fix_handling->end_node stress_ok Stressors Mitigated? check_stress->stress_ok fix_stress Action: Mitigate Stress (e.g., Use Amber Vials, Control pH) stress_ok->fix_stress No stress_ok->end_node Yes fix_stress->end_node

Caption: Workflow for troubleshooting compound purity.

The allyl side chain is particularly susceptible to oxidation, which can lead to the formation of epoxides, aldehydes, or carboxylic acids at that position.

G cluster_1 Potential Oxidative Degradation Pathway parent (S)-2-Amino-2-methylpent-4-enoic acid H₂N COOH CH₂-CH=CH₂ stress Oxidative Stress (O₂, Light, Metal Ions) parent->stress degradant1 Epoxide Derivative H₂N COOH CH₂-CH(O)CH₂ stress->degradant1 degradant2 Aldehyde Derivative (via Oxidative Cleavage) H₂N COOH CH₂-CHO stress->degradant2

Caption: A potential oxidative degradation pathway of the allyl group.

Stability Data and Experimental Protocols

Illustrative Forced Degradation Data

No specific quantitative stability data for this molecule is broadly published. The following table provides illustrative data based on typical results from a forced degradation study of an amino acid with an unsaturated side chain.[7][8] This demonstrates the compound's potential vulnerabilities.

Stress ConditionParametersIncubation TimeIllustrative % DegradationPotential Degradation Products
Acid Hydrolysis 0.1 M HCl, 60°C24 hours1-3%Minor hydrolysis products
Base Hydrolysis 0.1 M NaOH, 60°C8 hours2-5%Racemization products, hydrolysis
Oxidation 3% H₂O₂, RT12 hours15-25%Epoxides, aldehydes, ketones
Thermal 80°C, Solid State48 hours< 2%Decarboxylation products
Photolytic 1.2 million lux hours24 hours5-10%Oxidative products, radicals

Note: This data is for illustrative purposes only and should not be considered as specification. Actual stability should be determined empirically.

Protocol: Forced Degradation Study

This protocol outlines a general procedure to assess the intrinsic stability of (S)-2-Amino-2-methylpent-4-enoic acid and identify potential degradation products.[7][9]

Objective: To identify degradation pathways and validate that the primary analytical method (e.g., HPLC-UV) is stability-indicating.

Materials:

  • (S)-2-Amino-2-methylpent-4-enoic acid

  • HPLC-grade water, acetonitrile, methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Calibrated HPLC-UV/MS system

  • Photostability chamber, calibrated oven, pH meter

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., 50:50 methanol:water).

  • Stress Conditions Setup:

    • Acid Hydrolysis: Mix stock solution with 0.1 M HCl and incubate at 60°C.

    • Base Hydrolysis: Mix stock solution with 0.1 M NaOH and incubate at 60°C.

    • Oxidation: Mix stock solution with 3% H₂O₂ and keep at room temperature in the dark.

    • Thermal Stress: Store both the solid compound and the stock solution at 80°C in the dark.

    • Photolytic Stress: Expose the stock solution to light in a photostability chamber (ICH Q1B guidelines).

    • Control: Keep an aliquot of the stock solution at 4°C in the dark.

  • Time-Point Sampling: Withdraw samples from each stress condition at predetermined intervals (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acid and base samples before analysis.

  • Analysis: Analyze all samples by a validated HPLC-UV/MS method.

  • Data Evaluation:

    • Calculate the percentage degradation by comparing the peak area of the parent compound in stressed samples to the control.

    • Identify major degradation products using mass spectrometry (MS) data.

    • Ensure the analytical method achieves peak separation between the parent compound and all major degradants (peak purity analysis).

G cluster_2 Forced Degradation Experimental Workflow cluster_3 Apply Stress Conditions prep Prepare 1 mg/mL Stock Solution acid Acid (HCl, 60°C) prep->acid base Base (NaOH, 60°C) prep->base oxid Oxidative (H₂O₂, RT) prep->oxid therm Thermal (80°C) prep->therm photo Photolytic (ICH Q1B) prep->photo sample Sample at Time Points (e.g., 0, 4, 8, 24h) acid->sample base->sample oxid->sample therm->sample photo->sample analyze Analyze via HPLC-UV/MS sample->analyze evaluate Evaluate Data: - % Degradation - Identify Products - Method Validation analyze->evaluate

Caption: Workflow for a forced degradation study.

References

Troubleshooting

Technical Support Center: (S)-2-Amino-2-methylpent-4-enoic Acid Solubility

Welcome to the technical support center for (S)-2-Amino-2-methylpent-4-enoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequen...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (S)-2-Amino-2-methylpent-4-enoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding solubility issues encountered during experimental work with this compound.

(S)-2-Amino-2-methylpent-4-enoic acid is a non-proteinogenic amino acid featuring an α-methyl group and an allyl side chain. These structural modifications, while valuable for introducing conformational constraints and enhancing metabolic stability in peptides, can present challenges in achieving desired solubility. This guide offers systematic approaches to overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: Why is my (S)-2-Amino-2-methylpent-4-enoic acid not dissolving in water?

A1: The solubility of (S)-2-Amino-2-methylpent-4-enoic acid is influenced by several factors. Its α-methyl group and allyl side chain contribute to its hydrophobic character, which can limit its solubility in aqueous solutions. Like other amino acids, its solubility is lowest at its isoelectric point (pI), the pH at which the molecule has a net zero charge. At the pI, intermolecular interactions can be stronger, leading to aggregation and precipitation.

Q2: What is the isoelectric point (pI) of (S)-2-Amino-2-methylpent-4-enoic acid and why is it important for solubility?

A2: The isoelectric point (pI) is a critical parameter for solubilizing amino acids. The predicted pKa of the carboxylic acid group is approximately 2.26.[1] Based on structurally similar α-methylated amino acids, the pKa of the α-amino group is estimated to be around 9.7. Therefore, the estimated pI is approximately 5.98. At a pH close to 5.98, the compound will have its lowest solubility. To enhance solubility, the pH of the solution should be adjusted to be at least 2 units away from the pI (i.e., below pH 4 or above pH 8).

Q3: What is the first step I should take to dissolve (S)-2-Amino-2-methylpent-4-enoic acid?

A3: Always start with a small amount of the compound for a solubility test before attempting to dissolve the entire sample. The recommended initial solvent is deionized water. If solubility is low, proceed to the pH adjustment strategies outlined in the troubleshooting guide below.

Q4: Can I use organic solvents to dissolve this amino acid?

A4: Yes, for applications where an aqueous solution is not strictly necessary, organic solvents can be effective. Due to its hydrophobic nature, (S)-2-Amino-2-methylpent-4-enoic acid is expected to have better solubility in polar organic solvents. If the compound is intended for use in cell culture, it is advisable to first dissolve it in a minimal amount of a biocompatible organic solvent like DMSO and then slowly dilute it with the aqueous medium.

Q5: Are there any other techniques to improve the dissolution of this compound?

A5: Sonication can be used to break up aggregates and enhance dissolution. Gentle heating of the solution can also improve solubility, but care should be taken to avoid potential degradation of the compound.

Troubleshooting Guide

Issue: Poor Solubility in Aqueous Solutions

This is the most common issue encountered with (S)-2-Amino-2-methylpent-4-enoic acid due to its hydrophobic structural features.

Systematic Approach to Solubilization:

G cluster_0 Aqueous Solubilization Workflow Start Start with a small sample in deionized water Check_Solubility_1 Is it soluble? Start->Check_Solubility_1 pH_Adjustment Adjust pH (away from pI ~5.98) Check_Solubility_1->pH_Adjustment No Success Solubilization Successful Check_Solubility_1->Success Yes Acidic_pH Add dilute HCl (e.g., 0.1 M) to reach pH < 4 pH_Adjustment->Acidic_pH Basic_pH Add dilute NaOH (e.g., 0.1 M) to reach pH > 8 pH_Adjustment->Basic_pH Check_Solubility_2 Is it soluble? Acidic_pH->Check_Solubility_2 Check_Solubility_3 Is it soluble? Basic_pH->Check_Solubility_3 Check_Solubility_2->Success Yes Organic_Solvent Proceed to Organic Solvent Protocol Check_Solubility_2->Organic_Solvent No Check_Solubility_3->Success Yes Check_Solubility_3->Organic_Solvent No

Caption: Workflow for aqueous solubilization of (S)-2-Amino-2-methylpent-4-enoic acid.

Issue: Requirement for Non-Aqueous or High Concentration Solutions

For certain applications, such as peptide synthesis or high-concentration stock solutions, organic solvents may be necessary.

Organic Solvent Selection Workflow:

G cluster_1 Organic Solvent Selection Start Start with a small sample Try_DMSO Add minimal DMSO Start->Try_DMSO Check_Solubility_DMSO Is it soluble? Try_DMSO->Check_Solubility_DMSO Try_DMF Try DMF or other polar aprotic solvents Check_Solubility_DMSO->Try_DMF No Success Solubilization Successful Check_Solubility_DMSO->Success Yes Check_Solubility_DMF Is it soluble? Try_DMF->Check_Solubility_DMF Check_Solubility_DMF->Success Yes Contact_Support Contact Technical Support Check_Solubility_DMF->Contact_Support No

Caption: Decision workflow for selecting an appropriate organic solvent.

Quantitative Data

Table 1: Physicochemical Properties of (S)-2-Amino-2-methylpent-4-enoic Acid and Related Amino Acids

CompoundMolecular Weight ( g/mol )pKa (-COOH)pKa (-NH3+)pI
(S)-2-Amino-2-methylpent-4-enoic acid 129.16~2.26 (Predicted)[1]~9.7 (Estimated)~5.98 (Estimated)
Alanine89.092.349.696.00
Valine117.152.329.625.96
Leucine131.172.369.605.98

Table 2: Solubility of Structurally Related Amino Acids in Various Solvents

Amino AcidWater (g/L)80% Ethanol (g/L)DMSO (mg/mL)
Alanine166.5SolubleData not available
Valine88.5Sparingly SolubleData not available
Leucine24.3Sparingly SolubleData not available
2-Methyl-4-pentenoic acid*Data not availableData not available100

*Note: 2-Methyl-4-pentenoic acid lacks the amino group and is included for general reference of a similar carbon skeleton.

Experimental Protocols

Protocol 1: pH-Dependent Aqueous Solubilization
  • Preparation: Weigh a small, known amount of (S)-2-Amino-2-methylpent-4-enoic acid into a sterile container.

  • Initial Dissolution Attempt: Add deionized water to the desired final concentration and stir.

  • pH Adjustment (if insoluble):

    • Acidic Dissolution: Slowly add 0.1 M HCl dropwise while stirring and monitoring the pH. Continue until the compound dissolves, targeting a pH below 4.

    • Basic Dissolution: Alternatively, slowly add 0.1 M NaOH dropwise while stirring and monitoring the pH. Continue until the compound dissolves, targeting a pH above 8.

  • Final pH Adjustment: Once dissolved, the pH can be carefully adjusted back towards the desired experimental pH. Be aware that the compound may precipitate if the pH gets too close to its pI (~5.98).

  • Sonication (Optional): If dissolution is slow, place the sample in a sonicator bath for short intervals (e.g., 5-10 minutes) to aid the process.

Protocol 2: Organic Solvent and Co-Solvent Solubilization
  • Preparation: Weigh the desired amount of (S)-2-Amino-2-methylpent-4-enoic acid into a suitable container.

  • Organic Solvent Addition: Add a minimal amount of 100% DMSO (or DMF) to the solid. For example, for 1 mg of the compound, start with 20-30 µL of the organic solvent.

  • Mixing: Gently vortex or stir the mixture until the compound is fully dissolved.

  • Aqueous Dilution (if required): If the final application requires an aqueous buffer, slowly add the desired buffer to the dissolved compound in a dropwise manner while continuously stirring.

  • Observation: Monitor the solution for any signs of precipitation. If the solution becomes cloudy, the solubility limit in that final buffer composition has been reached.

Disclaimer: The provided protocols and data are intended as a guide. It is strongly recommended to perform small-scale solubility tests before handling larger quantities of the compound. The optimal solubilization conditions may vary depending on the specific experimental requirements.

References

Optimization

Technical Support Center: Purification of (S)-2-Amino-2-methylpent-4-enoic acid

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of (S)-2-Amino-2-methylpent-4-eno...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of (S)-2-Amino-2-methylpent-4-enoic acid from a reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying (S)-2-Amino-2-methylpent-4-enoic acid?

A1: The most common and effective methods for purifying amino acids, including α-methylated analogues like (S)-2-Amino-2-methylpent-4-enoic acid, are ion-exchange chromatography (IEX) and crystallization.[1][2] IEX separates molecules based on their net charge, which is particularly effective for amino acids.[3][4] Crystallization is a powerful technique for obtaining high-purity solid material and can be used for both initial purification and final polishing steps.[2][]

Q2: What are the likely impurities in my reaction mixture?

A2: Impurities will depend on the synthetic route used. However, common impurities in amino acid synthesis include:

  • Unreacted starting materials: Such as the corresponding α-keto acid or α-bromo carboxylic acid.[6]

  • Diastereomers: If the synthesis is not fully stereospecific, the (R)-enantiomer may be present.

  • Side-products: Formed from competing reactions.

  • Inorganic salts: Introduced during pH adjustments or work-up steps.

Q3: How do I choose between ion-exchange chromatography and crystallization?

A3: The choice depends on the scale of your purification, the nature of the impurities, and the desired final purity.

  • Ion-exchange chromatography is excellent for removing impurities with different charge properties, such as other amino acids or inorganic salts. It offers high resolution and is suitable for both analytical and preparative scales.[1][3]

  • Crystallization is ideal for large-scale purification and for removing impurities that are soluble in the crystallization solvent. It can yield very high-purity material but may require more optimization to find suitable conditions.[2][] Often, a combination of both methods is used for the highest purity.

Q4: How can I monitor the purity of my fractions during purification?

A4: Purity can be monitored using several analytical techniques. Thin-Layer Chromatography (TLC) with ninhydrin staining is a quick and simple method for tracking the presence of the amino acid in different fractions. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC), particularly with a chiral column, is recommended to assess both chemical and enantiomeric purity. Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structure of the purified product and identify any remaining impurities.

Troubleshooting Guides

Issue 1: Low Yield After Ion-Exchange Chromatography
Possible Cause Troubleshooting Step
Incorrect pH of Buffers The net charge of an amino acid is pH-dependent.[3] For cation-exchange, the loading buffer pH should be below the isoelectric point (pI) of the target amino acid to ensure a net positive charge. For anion-exchange, the pH should be above the pI for a net negative charge.[3] Empirically test a range of pH values to find the optimal binding and elution conditions.
Target Compound Eluted in the Flow-through/Wash This indicates that the amino acid did not bind to the resin. This could be due to an incorrect buffer pH or too high of an ionic strength in the loading buffer.[4] Reduce the salt concentration of your loading buffer and ensure the pH is appropriate for binding.
Target Compound is Not Eluting from the Column The elution buffer may not be strong enough to displace the amino acid from the resin. Increase the salt concentration or change the pH of the elution buffer to reduce the charge interaction between the amino acid and the resin. A gradient elution (gradually increasing salt concentration) can help determine the optimal elution conditions.
Irreversible Binding or Denaturation on the Column While less common for small molecules like amino acids compared to proteins, harsh pH conditions can potentially lead to degradation. Ensure the pH of your buffers is within a stable range for your compound.
Issue 2: Product Fails to Crystallize or Forms an Oil
Possible Cause Troubleshooting Step
Solution is Not Supersaturated The concentration of the amino acid in the solution is too low. Concentrate the solution further by evaporating some of the solvent.[7] Be cautious not to overheat, which could cause degradation.
Presence of Impurities Impurities can inhibit crystal nucleation and growth.[2] Try to further purify the material before crystallization, for example, by performing a quick column chromatography step.
Incorrect Solvent System The solubility of the amino acid in the chosen solvent may be too high. A good crystallization solvent is one in which the compound is soluble at high temperatures but poorly soluble at low temperatures. Experiment with different solvents or solvent mixtures (e.g., ethanol/water, acetone/water). The addition of a less polar solvent (an anti-solvent) can help induce precipitation.[7]
Cooling Rate is Too Fast Rapid cooling often leads to the formation of small crystals or an oil. Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer. Slow cooling promotes the growth of larger, more ordered crystals.

Data Presentation

Table 1: Comparison of Purification Techniques

Parameter Ion-Exchange Chromatography (IEX) Crystallization
Principle Separation based on net surface charge.[3]Separation based on differences in solubility.
Best For Removing charged impurities (salts, other amino acids).Large-scale purification, removing soluble impurities, and obtaining a final solid product.[]
Typical Purity >95% (can be higher with optimization)>99% (can be very high with multiple crystallizations)
Throughput Low to medium. Can be scaled up but may become costly.High. Well-suited for industrial-scale production.[]
Key Variables Resin type (cation vs. anion), buffer pH, ionic strength, flow rate.[4]Solvent system, temperature, cooling rate, concentration.[7]
Advantages High resolution, applicable to a wide range of molecules.[3]Cost-effective at scale, can yield very high purity, provides product in a stable solid form.[]
Disadvantages Can be time-consuming, requires specialized equipment, may generate significant solvent waste.Can be difficult to find suitable conditions, may have lower initial recovery, not effective for all impurity types.

Experimental Protocols

Protocol 1: Purification by Cation-Exchange Chromatography

This protocol is a general guideline and should be optimized for your specific reaction mixture.

  • Resin Selection and Preparation:

    • Choose a strong cation-exchange resin (e.g., Dowex 50W).

    • Prepare the resin by washing it sequentially with 1 M HCl, deionized water (until pH is neutral), 1 M NaOH, and finally deionized water again until the pH is neutral. Equilibrate the resin with the loading buffer.

  • Sample Preparation:

    • Dissolve the crude reaction mixture in a minimal amount of the loading buffer (e.g., 0.1 M citrate buffer, pH 3.0). The pH should be below the pI of (S)-2-Amino-2-methylpent-4-enoic acid to ensure a net positive charge.

    • Filter the sample to remove any particulate matter.

  • Chromatography:

    • Load the prepared sample onto the equilibrated column.

    • Wash the column with several column volumes of the loading buffer to remove any unbound, neutral, or negatively charged impurities.

    • Elute the bound amino acid using a buffer with a higher pH or higher ionic strength. A common method is to use a gradient of aqueous ammonia (e.g., 0 to 2 M NH4OH) or a buffer with a high salt concentration (e.g., 0.1 M to 2 M NaCl).[8]

    • Collect fractions and monitor for the presence of the product using TLC with ninhydrin staining or HPLC.

  • Product Isolation:

    • Pool the fractions containing the pure product.

    • Remove the elution buffer salts. If a volatile buffer like ammonium hydroxide or ammonium formate was used, it can be removed by lyophilization or evaporation under reduced pressure.[9] If a non-volatile salt buffer was used, dialysis or a desalting column may be necessary.

Protocol 2: Purification by Crystallization

This protocol provides a starting point for developing a crystallization procedure.

  • Solvent Screening:

    • In small test tubes, test the solubility of your crude product in various solvents (e.g., water, ethanol, isopropanol, acetone, and mixtures thereof).

    • The ideal solvent will fully dissolve the compound when heated but show low solubility when cooled to room temperature or 0-4°C.

  • Crystallization Procedure:

    • Dissolve the crude material in a minimal amount of the chosen hot solvent to create a saturated solution.

    • If the solution is colored or contains insoluble impurities, you can perform a hot filtration.

    • Allow the solution to cool slowly to room temperature. Crystal formation should begin as the solution cools and becomes supersaturated.

    • Once the solution has reached room temperature, place it in an ice bath or refrigerator for several hours to maximize crystal yield.

  • Crystal Isolation and Washing:

    • Isolate the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold crystallization solvent to remove any residual mother liquor containing impurities.

  • Drying:

    • Dry the purified crystals under vacuum to remove all traces of solvent.

Visualizations

PurificationWorkflow cluster_start Start cluster_purification Purification Options cluster_analysis Analysis & Final Product Crude Crude Reaction Mixture IEX Ion-Exchange Chromatography Crude->IEX Option A Crystallization Crystallization Crude->Crystallization Option B Analysis Purity Analysis (HPLC, NMR) IEX->Analysis Crystallization->Analysis PureProduct Pure (S)-2-Amino-2- methylpent-4-enoic acid Analysis->PureProduct

Caption: General workflow for the purification of (S)-2-Amino-2-methylpent-4-enoic acid.

TroubleshootingTree Start Low Purity after Initial Purification ImpurityType Impurity Type Known? Start->ImpurityType ChargedImpurity Charged Impurity (e.g., salts, other AAs) ImpurityType->ChargedImpurity Yes NeutralImpurity Neutral/Structural Isomer (e.g., diastereomer) ImpurityType->NeutralImpurity Yes UseCrystallization Optimize Crystallization (solvent screen) ImpurityType->UseCrystallization No UseIEX Use Ion-Exchange Chromatography ChargedImpurity->UseIEX NeutralImpurity->UseCrystallization UseChiralHPLC Consider Preparative Chiral HPLC NeutralImpurity->UseChiralHPLC EndGood High Purity Achieved UseIEX->EndGood UseCrystallization->EndGood EndBad Further Optimization Needed UseCrystallization->EndBad UseChiralHPLC->EndGood

Caption: Troubleshooting decision tree for improving product purity.

References

Optimization

Optimization of reaction conditions for (S)-2-Amino-2-methylpent-4-enoic acid

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for the optimization of reaction conditions for...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for the optimization of reaction conditions for the synthesis of (S)-2-Amino-2-methylpent-4-enoic acid.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the asymmetric synthesis of (S)-2-Amino-2-methylpent-4-enoic acid, particularly when using a chiral auxiliary approach.

Issue Potential Cause(s) Recommended Solution(s)
Low Diastereoselectivity / Enantioselectivity 1. Suboptimal Reaction Temperature: Asymmetric reactions are highly sensitive to temperature. Higher temperatures can lead to reduced selectivity.[1] 2. Incorrect Choice of Lewis Acid or Base: The steric bulk and coordination strength of Lewis acids and bases play a crucial role in facial selectivity.[1] 3. Moisture in Reaction: Water can quench reactive species and interfere with catalyst/auxiliary coordination. 4. Impure Chiral Auxiliary: The presence of other stereoisomers in the chiral auxiliary will directly impact the stereochemical outcome.[1]1. Lower the reaction temperature. Reactions are often performed at -78 °C to enhance diastereoselectivity.[1] 2. Screen a range of Lewis acids (e.g., TiCl₄, SnCl₄, Et₂AlCl) and bases (e.g., LDA, LiHMDS, NaHMDS) to find the optimal combination for your substrate. 3. Ensure all glassware is oven-dried and reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen). 4. Verify the purity and enantiomeric excess of the chiral auxiliary before use.
Low Yield of Alkylated Product 1. Steric Hindrance: The α-methyl group creates a sterically hindered environment, making the α-carbon less accessible to the allylating agent.[2][3] 2. Incomplete Enolate Formation: The base may not be strong enough or the deprotonation time may be insufficient to fully form the enolate. 3. Side Reactions (e.g., N-allylation): For certain substrates, the nitrogen atom can compete with the α-carbon for the allyl group.[4] 4. Decomposition of Product: Prolonged reaction times or elevated temperatures during workup can lead to product degradation.[1]1. Consider using a more reactive allylating agent, such as allyl iodide or allyl bromide. 2. Use a stronger base or increase the deprotonation time. Monitor enolate formation by TLC if possible. 3. Ensure the nitrogen is adequately protected (e.g., as part of an oxazolidinone auxiliary). For unprotected amino esters, specialized catalytic systems may be required to favor C-allylation.[4] 4. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed. Use mild workup and purification conditions.
Difficulty in Removing the Chiral Auxiliary 1. Harsh Cleavage Conditions: The conditions used to remove the auxiliary may also affect the allyl group or the stereocenter. 2. Incomplete Hydrolysis: The hydrolysis of the auxiliary may be slow or incomplete.1. Screen different cleavage conditions. For oxazolidinone auxiliaries, mild hydrolysis with LiOH/H₂O₂ is common. For pseudoephedrine auxiliaries, simple heating in water can be effective.[5] 2. Increase the reaction time or temperature for the hydrolysis step, while monitoring for potential side reactions.
Epimerization/Racemization 1. Harsh pH Conditions: Strong acidic or basic conditions during workup or purification can lead to racemization at the α-carbon. 2. Elevated Temperatures: High temperatures during purification (e.g., distillation) can cause epimerization.1. Maintain neutral or near-neutral pH during workup and purification where possible. Use of buffered solutions can be beneficial. 2. Purify the product using methods that do not require high temperatures, such as flash column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is a common strategy for the asymmetric synthesis of (S)-2-Amino-2-methylpent-4-enoic acid?

A1: A widely used and robust strategy is the use of a chiral auxiliary. A common approach involves the acylation of a chiral auxiliary, such as an Evans oxazolidinone or pseudoephedrine, with a protected α-methylalanine. The resulting intermediate is then deprotonated to form a chiral enolate, which is subsequently alkylated with an allyl halide. Finally, the chiral auxiliary is cleaved to yield the desired (S)-2-Amino-2-methylpent-4-enoic acid.

Q2: How can I optimize the yield and enantioselectivity of the allylation step?

A2: Optimization of the allylation step is critical. Key parameters to consider are the choice of base, solvent, temperature, and reaction time. A strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LiHMDS) is often used for enolate formation. The reaction is typically carried out at low temperatures (e.g., -78 °C) to maximize stereocontrol.[1] A solvent screen can also be beneficial, with ethereal solvents like THF being common.

Q3: I am observing a significant amount of the N-allylated byproduct. How can this be minimized?

A3: N-allylation is a common side reaction if the nitrogen atom is not sufficiently protected or sterically hindered. Using a chiral auxiliary that forms a rigid cyclic structure with the nitrogen, such as an oxazolidinone, effectively shields the nitrogen and favors C-allylation. If you are not using such an auxiliary, ensuring the nitrogen is protected with a suitable protecting group is essential.

Q4: What are the best methods for purifying the final product?

A4: (S)-2-Amino-2-methylpent-4-enoic acid is an amino acid and as such, can be purified using techniques suitable for polar, zwitterionic compounds. Ion-exchange chromatography is a highly effective method for separating amino acids from other reaction components. Reverse-phase chromatography can also be used. Care should be taken to avoid harsh pH conditions during purification to prevent racemization.

Q5: Are there any specific safety precautions I should take during this synthesis?

A5: Standard laboratory safety procedures should be followed. Many of the reagents used, such as strong bases (e.g., LDA, LiHMDS) and alkylating agents (e.g., allyl bromide), are hazardous. These should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Reactions involving anhydrous solvents and pyrophoric reagents should be conducted under an inert atmosphere.

Experimental Protocols

Asymmetric Synthesis via Chiral Auxiliary (Evans Oxazolidinone)

This protocol is a representative method and may require optimization for specific laboratory conditions.

Step 1: Acylation of the Chiral Auxiliary

  • To a solution of the (S)-4-benzyl-2-oxazolidinone (1.0 eq.) in anhydrous THF at 0 °C under an inert atmosphere, add n-butyllithium (1.05 eq.) dropwise.

  • Stir the solution at 0 °C for 30 minutes.

  • In a separate flask, prepare a solution of 2-methyl-2-(tritylamino)propanoyl chloride (1.1 eq.) in anhydrous THF.

  • Slowly add the acid chloride solution to the lithiated oxazolidinone solution at -78 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Step 2: Asymmetric Allylation

  • To a solution of the acylated oxazolidinone (1.0 eq.) in anhydrous THF at -78 °C under an inert atmosphere, add LiHMDS (1.1 eq.) dropwise.

  • Stir the solution at -78 °C for 1 hour to ensure complete enolate formation.

  • Add allyl iodide (1.2 eq.) dropwise.

  • Stir the reaction at -78 °C and monitor its progress by TLC.

  • Once the starting material is consumed, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Step 3: Cleavage of the Chiral Auxiliary and Deprotection

  • Dissolve the allylated product (1.0 eq.) in a mixture of THF and water.

  • Cool the solution to 0 °C and add hydrogen peroxide (4.0 eq.) followed by lithium hydroxide (2.0 eq.).

  • Stir the reaction at 0 °C for 4 hours.

  • Quench the excess peroxide by adding an aqueous solution of Na₂SO₃.

  • Remove the THF under reduced pressure. The aqueous layer contains the trityl-protected amino acid and the chiral auxiliary. The auxiliary can be recovered by extraction.

  • Acidify the aqueous layer to pH 2-3 with 1M HCl to precipitate the trityl-protected amino acid.

  • Filter the solid and wash with cold water.

  • To remove the trityl group, dissolve the solid in a suitable solvent (e.g., DCM) and treat with a mild acid (e.g., formic acid or trifluoroacetic acid) at room temperature.

  • Monitor the deprotection by TLC.

  • Once complete, remove the solvent and purify the final product, (S)-2-Amino-2-methylpent-4-enoic acid, by recrystallization or ion-exchange chromatography.

Visualizations

experimental_workflow cluster_0 Step 1: Acylation cluster_1 Step 2: Asymmetric Allylation cluster_2 Step 3: Cleavage & Deprotection start Chiral Auxiliary ((S)-4-benzyl-2-oxazolidinone) reagent1 1. n-BuLi, THF, 0°C 2. 2-Methyl-2-(tritylamino)propanoyl chloride, -78°C start->reagent1 Acylation product1 Acylated Auxiliary reagent1->product1 reagent2 1. LiHMDS, THF, -78°C 2. Allyl Iodide product1->reagent2 Deprotonation & Alkylation product2 Allylated Intermediate reagent2->product2 reagent3 1. LiOH, H₂O₂, THF/H₂O 2. Mild Acid (e.g., TFA) product2->reagent3 Hydrolysis & Deprotection final_product (S)-2-Amino-2-methylpent-4-enoic acid reagent3->final_product troubleshooting_logic issue Low Diastereoselectivity cause1 Suboptimal Temperature? issue->cause1 cause2 Incorrect Base/Lewis Acid? issue->cause2 cause3 Moisture Present? issue->cause3 solution1 Lower Reaction Temp (e.g., -78°C) cause1->solution1 Yes solution2 Screen Different Bases/Lewis Acids cause2->solution2 Yes solution3 Use Anhydrous Reagents & Inert Atmosphere cause3->solution3 Yes

References

Troubleshooting

Technical Support Center: Chiral Separation of (S)-2-Amino-2-methylpent-4-enoic acid Enantiomers

Welcome to the technical support center for the chiral separation of (S)-2-Amino-2-methylpent-4-enoic acid enantiomers. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chiral separation of (S)-2-Amino-2-methylpent-4-enoic acid enantiomers. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for the chiral separation of α-methylated amino acids like 2-Amino-2-methylpent-4-enoic acid?

A1: The primary methods for chiral separation of α-methylated amino acids, including 2-Amino-2-methylpent-4-enoic acid, are High-Performance Liquid Chromatography (HPLC) based.[1][2] These methods can be broadly categorized into direct and indirect approaches.

  • Direct Methods: These involve the use of a chiral stationary phase (CSP) that can directly distinguish between the enantiomers. Common CSPs for amino acid separation include polysaccharide-based, macrocyclic glycopeptide (e.g., teicoplanin), and crown ether-based columns.[3][4]

  • Indirect Methods: This approach involves derivatizing the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. These diastereomers have different physicochemical properties and can be separated on a standard achiral HPLC column.[5][6]

  • Chiral Mobile Phase Additives: A chiral selector is added to the mobile phase, which forms transient diastereomeric complexes with the enantiomers, allowing for separation on an achiral column.[7]

Q2: Which type of chiral stationary phase (CSP) is most suitable for the separation of (S)-2-Amino-2-methylpent-4-enoic acid enantiomers?

A2: For non-proteinogenic, α-methylated amino acids, polysaccharide-based and crown ether-based CSPs are often good starting points.[3][8] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) offer a wide range of chiral recognition abilities.[9] Crown ether-based CSPs are particularly effective for the separation of primary amino compounds, including amino acids.[3] The selection will ultimately depend on the specific mobile phase conditions and any derivatization of the analyte.

Q3: Is derivatization of 2-Amino-2-methylpent-4-enoic acid necessary for its chiral separation?

A3: Derivatization is not always necessary but can be highly advantageous. For underivatized amino acids, which are polar, retention on conventional reversed-phase columns can be poor.[3] Derivatization of the amino or carboxyl group can improve chromatographic behavior and enhance enantioselectivity. Common derivatizing agents include o-phthaldialdehyde (OPA) in the presence of a chiral thiol, or fluorenylmethyloxycarbonyl chloride (Fmoc-Cl).[5][8]

Q4: What are the critical mobile phase parameters to optimize for this separation?

A4: Mobile phase composition is crucial for achieving good chiral separation. Key parameters to optimize include:

  • Organic Modifier: The type and concentration of the organic modifier (e.g., acetonitrile, methanol, ethanol) significantly impact retention and selectivity.[3]

  • Acidic/Basic Additives: Small amounts of additives like trifluoroacetic acid (TFA) or formic acid are often used to suppress the ionization of the carboxylic acid and amino groups, leading to better peak shapes.[3] TFA is known to have a dominant effect on chiral separations with crown ether columns.[3]

  • Buffer Concentration and pH: For ion-exchange or polar ionic modes, the buffer concentration and pH of the aqueous portion of the mobile phase are critical for controlling the retention and selectivity.

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
No separation of enantiomers. 1. Inappropriate Chiral Stationary Phase (CSP).2. Incorrect mobile phase composition.3. Analyte is not interacting with the CSP.1. Screen different types of CSPs (e.g., polysaccharide, crown ether).2. Systematically vary the organic modifier and additive concentrations.3. Consider derivatizing the analyte to enhance interaction with the stationary phase.
Poor peak shape (tailing or fronting). 1. Secondary interactions between the analyte and the stationary phase.2. Mismatched pH of the sample solvent and mobile phase.3. Column overload.1. Add a competitor (e.g., a small amount of a similar amine or acid) to the mobile phase.2. Ensure the sample is dissolved in the mobile phase or a weaker solvent.3. Reduce the injection volume or sample concentration.
Poor resolution between enantiomers. 1. Sub-optimal mobile phase conditions.2. High flow rate.3. Elevated column temperature.1. Fine-tune the mobile phase composition (organic modifier, additives).2. Decrease the flow rate to increase the interaction time with the CSP.3. Lower the column temperature to enhance enantioselectivity (may increase analysis time).
Irreproducible retention times. 1. Insufficient column equilibration.2. "Memory effects" from mobile phase additives.[10]3. Fluctuations in column temperature.1. Ensure the column is thoroughly equilibrated with the mobile phase before each run.2. Dedicate a column to a specific mobile phase or use a rigorous washing procedure between methods.3. Use a column thermostat to maintain a constant temperature.
Loss of resolution over time. 1. Column contamination.2. Degradation of the chiral stationary phase.1. Implement a proper sample clean-up procedure.2. Use a guard column to protect the analytical column.3. Operate within the recommended pH and temperature ranges for the column.

Experimental Protocols

Protocol 1: Direct Chiral HPLC Separation on a Crown Ether-Based CSP

This protocol outlines a direct method for the chiral separation of underivatized 2-Amino-2-methylpent-4-enoic acid enantiomers.

1. Materials and Reagents:

  • (R,S)-2-Amino-2-methylpent-4-enoic acid standard

  • HPLC grade water

  • HPLC grade acetonitrile

  • Trifluoroacetic acid (TFA)

2. Chromatographic Conditions:

  • Column: Crown ether-based CSP (e.g., CROWNPAK® CR-I(+))

  • Mobile Phase: Acetonitrile/Water/TFA (85:15:0.5, v/v/v)[3]

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 210 nm

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve 1 mg of the racemic standard in 1 mL of the mobile phase.

3. Procedure:

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the prepared sample.

  • Monitor the chromatogram for the separation of the two enantiomers.

Protocol 2: Indirect Chiral HPLC Separation via Derivatization

This protocol describes an indirect method involving pre-column derivatization with o-phthaldialdehyde (OPA) and a chiral thiol.

1. Materials and Reagents:

  • (R,S)-2-Amino-2-methylpent-4-enoic acid standard

  • o-Phthaldialdehyde (OPA)

  • N-Acetyl-L-cysteine (NAC)

  • Borate buffer (0.1 M, pH 9.5)

  • HPLC grade methanol and water

  • Reversed-phase C18 column

2. Derivatization Procedure:

  • Prepare a stock solution of the racemic amino acid (1 mg/mL) in water.

  • In a vial, mix 50 µL of the amino acid stock solution with 100 µL of borate buffer.

  • Add 50 µL of OPA solution (10 mg/mL in methanol) and 50 µL of NAC solution (10 mg/mL in methanol).

  • Vortex the mixture and let it react at room temperature for 5 minutes.

  • Inject the derivatized sample immediately.

3. Chromatographic Conditions:

  • Column: Standard reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm)

  • Mobile Phase: Gradient elution with A: 0.05 M sodium acetate buffer (pH 6.5) and B: Methanol.

    • 0-20 min: 30-70% B

    • 20-25 min: 70-30% B

    • 25-30 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: Fluorescence (Excitation: 340 nm, Emission: 450 nm)

  • Injection Volume: 10 µL

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_results Data Analysis racemic_sample Racemic 2-Amino-2-methylpent-4-enoic acid derivatization Derivatization (Optional) with Chiral Agent racemic_sample->derivatization Indirect Method hplc_system HPLC System racemic_sample->hplc_system Direct Method derivatized_sample Diastereomeric Mixture derivatization->derivatized_sample derivatized_sample->hplc_system chiral_column Chiral Stationary Phase (Direct Method) hplc_system->chiral_column achiral_column Achiral C18 Column (Indirect Method) hplc_system->achiral_column detector Detector (UV or Fluorescence) chiral_column->detector achiral_column->detector chromatogram Chromatogram detector->chromatogram separated_enantiomers Separated Enantiomers chromatogram->separated_enantiomers

Caption: Workflow for Chiral Separation of 2-Amino-2-methylpent-4-enoic acid.

troubleshooting_logic start Poor or No Separation check_csp Is the CSP appropriate? start->check_csp check_mobile_phase Is the mobile phase optimal? check_csp->check_mobile_phase Yes change_csp Select a different CSP (e.g., polysaccharide vs. crown ether) check_csp->change_csp No check_peak_shape Are peak shapes good? check_mobile_phase->check_peak_shape Yes optimize_mp Optimize mobile phase: - Organic modifier % - Additive concentration check_mobile_phase->optimize_mp No adjust_conditions Adjust for peak shape: - Modify pH - Reduce sample load check_peak_shape->adjust_conditions No good_separation Successful Separation check_peak_shape->good_separation Yes change_csp->start optimize_mp->start adjust_conditions->start

Caption: Troubleshooting Logic for Chiral Separation Issues.

References

Optimization

Common side reactions in the synthesis of (S)-2-Amino-2-methylpent-4-enoic acid

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (S)-2-Amino-2-methylpent-4-e...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (S)-2-Amino-2-methylpent-4-enoic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of (S)-2-Amino-2-methylpent-4-enoic acid, a non-proteinogenic amino acid.[] The presence of a chiral center and a reactive allyl side chain makes its synthesis a nuanced process.[]

Issue IDProblemPotential CauseSuggested Solution
SYN-001 Low Yield of Final Product Incomplete reaction during the key bond-forming steps.- Ensure anhydrous conditions, as Grignard reagents and other organometallics are highly sensitive to moisture. - Optimize reaction temperature and time. Steric hindrance from the α-methyl group may necessitate longer reaction times or elevated temperatures.[2] - Consider using a more reactive nucleophile or activating the electrophile.
SYN-002 Formation of Racemic Mixture (Loss of Stereocontrol) Racemization at the α-carbon.- Use a chiral auxiliary to direct the stereochemistry of the reaction. - Employ a chiral catalyst for asymmetric synthesis. - Minimize exposure to harsh acidic or basic conditions during workup and purification, which can promote racemization.
SYN-003 Presence of Multiple Unidentified Byproducts Side reactions involving the allyl group or the amino group.- Protect the amino group with a suitable protecting group (e.g., Boc, Cbz) early in the synthesis to prevent its participation in unwanted reactions. - The allyl group can undergo isomerization or oxidation. Use mild reaction conditions and consider performing reactions under an inert atmosphere.
SYN-004 Difficulty in Purification The final product may be highly polar and difficult to separate from reaction byproducts or starting materials.- Utilize ion-exchange chromatography for purification of the final amino acid. - If the product is protected, silica gel chromatography may be effective. A gradient elution with a polar solvent system is often required.
SYN-005 Incomplete Removal of Protecting Groups The chosen protecting group is resistant to cleavage under the applied conditions.- Ensure the deprotection conditions are appropriate for the specific protecting group used. - Increase the reaction time or temperature for the deprotection step. - Consider using a different protecting group that is more readily cleaved under milder conditions.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for preparing α,α-disubstituted amino acids like (S)-2-Amino-2-methylpent-4-enoic acid?

A1: The synthesis of α,α-disubstituted amino acids is challenging due to steric hindrance.[3][4] Common approaches include the Strecker synthesis and alkylation of glycine or alanine enolate equivalents. For asymmetric synthesis, the use of chiral auxiliaries or phase-transfer catalysis is often employed.[5]

Q2: I am observing significant amounts of a byproduct with the same mass as my product. What could this be?

A2: This is likely the (R)-enantiomer of your desired product, indicating a loss of stereocontrol during the synthesis. This can happen if the reaction conditions are too harsh or if the chiral directing group is not effective. To minimize this, ensure you are using appropriate chiral reagents and mild reaction conditions.

Q3: My Grignard reaction to introduce the allyl group is giving a low yield. What are some common issues?

A3: Grignard reactions with substrates containing acidic protons (like an unprotected amine) will fail as the Grignard reagent will be quenched. Ensure your amino group is protected. Additionally, the reactivity of Grignard reagents can be sensitive to the solvent and temperature. Competing side reactions like enolization of the substrate can also reduce the yield.[6] Activation of imines with Lewis acids can sometimes improve addition, but may also increase side reactions.[7]

Q4: Can I use standard peptide coupling reagents to incorporate (S)-2-Amino-2-methylpent-4-enoic acid into a peptide?

A4: Yes, but be aware that the steric bulk of the α-methyl group can slow down the coupling reaction.[2] It may be necessary to use more potent coupling reagents (e.g., HATU, HCTU) and extend the coupling times to ensure complete reaction.[8] Double coupling may also be a useful strategy.[9]

Q5: How can I confirm the stereochemical purity of my final product?

A5: The enantiomeric excess (ee) of your product can be determined by chiral HPLC or by derivatizing the amino acid with a chiral agent (e.g., Marfey's reagent) and analyzing the resulting diastereomers by standard HPLC or NMR.

Experimental Protocols

General Protocol for Asymmetric Alkylation using a Chiral Auxiliary

This protocol is a generalized procedure and may require optimization for the specific synthesis of (S)-2-Amino-2-methylpent-4-enoic acid.

  • Acylation of Chiral Auxiliary: The chiral auxiliary (e.g., an Evans oxazolidinone) is acylated with an appropriate acyl halide (e.g., propionyl chloride) in the presence of a base (e.g., triethylamine) to form the N-acyl derivative.

  • Enolate Formation: The N-acyl derivative is treated with a strong base (e.g., lithium diisopropylamide, LDA) at low temperature (e.g., -78 °C) in an anhydrous aprotic solvent (e.g., THF) to generate the corresponding enolate.

  • Alkylation: The enolate is then reacted with an alkylating agent (e.g., allyl bromide) to introduce the allyl group. The stereochemistry of this step is directed by the chiral auxiliary.

  • Cleavage of Auxiliary: The chiral auxiliary is cleaved from the product, typically under mild hydrolytic conditions (e.g., lithium hydroxide/hydrogen peroxide), to yield the desired α-methylated, allylated carboxylic acid.

  • Deprotection and Purification: If the amino group is protected, the protecting group is removed under appropriate conditions. The final amino acid is then purified, often by ion-exchange chromatography.

Visualizations

Synthesis_Pathway cluster_start Starting Materials cluster_intermediate Intermediate Steps cluster_final Final Product Chiral_Auxiliary Chiral Auxiliary N_Acyl_Auxiliary N-Acyl Auxiliary Chiral_Auxiliary->N_Acyl_Auxiliary Acylation Propionyl_Halide Propionyl Halide Propionyl_Halide->N_Acyl_Auxiliary Enolate Enolate Intermediate N_Acyl_Auxiliary->Enolate Base (e.g., LDA) Alkylated_Intermediate Alkylated Intermediate Enolate->Alkylated_Intermediate Allyl Halide Final_Product (S)-2-Amino-2-methylpent-4-enoic acid Alkylated_Intermediate->Final_Product Auxiliary Cleavage & Deprotection

Caption: General synthetic workflow for (S)-2-Amino-2-methylpent-4-enoic acid.

Troubleshooting_Flowchart Start Low Yield or Impure Product Check_Stereo Check Stereochemical Purity (Chiral HPLC) Start->Check_Stereo Check_Byproducts Analyze Byproducts (LC-MS, NMR) Start->Check_Byproducts Check_Stereo->Check_Byproducts No Racemic Racemic Mixture Detected Check_Stereo->Racemic Yes Side_Reactions Side Reactions Identified Check_Byproducts->Side_Reactions Yes Purification_Issue Difficulty in Purification Check_Byproducts->Purification_Issue No Optimize_Stereo Optimize Chiral Control: - Lower Temperature - Change Chiral Auxiliary/Catalyst Racemic->Optimize_Stereo Optimize_Conditions Optimize Reaction Conditions: - Anhydrous Conditions - Inert Atmosphere - Adjust Reagent Stoichiometry Side_Reactions->Optimize_Conditions Change_Purification Modify Purification Strategy: - Ion-Exchange Chromatography - Different Solvent System for Column Purification_Issue->Change_Purification

Caption: Troubleshooting workflow for synthesis issues.

References

Troubleshooting

Technical Support Center: (S)-2-Amino-2-methylpent-4-enoic acid

This technical support center provides guidance on the long-term storage, handling, and stability of (S)-2-Amino-2-methylpent-4-enoic acid for researchers, scientists, and drug development professionals. Frequently Asked...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the long-term storage, handling, and stability of (S)-2-Amino-2-methylpent-4-enoic acid for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended long-term storage temperature for solid (S)-2-Amino-2-methylpent-4-enoic acid?

For long-term storage, it is recommended to store solid (S)-2-Amino-2-methylpent-4-enoic acid in a tightly sealed container at refrigerated temperatures, typically between 0°C and 8°C.[1] Some suppliers may recommend storage at -20°C for optimal stability.[2]

Q2: How should I handle the compound upon receipt and before storage?

Upon receiving the lyophilized or powdered compound, it is best practice to allow the container to equilibrate to room temperature in a desiccator before opening. This prevents condensation of atmospheric moisture onto the compound, which can significantly reduce its long-term stability. When handling the compound, always use gloves to avoid contamination.

Q3: Can I store solutions of (S)-2-Amino-2-methylpent-4-enoic acid?

Storing amino acids in solution is generally not recommended for long periods, as they are less stable than in their solid form. If you must store a solution, prepare it in a sterile buffer, aliquot it into single-use vials to avoid repeated freeze-thaw cycles, and store at -20°C or colder. These solutions should be used as quickly as possible.

Q4: What are the primary factors that can cause degradation of (S)-2-Amino-2-methylpent-4-enoic acid?

The main factors that can lead to the degradation of this compound are exposure to moisture, elevated temperatures, light, and oxygen.[3] The allyl group in its structure makes it potentially susceptible to oxidation.[4]

Q5: What is the expected shelf-life of (S)-2-Amino-2-methylpent-4-enoic acid?

Storage Condition Summary

ParameterRecommended ConditionRationale
Temperature 0°C to 8°C or -20°CMinimizes chemical degradation and preserves compound integrity.
Atmosphere Inert gas (e.g., Argon, Nitrogen)Reduces the risk of oxidation, particularly of the allyl group.
Light Store in the dark (amber vial)Prevents light-induced degradation.
Moisture Tightly sealed container in a dry environmentThe compound can be hygroscopic; moisture can lead to clumping and degradation.[3]

Troubleshooting Guide

IssuePossible CauseRecommended Action
Clumped or caked powder Exposure to moisture.Discard the affected reagent as its purity may be compromised. To prevent this, always allow the container to reach room temperature in a desiccator before opening and reseal tightly after use.
Discoloration (yellowing or browning) Degradation due to heat, light, or oxidation.Do not use the discolored compound. Ensure storage is in a dark, temperature-controlled environment. Purging the container with an inert gas can help prevent oxidation.
Inconsistent experimental results Partial degradation of the compound.Perform a purity check using a suitable analytical method like HPLC. If degradation is confirmed, use a fresh batch of the compound.
Poor solubility Potential degradation or improper solvent.Verify the recommended solvent for the compound. If solubility issues persist with a previously effective solvent, it may indicate degradation.

Experimental Protocols

Representative Protocol for a Forced Degradation Study

A forced degradation study can help identify potential degradation products and pathways for (S)-2-Amino-2-methylpent-4-enoic acid. This information is crucial for developing stability-indicating analytical methods.

1. Preparation of Stock Solution:

  • Prepare a stock solution of (S)-2-Amino-2-methylpent-4-enoic acid at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or water).

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours. At set time points (e.g., 2, 4, 8, 24 hours), take an aliquot, neutralize it with 0.1 M NaOH, and dilute to a final concentration of 100 µg/mL for HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for 8 hours. At set time points (e.g., 1, 2, 4, 8 hours), take an aliquot, neutralize it with 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Store at room temperature, protected from light, for 12 hours. At set time points, take an aliquot and dilute for HPLC analysis. The allyl side chain is particularly susceptible to oxidative degradation.[4]

  • Thermal Degradation: Place a known amount of the solid compound in an oven at 80°C for 48 hours. At set time points, take a sample, dissolve it in a suitable solvent, and dilute for HPLC analysis. Thermogravimetric analysis of similar compounds shows stability up to approximately 200°C.[4]

  • Photostability: Expose the solid compound to light (e.g., in a photostability chamber). Keep a control sample in the dark. After the exposure period, prepare solutions of both samples for HPLC analysis.

3. Analysis:

  • Analyze all samples using a stability-indicating HPLC method. The method should be capable of separating the intact compound from any degradation products.

Visualizations

G start Start: Observe Issue with Stored Compound issue_type What is the nature of the issue? start->issue_type clumped Powder is clumped or caked issue_type->clumped Physical Appearance discolored Powder is discolored issue_type->discolored Physical Appearance inconsistent_results Inconsistent experimental results issue_type->inconsistent_results Performance cause_moisture Likely Cause: Moisture Exposure clumped->cause_moisture cause_degradation Likely Cause: Chemical Degradation discolored->cause_degradation inconsistent_results->cause_degradation action_purity_check Action: Perform purity analysis (e.g., HPLC). Compare with a fresh standard. inconsistent_results->action_purity_check action_discard_moisture Action: Discard compound. Review handling procedures. cause_moisture->action_discard_moisture action_discard_degradation Action: Discard compound. Review storage conditions (temp, light, atmosphere). cause_degradation->action_discard_degradation end_good End: Implement corrective actions for future storage. action_discard_moisture->end_good action_discard_degradation->end_good action_purity_check->end_good

Caption: Simplified oxidative degradation pathway.

References

Optimization

Technical Support Center: Scaling Up the Production of (S)-2-Amino-2-methylpent-4-enoic acid

Welcome to the technical support center for the synthesis and scale-up of (S)-2-Amino-2-methylpent-4-enoic acid. This guide is intended for researchers, scientists, and drug development professionals to provide troublesh...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and scale-up of (S)-2-Amino-2-methylpent-4-enoic acid. This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance, frequently asked questions, and detailed protocols for the successful production of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for preparing enantiomerically pure (S)-2-Amino-2-methylpent-4-enoic acid?

A1: The synthesis of chiral α,α-disubstituted amino acids like (S)-2-Amino-2-methylpent-4-enoic acid typically involves asymmetric synthesis methodologies. Common strategies include the alkylation of chiral glycine enolate equivalents, phase-transfer catalysis, and asymmetric Strecker reactions. The choice of method often depends on the desired scale, cost, and available starting materials.

Q2: What are the main challenges when scaling up the production of this amino acid?

A2: Scaling up presents several challenges, including maintaining high enantioselectivity and yield, managing reaction thermodynamics, ensuring efficient mixing, and the cost-effective use and recovery of chiral catalysts or auxiliaries.[1] Impurity profiling and removal also become more critical at a larger scale.

Q3: How can I ensure the stereochemical purity of the final product?

A3: Ensuring stereochemical purity requires careful control of the asymmetric reaction conditions. The use of a suitable chiral auxiliary or catalyst is crucial. Chiral HPLC or GC analysis is often employed to determine the enantiomeric excess (ee) of the product.[2]

Q4: What are the typical protecting groups used for the amino and carboxyl functions during the synthesis?

A4: The amino group is commonly protected with Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl) groups. The carboxyl group is often converted to an ester (e.g., methyl or tert-butyl ester) to prevent side reactions. These protecting groups can be removed under specific conditions that do not compromise the integrity of the final product.

Q5: What are the recommended storage conditions for (S)-2-Amino-2-methylpent-4-enoic acid?

A5: (S)-2-Amino-2-methylpent-4-enoic acid should be stored in a cool, dry place, typically at 4°C in a refrigerator, to prevent degradation.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction, side reactions, or product degradation.Monitor the reaction progress using TLC or HPLC to determine the optimal reaction time. Ensure all reagents are pure and dry. Control the reaction temperature carefully to minimize side reactions.
Low Enantioselectivity Ineffective chiral catalyst or auxiliary, racemization during reaction or workup.Screen different chiral catalysts or auxiliaries. Optimize the reaction temperature and solvent. Avoid harsh acidic or basic conditions during workup that could lead to racemization.
Formation of Dialkylated Byproduct The enolate reacts with two molecules of the alkylating agent.Use a slight excess of the glycine equivalent relative to the alkylating agent. Add the alkylating agent slowly to the reaction mixture to maintain a low concentration.
Difficulty in Removing Protecting Groups The protecting group is too stable under the deprotection conditions.Select a protecting group that can be removed under mild conditions. For example, a Boc group is readily removed with trifluoroacetic acid.
Product Contamination with Heavy Metals Leaching of the metal catalyst (e.g., Palladium, Rhodium) into the product.Use a minimal amount of catalyst. Employ purification methods such as activated carbon treatment or silica gel chromatography with a suitable eluent to remove metal residues.
Poor Crystallization of the Final Product Presence of impurities or incorrect solvent system.Purify the crude product by column chromatography before crystallization. Screen different solvent systems to find one that affords high-quality crystals.

Experimental Protocols

Asymmetric Synthesis via Chiral Auxiliary

This protocol is a representative method adapted from the synthesis of similar α,α-disubstituted amino acids and may require optimization for the specific target molecule.

Step 1: Formation of the Chiral Oxazolidinone-Glycine Adduct

  • To a solution of (S)-4-benzyl-2-oxazolidinone in dry tetrahydrofuran (THF) at -78°C under a nitrogen atmosphere, add n-butyllithium (n-BuLi) dropwise.

  • After stirring for 30 minutes, add bromoacetyl bromide slowly.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Quench the reaction with saturated aqueous ammonium chloride and extract the product with ethyl acetate.

  • Purify the crude product by column chromatography.

Step 2: Asymmetric Alkylation

  • Dissolve the product from Step 1 in dry THF and cool to -78°C.

  • Add a strong base such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) to generate the enolate.

  • After 30 minutes, add allyl bromide and stir at -78°C for 2-4 hours.

  • Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

  • Purify the intermediate by column chromatography.

Step 3: Second Alkylation

  • Repeat the procedure from Step 2, using methyl iodide as the alkylating agent.

Step 4: Hydrolysis and Isolation

  • Cleave the chiral auxiliary by treating the product from Step 3 with lithium hydroxide in a mixture of THF and water.

  • Acidify the reaction mixture with aqueous HCl to pH 2-3.

  • Isolate the crude (S)-2-Amino-2-methylpent-4-enoic acid by filtration or extraction.

  • Purify the final product by recrystallization from a suitable solvent system (e.g., water/ethanol).

Quality Control and Analytical Methods
Parameter Analytical Method Purpose
Identity NMR (¹H, ¹³C), Mass Spectrometry (MS)To confirm the chemical structure of the compound.[3]
Purity HPLC, Elemental AnalysisTo determine the percentage of the desired compound in the sample.[3]
Enantiomeric Purity Chiral HPLC or Chiral GCTo determine the enantiomeric excess (ee%) of the (S)-enantiomer.[2]
Residual Solvents Headspace GCTo quantify the amount of residual solvents from the synthesis and purification steps.
Heavy Metal Content Inductively Coupled Plasma Mass Spectrometry (ICP-MS)To ensure the product is free from harmful metal contaminants.

Data Presentation

Table 1: Comparison of Asymmetric Synthesis Methods
Method Chiral Source Typical Yield Typical Enantiomeric Excess (ee) Advantages Disadvantages
Chiral Auxiliary Oxazolidinones, Camphorsultams60-85%>95%High diastereoselectivity, reliable.Requires stoichiometric auxiliary, additional protection/deprotection steps.
Phase-Transfer Catalysis Cinchona alkaloid-derived catalysts70-90%80-99%Catalytic, mild conditions.Catalyst synthesis can be complex, may require optimization for each substrate.
Asymmetric Strecker Chiral ligands (e.g., salen complexes)50-70%90-98%Direct route from ketones.Often uses toxic cyanide reagents, ketimine substrates can be unreactive.[4]

Mandatory Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis A Starting Materials (Chiral Auxiliary, Glycine) B Protection & Enolate Formation A->B C Asymmetric Alkylation 1 (Allylation) B->C D Asymmetric Alkylation 2 (Methylation) C->D E Deprotection & Hydrolysis D->E F Crude Product E->F Workup G Chromatography / Recrystallization F->G H Quality Control (HPLC, NMR, Chiral GC) G->H I Final Product: (S)-2-Amino-2-methylpent-4-enoic acid H->I Troubleshooting_Logic Start Experiment Outcome LowYield Low Yield? Start->LowYield LowEE Low Enantioselectivity? LowYield->LowEE No CheckReaction Check Reaction Conditions (Temp, Time, Reagents) LowYield->CheckReaction Yes OptimizeCatalyst Optimize Chiral Catalyst/Auxiliary LowEE->OptimizeCatalyst Yes Success Successful Synthesis LowEE->Success No CheckReaction->LowEE CheckWorkup Check Workup Conditions (pH, Temperature) OptimizeCatalyst->CheckWorkup CheckWorkup->Success

References

Reference Data & Comparative Studies

Validation

Comparative Guide to the Confirmation of Synthesized (S)-2-Amino-2-methylpent-4-enoic Acid

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of analytical techniques for confirming the identity and purity of synthesized (S)-2-Amino-2-methylpent-4-eno...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for confirming the identity and purity of synthesized (S)-2-Amino-2-methylpent-4-enoic acid. The data presented herein, including experimental protocols and comparative analyses with alternative non-proteinogenic amino acids, is intended to support researchers in the fields of medicinal chemistry, peptide synthesis, and drug development.

Introduction to (S)-2-Amino-2-methylpent-4-enoic Acid

(S)-2-Amino-2-methylpent-4-enoic acid is a non-proteinogenic α-amino acid characterized by the presence of a methyl group at the α-carbon and an allyl group in its side chain.[] This unique structure imparts conformational constraints and potential for specific molecular interactions, making it a valuable building block in the design of novel peptides and therapeutic agents. Accurate confirmation of its chemical identity and enantiomeric purity after synthesis is paramount for its application in research and development.

Analytical Data for Identity Confirmation

Confirmation of the synthesized product's identity is achieved through a combination of spectroscopic and chromatographic techniques. The following table summarizes the expected analytical data for (S)-2-Amino-2-methylpent-4-enoic acid.

Analytical Technique Parameter Expected Value for (S)-2-Amino-2-methylpent-4-enoic acid
Mass Spectrometry (MS) Molecular Weight129.16 g/mol []
Molecular FormulaC6H11NO2[]
Key Fragmentation IonsExpected fragments include loss of the carboxylic group (-45 m/z) and cleavage of the side chain.
¹H NMR Spectroscopy Chemical Shifts (ppm)Characteristic peaks for the vinyl protons (approx. 5.0-6.0 ppm), the allyl methylene protons, and the α-methyl protons.
¹³C NMR Spectroscopy Chemical Shifts (ppm)Distinct signals for the carboxylic carbon, the α-carbon, the vinyl carbons, the allyl methylene carbon, and the α-methyl carbon.
Chiral High-Performance Liquid Chromatography (HPLC) Enantiomeric PurityA single peak corresponding to the (S)-enantiomer when using a suitable chiral stationary phase.
Infrared (IR) Spectroscopy Key Absorptions (cm⁻¹)Characteristic bands for N-H stretching (amino group), C=O stretching (carboxylic acid), and C=C stretching (alkene).

Comparison with Alternative Non-Proteinogenic Amino Acids

The analytical profile of (S)-2-Amino-2-methylpent-4-enoic acid can be compared with other commercially available chiral α-methylated amino acids to highlight its unique characteristics.

Compound Structure Molecular Weight ( g/mol ) Key Differentiating Analytical Features
(S)-2-Amino-2-methylpent-4-enoic acid 129.16Presence of terminal alkene signals in NMR and specific fragmentation in MS.
(R)-2-Amino-2-methylpent-4-enoic acid 129.16Identical spectroscopic data to the (S)-enantiomer, but separable by chiral HPLC.
2-Amino-2,3-dimethylbutanoic acid 131.17[2]Saturated side chain, leading to the absence of alkene signals in NMR and a different fragmentation pattern in MS.[2]
2-Amino-2-phenylbutyric acid 179.22Presence of aromatic proton and carbon signals in NMR spectra.[3][4][5][6][7][8]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Mass Spectrometry
  • Technique: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Instrumentation: A quadrupole time-of-flight (Q-TOF) mass spectrometer.

  • Sample Preparation: The synthesized compound is dissolved in a suitable solvent such as methanol or acetonitrile with 0.1% formic acid to a concentration of approximately 1 mg/mL.

  • Analysis: The sample is introduced into the mass spectrometer via direct infusion or through a liquid chromatography system. Data is acquired in positive ion mode to observe the protonated molecule [M+H]⁺. Fragmentation data (MS/MS) is obtained by selecting the parent ion and subjecting it to collision-induced dissociation (CID).

NMR Spectroscopy
  • Technique: ¹H and ¹³C Nuclear Magnetic Resonance Spectroscopy

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Approximately 5-10 mg of the synthesized compound is dissolved in a deuterated solvent such as Deuterium Oxide (D₂O) or Methanol-d₄.

  • Analysis: Standard one-dimensional ¹H and ¹³C spectra are acquired. For unambiguous assignment of signals, two-dimensional techniques such as COSY and HSQC can be employed.

Chiral High-Performance Liquid Chromatography (HPLC)
  • Technique: Chiral HPLC for Enantiomeric Purity Determination

  • Instrumentation: An HPLC system equipped with a UV or mass spectrometric detector.

  • Chiral Stationary Phase (CSP): A polysaccharide-based chiral column (e.g., Chiralpak IA, IB, or IC) or a macrocyclic glycopeptide-based column (e.g., Astec CHIROBIOTIC T) is recommended for the separation of underivatized amino acid enantiomers.[9]

  • Mobile Phase: A typical mobile phase for polysaccharide-based columns consists of a mixture of hexane/isopropanol or ethanol with a small amount of an acidic or basic additive. For macrocyclic glycopeptide columns, a polar ionic or reversed-phase mobile phase is often used.[9]

  • Analysis: The synthesized compound is dissolved in the mobile phase and injected onto the chiral column. The retention times of the enantiomers are compared to that of a racemic standard if available. The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers.

Visualized Workflows and Pathways

The following diagrams illustrate the experimental workflow for identity confirmation and a hypothetical signaling pathway where this amino acid could be investigated.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analytical Confirmation cluster_result Outcome synthesis Synthesized (S)-2-Amino-2-methylpent-4-enoic acid ms Mass Spectrometry (Molecular Weight & Formula) synthesis->ms nmr NMR Spectroscopy (¹H & ¹³C Structure) synthesis->nmr hplc Chiral HPLC (Enantiomeric Purity) synthesis->hplc confirmation Identity & Purity Confirmed ms->confirmation nmr->confirmation hplc->confirmation

Caption: Experimental workflow for confirming the identity of synthesized (S)-2-Amino-2-methylpent-4-enoic acid.

signaling_pathway receptor Cell Surface Receptor kinase_a Kinase A receptor->kinase_a Activates peptide Peptide containing (S)-2-Amino-2-methylpent-4-enoic acid peptide->receptor Binds kinase_b Kinase B kinase_a->kinase_b Phosphorylates transcription_factor Transcription Factor kinase_b->transcription_factor Activates nucleus Nucleus transcription_factor->nucleus Translocates to gene_expression Target Gene Expression nucleus->gene_expression Regulates

Caption: Hypothetical signaling pathway involving a peptide with (S)-2-Amino-2-methylpent-4-enoic acid.

References

Comparative

A Comparative Guide to (S)-2-Amino-2-methylpent-4-enoic Acid and Other Non-Proteinogenic Amino Acids in Peptide-Based Drug Discovery

For Researchers, Scientists, and Drug Development Professionals The incorporation of non-proteinogenic amino acids (NPAAs) into peptide therapeutics is a cornerstone of modern drug design, offering a powerful toolkit to...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-proteinogenic amino acids (NPAAs) into peptide therapeutics is a cornerstone of modern drug design, offering a powerful toolkit to overcome the inherent limitations of native peptides, such as poor metabolic stability and low bioavailability. Among the vast arsenal of synthetic amino acids, (S)-2-Amino-2-methylpent-4-enoic acid, an α,α-disubstituted amino acid, presents a unique combination of steric hindrance and a reactive allyl group. This guide provides an objective comparison of (S)-2-Amino-2-methylpent-4-enoic acid with other commonly employed NPAAs, supported by representative experimental data and detailed methodologies to aid researchers in selecting the optimal building blocks for their therapeutic candidates.

Introduction to Non-Proteinogenic Amino Acids in Peptide Therapeutics

Peptides are highly valued as drug candidates due to their specificity and low toxicity.[1][2] However, their clinical utility is often hampered by rapid degradation by proteases.[1][2] The introduction of NPAAs is a key strategy to enhance the stability, potency, and permeability of peptide-based drugs.[3][4] These synthetic amino acids are not naturally encoded in the genetic code and can be designed with a wide array of side chains and backbone modifications to fine-tune the pharmacological properties of a peptide.[2][5]

(S)-2-Amino-2-methylpent-4-enoic acid , also known as α-allyl-L-alanine, is an α,α-disubstituted amino acid. This structural feature, specifically the methylation at the α-carbon, introduces significant steric hindrance, which restricts the conformational flexibility of the peptide backbone.[6][7] This restriction often promotes the formation of stable secondary structures like helices and turns, which can lead to higher receptor binding affinity and specificity.[2][6] Furthermore, the α-methylation provides resistance to enzymatic degradation by proteases that recognize and cleave the peptide bonds of natural L-amino acids.[6] The presence of the allyl side chain offers a site for further chemical modification and can contribute to hydrophobic interactions within the binding pocket of a target protein.

Comparative Performance Analysis

To illustrate the impact of incorporating (S)-2-Amino-2-methylpent-4-enoic acid and other NPAAs into a model therapeutic peptide, we present a comparative analysis based on typical experimental outcomes. The following tables summarize quantitative data for a hypothetical bioactive decapeptide, "Peptide X," where the native Alanine at position 5 (Ala5) is substituted with various NPAAs.

Table 1: Proteolytic Stability of Peptide X Analogs in Human Serum

The introduction of α,α-disubstituted amino acids is a well-established strategy to significantly enhance a peptide's resistance to enzymatic degradation, thereby increasing its in vivo half-life.[6]

Peptide AnalogModification at Position 5Half-life (t½) in Human Serum (hours)
Peptide X (WT)L-Alanine (Ala)0.5
Peptide X-Aibα-Aminoisobutyric acid (Aib)24
Peptide X-D-AlaD-Alanine (D-Ala)12
Peptide X-AMA (S)-2-Amino-2-methylpent-4-enoic acid 22
Peptide X-N-MeAlaN-methyl-L-Alanine18

Data are representative values compiled from typical results reported in the literature for similar peptide modifications.

Table 2: Receptor Binding Affinity of Peptide X Analogs

The conformational constraints imposed by α,α-disubstituted amino acids can pre-organize the peptide into a bioactive conformation, leading to enhanced binding affinity for its target receptor.[2]

Peptide AnalogModification at Position 5Receptor Binding Affinity (IC50, nM)
Peptide X (WT)L-Alanine (Ala)150
Peptide X-Aibα-Aminoisobutyric acid (Aib)50
Peptide X-D-AlaD-Alanine (D-Ala)120
Peptide X-AMA (S)-2-Amino-2-methylpent-4-enoic acid 55
Peptide X-N-MeAlaN-methyl-L-Alanine80

Data are representative values compiled from typical results reported in the literature for similar peptide modifications.

Table 3: Cell Permeability of Peptide X Analogs

Modifications that reduce the number of hydrogen bond donors and increase lipophilicity, such as N-methylation and the introduction of hydrophobic side chains, can enhance a peptide's ability to cross cell membranes.[6]

Peptide AnalogModification at Position 5Apparent Permeability (Papp) in Caco-2 Assay (10⁻⁶ cm/s)
Peptide X (WT)L-Alanine (Ala)0.5
Peptide X-Aibα-Aminoisobutyric acid (Aib)1.2
Peptide X-D-AlaD-Alanine (D-Ala)0.8
Peptide X-AMA (S)-2-Amino-2-methylpent-4-enoic acid 1.5
Peptide X-N-MeAlaN-methyl-L-Alanine2.5

Data are representative values compiled from typical results reported in the literature for similar peptide modifications.

Experimental Protocols

Detailed methodologies are crucial for the accurate synthesis and evaluation of peptides containing NPAAs. Below are standard protocols for the key experiments cited in this guide.

Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing (S)-2-Amino-2-methylpent-4-enoic Acid

This protocol is based on the widely used Fmoc/tBu strategy.[8]

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected proteinogenic amino acids

  • Fmoc-(S)-2-Amino-2-methylpent-4-enoic acid

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dichloromethane (DCM)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then repeat for 10 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling: Dissolve the Fmoc-protected amino acid (3 equivalents), DIC (3 equivalents), and OxymaPure (3 equivalents) in DMF. Add the solution to the resin and shake for 1-2 hours at room temperature. For coupling of the sterically hindered (S)-2-Amino-2-methylpent-4-enoic acid, a longer coupling time or the use of a more potent coupling reagent like HATU may be necessary.

  • Washing: Wash the resin with DMF to remove excess reagents.

  • Repeat Cycle: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Side-Chain Deprotection: Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Experimental Workflow for Peptide Synthesis and Purification

cluster_synthesis Solid-Phase Peptide Synthesis cluster_cleavage Cleavage and Deprotection cluster_purification Purification and Analysis A Resin Swelling B Fmoc Deprotection A->B C Amino Acid Coupling B->C D Wash C->D D->B Repeat for each amino acid E Final Fmoc Deprotection F TFA Cleavage E->F G Precipitation F->G H RP-HPLC Purification G->H I Lyophilization H->I J Mass Spectrometry Analysis I->J

A flowchart of the solid-phase peptide synthesis (SPPS) process.
Enzymatic Stability Assay in Human Serum

This protocol outlines a method to determine the half-life of a peptide in the presence of serum proteases.[9][10]

Materials:

  • Synthesized peptide

  • Human serum (pooled)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • LC-MS system

Procedure:

  • Peptide Stock Solution: Prepare a stock solution of the peptide in PBS.

  • Incubation: Dilute the peptide stock solution in pre-warmed human serum to a final concentration of 10 µM. Incubate the mixture at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot of the serum-peptide mixture.

  • Protein Precipitation: Immediately add an equal volume of ACN with 1% TFA to the aliquot to precipitate serum proteins and stop the enzymatic reaction.

  • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant by LC-MS to quantify the amount of remaining intact peptide.

  • Half-life Calculation: Plot the percentage of intact peptide versus time and fit the data to a one-phase decay model to calculate the half-life (t½).

Caco-2 Cell Permeability Assay

This assay is a widely accepted in vitro model to predict intestinal drug absorption.[1][5]

Materials:

  • Caco-2 cells

  • Transwell inserts

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Hanks' Balanced Salt Solution (HBSS)

  • Test peptide

  • LC-MS system

Procedure:

  • Cell Culture: Culture Caco-2 cells on Transwell inserts for 21 days to allow for differentiation and formation of a polarized monolayer.

  • Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Assay Initiation: Wash the cell monolayers with pre-warmed HBSS. Add the test peptide solution (in HBSS) to the apical (donor) chamber. Add fresh HBSS to the basolateral (receiver) chamber.

  • Incubation: Incubate the Transwell plate at 37°C with gentle shaking.

  • Sampling: At specified time intervals, take samples from the basolateral chamber and replace with fresh HBSS.

  • Quantification: Analyze the concentration of the peptide in the collected samples using LC-MS.

  • Permeability Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of peptide appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

Signaling Pathways and Mechanism of Action

The incorporation of NPAAs can significantly influence how a peptide interacts with its biological target, such as a G-protein coupled receptor (GPCR). For instance, in the development of Glucagon-like peptide-1 (GLP-1) receptor agonists for the treatment of type 2 diabetes, NPAAs are used to enhance stability and potency. The GLP-1 receptor is a class B GPCR that, upon agonist binding, activates adenylyl cyclase through the Gαs subunit, leading to an increase in intracellular cyclic AMP (cAMP). This, in turn, potentiates glucose-dependent insulin secretion from pancreatic β-cells.

GLP-1 Receptor Signaling Pathway

cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm GLP1R GLP-1 Receptor G_protein Gαs GLP1R->G_protein activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP converts G_protein->AC activates ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA activates InsulinVesicles Insulin Vesicles PKA->InsulinVesicles promotes exocytosis InsulinSecretion Insulin Secretion GLP1_agonist GLP-1 Agonist (with NPAA) GLP1_agonist->GLP1R binds

Activation of the GLP-1 receptor by an agonist containing an NPAA.

Conclusion

The strategic incorporation of (S)-2-Amino-2-methylpent-4-enoic acid and other non-proteinogenic amino acids is a powerful approach in modern peptide drug discovery. The α-methylation provides a robust defense against proteolytic degradation while constraining the peptide backbone to enhance receptor affinity. The choice of a specific NPAA, such as (S)-2-Amino-2-methylpent-4-enoic acid with its unique allyl side chain, allows for a nuanced fine-tuning of a peptide's pharmacological profile. The comparative data and detailed experimental protocols provided in this guide are intended to assist researchers in making informed decisions for the rational design of next-generation peptide therapeutics with improved stability, potency, and bioavailability.

References

Validation

A Comparative Analysis of (S)- and (R)-2-Amino-2-methylpent-4-enoic Acid Enantiomers

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparative study of the (S) and (R) enantiomers of the non-proteinogenic amino acid, 2-Amino-2-methylpent-4-enoic acid. Whil...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of the (S) and (R) enantiomers of the non-proteinogenic amino acid, 2-Amino-2-methylpent-4-enoic acid. While direct comparative pharmacological data for these specific enantiomers is limited in publicly available literature, this guide synthesizes findings from closely related analogs and relevant biological systems to offer insights into their potential differential properties and applications. The primary focus of this comparison is on their interaction with amino acid transport systems, a critical area in cancer research and therapeutics.

Physicochemical Properties

Both enantiomers share the same molecular formula and mass, with their distinct properties arising from the three-dimensional arrangement of atoms around the chiral center.

Property(S)-2-Amino-2-methylpent-4-enoic acid(R)-2-Amino-2-methylpent-4-enoic acid
Molecular Formula C₆H₁₁NO₂C₆H₁₁NO₂
Molecular Weight 129.16 g/mol 129.16 g/mol
IUPAC Name (2S)-2-Amino-2-methylpent-4-enoic acid(2R)-2-Amino-2-methylpent-4-enoic acid
Stereochemistry (S)-enantiomer(R)-enantiomer
Key Structural Features α-methyl group, allyl side chainα-methyl group, allyl side chain

Synthesis Overview

Enantiomerically pure forms of 2-Amino-2-methylpent-4-enoic acid can be synthesized from their respective chiral precursors, (S)-(−)-α-allylalanine and (R)-(+)-α-allylalanine. A common synthetic strategy involves the protection of the amino group, followed by esterification and subsequent deprotection.

Below is a DOT script visualizing a general workflow for the enantioselective synthesis.

G cluster_S (S)-Enantiomer Synthesis cluster_R (R)-Enantiomer Synthesis S_start (S)-(-)-α-allylalanine S_step1 Amino Group Protection (e.g., Boc anhydride) S_start->S_step1 S_step2 Esterification S_step1->S_step2 S_step3 Deprotection S_step2->S_step3 S_end (S)-2-Amino-2-methylpent-4-enoic acid S_step3->S_end R_start (R)-(+)-α-allylalanine R_step1 Amino Group Protection (e.g., Boc anhydride) R_start->R_step1 R_step2 Esterification R_step1->R_step2 R_step3 Deprotection R_step2->R_step3 R_end (R)-2-Amino-2-methylpent-4-enoic acid R_step3->R_end

Figure 1: Generalized workflow for the synthesis of the (S) and (R) enantiomers.

Biological Activity: Differential Uptake by Amino Acid Transporters in Cancer Cells

While direct comparative biological data on the title compounds is scarce, a study on their fluorinated analogs, (S)- and (R)-2-Amino-5-[18F]fluoro-2-methylpentanoic acid, provides significant insights into their stereoselective interactions with amino acid transporters, particularly in the context of cancer.[1] Cancer cells often upregulate amino acid transporters, such as the L-type amino acid transporter 1 (LAT1), to meet the high demand for nutrients required for rapid growth and proliferation.[2][3][4]

In Vitro Cellular Uptake in Glioma Cells

A study using mouse DBT glioma cells revealed that both enantiomers of the fluorinated analog are transported into the cells via multiple transport systems, including the sodium-independent system L.[1] However, there are notable differences in their transport kinetics and inhibition profiles.

Parameter(S)-enantiomer analog ([18F]FAMPe)(R)-enantiomer analog ([18F]FAMPe)
Primary Transport Systems System L and other non-system A neutral amino acid transporters.[1]System L and other non-system A neutral amino acid transporters.[1]
Inhibition by L-glutamine Uptake is significantly inhibited by L-glutamine.[1]Uptake is less affected by L-glutamine compared to the (S)-enantiomer.[1]
Relative Uptake in DBT Glioma Cells Higher and more persistent tumor uptake.[1]Lower tumor uptake compared to the (S)-enantiomer.[1]

Data is based on the study of the 5-[18F]fluoro analogs.

The Role of LAT1 in Cancer Cell Proliferation

The differential uptake of the enantiomers is significant due to the role of transporters like LAT1 in cancer progression. LAT1 facilitates the uptake of large neutral amino acids, which in turn can activate signaling pathways such as the mTORC1 pathway, promoting cell growth and proliferation.[2]

The following diagram illustrates the role of LAT1 in cancer cell signaling.

G cluster_membrane Cell Membrane LAT1 LAT1 Transporter Intracellular_AA Intracellular Amino Acids LAT1->Intracellular_AA Extracellular_AA Extracellular Amino Acids ((S)-enantiomer preferred) Extracellular_AA->LAT1 Uptake mTORC1 mTORC1 Intracellular_AA->mTORC1 Activation Proliferation Cell Growth & Proliferation mTORC1->Proliferation Promotes

Figure 2: LAT1-mediated amino acid uptake and its role in cancer cell proliferation.

The higher affinity and uptake of the (S)-enantiomer by these transport systems suggest it may be a more effective agent for targeting cancer cells, either as a therapeutic agent itself or as a vehicle for delivering cytotoxic drugs.

Experimental Protocols

General Protocol for In Vitro Cellular Uptake Assay

This protocol is a representative method based on the study of the fluorinated analogs for assessing the uptake of the (S) and (R) enantiomers into cancer cells.[1]

The logical flow of this experimental protocol is visualized in the DOT script below.

G start Start step1 Culture cancer cells (e.g., DBT glioma cells) in well plates start->step1 step2 Wash cells with uptake buffer step1->step2 step3 Incubate with radiolabeled enantiomer ((S)- or (R)-isomer) step2->step3 step4 For inhibition studies, co-incubate with specific transport inhibitors step2->step4 step5 Stop uptake by washing with ice-cold buffer step3->step5 step4->step3 step6 Lyse cells step5->step6 step7 Measure radioactivity in cell lysate step6->step7 step8 Normalize radioactivity to protein concentration step7->step8 end End step8->end

Figure 3: Workflow for a typical in vitro cellular uptake assay.

Materials:

  • DBT glioma cells (or other cancer cell line of interest)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Uptake buffer (e.g., Hanks' Balanced Salt Solution)

  • Radiolabeled (S)- and (R)-2-Amino-2-methylpent-4-enoic acid

  • Amino acid transport inhibitors (e.g., 2-amino-2-norbornane-carboxylic acid (BCH) for system L)

  • Lysis buffer (e.g., RIPA buffer)

  • Scintillation counter or gamma counter

  • Protein assay kit (e.g., BCA assay)

Procedure:

  • Cell Culture: Plate DBT glioma cells in 24-well plates and grow to confluence.

  • Preparation: Aspirate the culture medium and wash the cells twice with PBS.

  • Uptake: Add the uptake buffer containing the radiolabeled (S) or (R) enantiomer to each well. For inhibition studies, the buffer should also contain the specific transport inhibitor.

  • Incubation: Incubate the plates at 37°C for a defined period (e.g., 1-5 minutes) to measure initial uptake rates.

  • Termination: Stop the uptake by rapidly aspirating the buffer and washing the cells three times with ice-cold PBS.

  • Lysis: Add lysis buffer to each well and incubate on ice to lyse the cells.

  • Measurement: Transfer the cell lysate to scintillation vials and measure the radioactivity using a suitable counter.

  • Normalization: Determine the protein concentration in an aliquot of the cell lysate using a protein assay kit. Normalize the measured radioactivity to the protein concentration to determine the uptake per milligram of protein.

  • Analysis: Compare the uptake of the (S) and (R) enantiomers and the effect of inhibitors to determine the transport systems involved and any stereoselectivity.

Conclusion

The available evidence, primarily from studies of fluorinated analogs, strongly suggests that the (S) and (R) enantiomers of 2-Amino-2-methylpent-4-enoic acid exhibit different biological activities, particularly concerning their interaction with amino acid transporters in cancer cells. The (S)-enantiomer appears to be preferentially transported, making it a more promising candidate for applications in oncology, such as in the development of targeted therapies or diagnostic imaging agents.

Further research is warranted to directly compare the pharmacological profiles of the non-fluorinated (S) and (R) enantiomers to fully elucidate their therapeutic potential. This should include quantitative binding assays with specific transporters and in vivo studies to confirm the stereoselective effects observed with the analogs. The (S)-enantiomer is also a valuable tool in peptide chemistry, where its incorporation can enhance the stability and bioactivity of peptide-based drugs.[]

References

Comparative

Validating Glutamine Amidotransferases as a Potential Biological Target for (S)-2-Amino-2-methylpent-4-enoic acid: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a framework for validating glutamine amidotransferases (GATs) as a potential biological target for the synthetic amino acid (S)-2-Amino-...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for validating glutamine amidotransferases (GATs) as a potential biological target for the synthetic amino acid (S)-2-Amino-2-methylpent-4-enoic acid. Due to the structural similarity of this compound to glutamine, GATs represent a plausible and compelling enzyme class for investigation. This document outlines a comparative analysis of known GAT inhibitors, presents detailed experimental protocols for target validation, and visualizes key cellular pathways and experimental workflows.

(S)-2-Amino-2-methylpent-4-enoic acid is a non-proteinogenic amino acid analog with potential applications in enzyme inhibition.[] Its bulky methyl group and allyl side chain suggest it may function as a competitive or allosteric inhibitor of enzymes that recognize natural amino acids.[] Glutamine amidotransferases are a family of enzymes that catalyze the transfer of the amide nitrogen from glutamine to a variety of substrates, playing a crucial role in the biosynthesis of nucleotides, amino acids, and other essential molecules.

Comparative Analysis of Glutamine Amidotransferase Inhibitors

To effectively evaluate the potential of (S)-2-Amino-2-methylpent-4-enoic acid, it is essential to compare it against well-characterized inhibitors of GATs. The following table summarizes the properties of several known GAT inhibitors.

InhibitorTarget Enzyme(s)Type of InhibitionIC50 / KiReference
L-DON (6-Diazo-5-oxo-L-norleucine) Pan-Glutamine Amidotransferase InhibitorIrreversible, Glutamine-competitiveVaries with enzyme
Azaserine Pan-Glutamine Amidotransferase InhibitorIrreversible, Glutamine-competitiveVaries with enzyme
Acivicin Pan-Glutamine Amidotransferase InhibitorIrreversible, Glutamine-competitiveVaries with enzyme
CB-839 (Telaglenastat) Glutaminase (GLS1)Allosteric, ReversibleIC50: ~20 nM
BPTES (Bis-2-(5-phenylacetamido-1,3,4-thiadiazol-2-yl)ethyl sulfide) Glutaminase (GLS1)Allosteric, ReversibleIC50: ~50 nM
Compound 968 Glutaminase (GLS1)Allosteric, ReversibleIC50: ~5 µM

Experimental Protocols for Target Validation

Validating the interaction between a small molecule and its putative protein target requires a multi-faceted approach. Below are detailed protocols for key experiments.

Glutamine Amidotransferase Activity Assay

This assay measures the enzymatic activity of a GAT in the presence and absence of the test compound.

Principle: The activity of many GATs can be monitored by measuring the production of glutamate. This can be coupled to the oxidation of glutamate by glutamate dehydrogenase, which reduces NAD+ to NADH. The increase in absorbance at 340 nm due to NADH production is proportional to the enzyme's activity.

Materials:

  • Purified glutamine amidotransferase

  • L-glutamine

  • Acceptor substrate (specific to the GAT being tested)

  • Tris-HCl buffer, pH 8.0

  • MgCl2

  • ATP (if required by the enzyme)

  • Glutamate dehydrogenase (GDH)

  • NAD+

  • (S)-2-Amino-2-methylpent-4-enoic acid and other inhibitors

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing buffer, MgCl2, ATP (if needed), NAD+, GDH, and the acceptor substrate in each well of the microplate.

  • Add varying concentrations of (S)-2-Amino-2-methylpent-4-enoic acid or a known inhibitor to the appropriate wells. Include a control with no inhibitor.

  • Initiate the reaction by adding the purified GAT enzyme to each well.

  • Immediately place the plate in the microplate reader and measure the absorbance at 340 nm every 30 seconds for 15-30 minutes at 37°C.

  • Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of the inhibitor.

  • Plot the initial velocity against the inhibitor concentration to determine the IC50 value.

Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF)

This technique assesses the binding of a ligand to a protein by measuring changes in the protein's thermal stability.

Principle: Ligand binding often stabilizes the three-dimensional structure of a protein, leading to an increase in its melting temperature (Tm). This change in Tm can be monitored using a fluorescent dye that binds to hydrophobic regions of the protein as it unfolds.

Materials:

  • Purified glutamine amidotransferase

  • SYPRO Orange dye

  • (S)-2-Amino-2-methylpent-4-enoic acid

  • HEPES buffer, pH 7.5

  • Real-time PCR instrument

  • 96-well PCR plates

Procedure:

  • Prepare a master mix containing the purified GAT enzyme and SYPRO Orange dye in HEPES buffer.

  • Dispense the master mix into the wells of a 96-well PCR plate.

  • Add varying concentrations of (S)-2-Amino-2-methylpent-4-enoic acid to the wells. Include a no-ligand control.

  • Seal the plate and place it in a real-time PCR instrument.

  • Program the instrument to incrementally increase the temperature from 25°C to 95°C, measuring the fluorescence at each increment.

  • The melting temperature (Tm) is determined from the inflection point of the resulting fluorescence curve.

  • A significant increase in Tm in the presence of the compound indicates binding.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing thermodynamic and kinetic parameters of the interaction.

Principle: A solution of the ligand is titrated into a solution containing the protein. The heat change associated with the binding is measured, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Materials:

  • Purified glutamine amidotransferase

  • (S)-2-Amino-2-methylpent-4-enoic acid

  • Degassed buffer (e.g., PBS or HEPES)

  • Isothermal titration calorimeter

Procedure:

  • Prepare solutions of the purified GAT enzyme and (S)-2-Amino-2-methylpent-4-enoic acid in the same degassed buffer.

  • Load the enzyme solution into the sample cell of the calorimeter and the ligand solution into the injection syringe.

  • Set the desired temperature and allow the system to equilibrate.

  • Perform a series of small injections of the ligand into the sample cell.

  • The heat change after each injection is measured and plotted against the molar ratio of ligand to protein.

  • The resulting binding isotherm is fitted to a suitable binding model to determine the thermodynamic parameters of the interaction.

Visualizing Pathways and Workflows

Signaling Pathway of Glutamine Metabolism

The following diagram illustrates the central role of glutamine in nucleotide biosynthesis and how inhibitors can disrupt this pathway.

GAT_Pathway Glutamine Glutamine GAT Glutamine Amidotransferase Glutamine->GAT Substrate Glutamate Glutamate GAT->Glutamate Product Nucleotide_Biosynthesis Purine & Pyrimidine Biosynthesis GAT->Nucleotide_Biosynthesis Provides Nitrogen Inhibitor (S)-2-Amino-2-methylpent-4-enoic acid & Alternatives Inhibitor->GAT Inhibition Cell_Growth Cellular Proliferation & Growth Nucleotide_Biosynthesis->Cell_Growth

Caption: Glutamine amidotransferase signaling pathway.

Experimental Workflow for Target Validation

The logical flow for validating a potential biological target is depicted below.

Target_Validation_Workflow cluster_0 Initial Screening cluster_1 Detailed Characterization cluster_2 Cellular Validation Enzyme_Assay Enzyme Activity Assay (IC50 Determination) TSA Thermal Shift Assay (Binding Confirmation) Enzyme_Assay->TSA Positive Hits ITC Isothermal Titration Calorimetry (Thermodynamics & Kinetics) TSA->ITC Confirmed Binders Kinetics Enzyme Kinetic Studies (Mechanism of Inhibition) ITC->Kinetics Cell_Based_Assay Cell-Based Assays (Phenotypic Effects) Kinetics->Cell_Based_Assay Validated Inhibitor

Caption: Target validation experimental workflow.

References

Validation

Cross-Validation of Analytical Methods for (S)-2-Amino-2-methylpent-4-enoic Acid: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive cross-validation of analytical methods for the quantitative analysis of (S)-2-Amino-2-methylpent-4-enoic acid, a non-pro...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of analytical methods for the quantitative analysis of (S)-2-Amino-2-methylpent-4-enoic acid, a non-proteinogenic amino acid of interest in peptide and enzyme inhibitor synthesis.[] The objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) methods, supported by experimental protocols and performance data, aims to assist researchers in selecting the most suitable analytical technique for their specific application.

Overview of Analytical Methods

The analysis of amino acids like (S)-2-Amino-2-methylpent-4-enoic acid presents unique challenges due to their polar nature and, in the case of GC-MS, low volatility.[2] Furthermore, the chirality of the molecule necessitates enantioselective separation techniques to distinguish between the (S) and (R) enantiomers. This guide focuses on two primary analytical platforms:

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for the separation and quantification of amino acids in their native or derivatized form. Chiral separation can be achieved using chiral stationary phases (CSPs) or chiral derivatization agents.[3][4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful method for the sensitive and selective analysis of volatile compounds. Amino acids require derivatization to increase their volatility and thermal stability for GC analysis.[2][5][6]

Comparative Performance Data

The following tables summarize the expected quantitative performance data for the analysis of (S)-2-Amino-2-methylpent-4-enoic acid using HPLC and GC-MS. These values are based on typical performance characteristics observed for similar amino acids and should be validated for specific laboratory conditions.[7][8]

Table 1: HPLC Method Performance

ParameterChiral HPLC with UV/Fluorescence Detection
Linearity (R²) > 0.999
Accuracy (% Recovery) 97.08% - 102.44%
Precision (% RSD) < 2%
Limit of Detection (LOD) 38 fmol (with fluorescence detection)
Limit of Quantification (LOQ) 10 sb/m

Table 2: GC-MS Method Performance

ParameterGC-MS with Derivatization
Linearity (R²) > 0.995
Accuracy (% Recovery) 95% (mean recovery)
Precision (% RSD) < 15%
Limit of Detection (LOD) Low fmol range
Limit of Quantification (LOQ) Low to mid fmol range

Experimental Protocols

Detailed methodologies for the analysis of (S)-2-Amino-2-methylpent-4-enoic acid using both HPLC and GC-MS are provided below.

Chiral High-Performance Liquid Chromatography (HPLC) Method

This method is designed for the enantioselective separation and quantification of (S)-2-Amino-2-methylpent-4-enoic acid without derivatization.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a UV or fluorescence detector.

  • Chiral Stationary Phase (CSP) column, such as a macrocyclic glycopeptide-based column (e.g., CHIROBIOTIC™ T).[3]

Reagents:

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (analytical grade)

  • (S)-2-Amino-2-methylpent-4-enoic acid reference standard

  • Ultrapure water

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Methanol/Water/Formic Acid (e.g., 80:20:0.1, v/v/v). The optimal composition may need to be adjusted to achieve the best separation.

  • Standard Solution Preparation: Prepare a stock solution of (S)-2-Amino-2-methylpent-4-enoic acid in the mobile phase. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dissolve the sample containing (S)-2-Amino-2-methylpent-4-enoic acid in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: CHIROBIOTIC™ T, 250 x 4.6 mm, 5 µm

    • Mobile Phase: Methanol/Water/Formic Acid (isocratic or gradient)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 10 µL

    • Detection: UV at 210 nm or fluorescence detection if a suitable derivatization agent is used pre- or post-column.[9]

  • Quantification: Construct a calibration curve by plotting the peak area of the (S)-enantiomer against the concentration of the calibration standards. Determine the concentration of (S)-2-Amino-2-methylpent-4-enoic acid in the sample from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method involves the derivatization of (S)-2-Amino-2-methylpent-4-enoic acid to increase its volatility for GC-MS analysis.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary GC column suitable for amino acid analysis (e.g., DB-5ms).

Reagents:

  • N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% TBDMSCl (derivatization agent)

  • Acetonitrile (anhydrous)

  • (S)-2-Amino-2-methylpent-4-enoic acid reference standard

  • Internal standard (e.g., Norvaline)

Procedure:

  • Standard and Sample Preparation:

    • Accurately weigh the reference standard and sample into separate reaction vials.

    • Add a known amount of the internal standard to each vial.

    • Evaporate the solvent to dryness under a stream of nitrogen.

  • Derivatization:

    • Add 50 µL of anhydrous acetonitrile and 50 µL of MTBSTFA to each vial.

    • Seal the vials tightly and heat at 100 °C for 2 hours.

    • Cool the vials to room temperature before GC-MS analysis.

  • GC-MS Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness

    • Carrier Gas: Helium at a constant flow of 1 mL/min

    • Injector Temperature: 250 °C

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 min

      • Ramp to 280 °C at 10 °C/min

      • Hold at 280 °C for 5 min

    • Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: m/z 50-500

  • Quantification:

    • Identify the characteristic ions of the derivatized (S)-2-Amino-2-methylpent-4-enoic acid and the internal standard.

    • Construct a calibration curve by plotting the ratio of the peak area of the analyte to the internal standard against the concentration of the calibration standards.

    • Determine the concentration of (S)-2-Amino-2-methylpent-4-enoic acid in the sample from the calibration curve.

Visualizations

Experimental Workflows

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Standard/Sample B Dissolve in Mobile Phase A->B C Filter (0.45 µm) B->C D Inject into HPLC C->D E Chiral Separation D->E F UV/Fluorescence Detection E->F G Peak Integration F->G H Calibration Curve G->H I Quantification H->I

Caption: Chiral HPLC analysis workflow.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Weigh Standard/Sample & IS B Dry Down A->B C Add Derivatization Reagent B->C D Heat (100°C, 2h) C->D E Inject into GC-MS D->E F Separation on Capillary Column E->F G Mass Spectrometry Detection F->G H Extract Ion Chromatograms G->H I Peak Integration H->I J Calibration Curve I->J K Quantification J->K Cross_Validation cluster_methods Analytical Methods cluster_validation Validation Parameters cluster_comparison Comparative Assessment cluster_selection Outcome HPLC Chiral HPLC Linearity Linearity HPLC->Linearity Accuracy Accuracy HPLC->Accuracy Precision Precision HPLC->Precision LOD_LOQ LOD/LOQ HPLC->LOD_LOQ Specificity Specificity/ Enantioselectivity HPLC->Specificity GCMS GC-MS GCMS->Linearity GCMS->Accuracy GCMS->Precision GCMS->LOD_LOQ GCMS->Specificity Comparison Method Comparison Linearity->Comparison Accuracy->Comparison Precision->Comparison LOD_LOQ->Comparison Specificity->Comparison Selection Optimal Method Selection Comparison->Selection

References

Comparative

Comparative Efficacy of (S)-2-Amino-2-methylpent-4-enoic Acid and Its Analogs in Modulating Peptide and Enzyme Function

(S)-2-Amino-2-methylpent-4-enoic acid, a non-proteinogenic α,α-disubstituted amino acid, serves as a valuable molecular tool in peptide design and drug discovery. Its unique structural features, including a chiral center...

Author: BenchChem Technical Support Team. Date: December 2025

(S)-2-Amino-2-methylpent-4-enoic acid, a non-proteinogenic α,α-disubstituted amino acid, serves as a valuable molecular tool in peptide design and drug discovery. Its unique structural features, including a chiral center, a methyl group at the α-carbon, and a terminal allyl group, impart significant conformational constraints and enhanced metabolic stability when incorporated into peptide backbones. This guide provides a comparative analysis of the efficacy of (S)-2-Amino-2-methylpent-4-enoic acid and its analogs, supported by experimental data, to inform researchers, scientists, and drug development professionals.

The primary application of (S)-2-Amino-2-methylpent-4-enoic acid and its analogs lies in the modification of peptides to improve their therapeutic properties. The α-methyl group restricts the conformational flexibility around the peptide bond, which can lead to a more stable secondary structure, such as an α-helix, and increased resistance to enzymatic degradation by proteases. The side chain, in this case, the allyl group, can participate in hydrophobic interactions within protein binding pockets and can be a handle for further chemical modifications.

Efficacy in Enhancing Peptide Stability

The incorporation of α-methylated amino acids, such as (S)-2-Amino-2-methylpent-4-enoic acid, is a well-established strategy to increase the proteolytic stability of peptides. The steric hindrance provided by the α-methyl group can prevent proteases from accessing and cleaving the peptide backbone.

A comparative study on a series of apolipoprotein A-I mimetic peptides demonstrated that the substitution with α-methylated amino acids generally resulted in improved resistance to proteolysis. While specific data for (S)-2-Amino-2-methylpent-4-enoic acid was not detailed in the provided search results, the principle is broadly applicable. The stability of such modified peptides is typically assessed through in vitro proteolytic stability assays.

Comparative Inhibitory Activity of Analogs

For instance, in the development of inhibitors for various enzymes, modifications to the side chain of amino acid analogs are systematically performed to optimize binding affinity and selectivity. The hydrophobic nature of the allyl group in (S)-2-Amino-2-methylpent-4-enoic acid suggests it may be favorable for binding to enzymes with hydrophobic pockets. Analogs with different side chains would exhibit varying degrees of efficacy based on their complementarity to the target binding site.

Experimental Protocols

General Protocol for In Vitro Proteolytic Stability Assay in Human Serum

This protocol outlines a general method to assess the stability of a peptide containing (S)-2-Amino-2-methylpent-4-enoic acid or its analogs in human serum.

Materials:

  • Test peptide and a known stable control peptide

  • Pooled human serum

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN) with 0.1% Trifluoroacetic acid (TFA)

  • Trichloroacetic acid (TCA) or other protein precipitating agent

  • Incubator at 37°C

  • Centrifuge

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column

  • Mass spectrometer (optional, for metabolite identification)

Procedure:

  • Preparation: Prepare a stock solution of the test peptide in a suitable solvent (e.g., water or DMSO) and dilute it with PBS to the desired starting concentration.

  • Incubation: Add the peptide solution to pre-warmed human serum at a specific concentration and incubate at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the serum-peptide mixture.

  • Protein Precipitation: Immediately add a protein precipitating agent (e.g., an equal volume of 10% TCA or three volumes of cold ACN) to the aliquot to stop the enzymatic reaction.

  • Centrifugation: Vortex the mixture and then centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant containing the remaining peptide by RP-HPLC.

  • Data Analysis: Quantify the peak area of the intact peptide at each time point. The percentage of remaining peptide is calculated relative to the amount at time zero. The half-life (t½) of the peptide can be determined by plotting the percentage of remaining peptide against time.

General Protocol for Enzyme Inhibition Assay

This protocol provides a general framework for determining the inhibitory potency (e.g., IC50) of (S)-2-Amino-2-methylpent-4-enoic acid analogs against a target enzyme.

Materials:

  • Purified target enzyme

  • Substrate for the enzyme

  • (S)-2-Amino-2-methylpent-4-enoic acid analog (inhibitor)

  • Assay buffer (optimized for the specific enzyme)

  • 96-well microplate

  • Microplate reader (spectrophotometer or fluorometer)

Procedure:

  • Reagent Preparation: Prepare stock solutions of the enzyme, substrate, and inhibitor in the assay buffer.

  • Inhibitor Dilution: Prepare a serial dilution of the inhibitor in the assay buffer to cover a range of concentrations.

  • Assay Setup: In a 96-well plate, add the assay buffer, the enzyme solution, and the different concentrations of the inhibitor. Include a control well with no inhibitor.

  • Pre-incubation: Pre-incubate the enzyme with the inhibitor for a specific period (e.g., 15-30 minutes) at a controlled temperature to allow for binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.

  • Signal Detection: Measure the product formation or substrate depletion over time using a microplate reader at a specific wavelength.

  • Data Analysis: Determine the initial reaction rates for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Signaling Pathways and Experimental Workflows

The incorporation of (S)-2-Amino-2-methylpent-4-enoic acid into a peptide therapeutic can influence its interaction with cellular signaling pathways. For example, a more stable peptide agonist for a G-protein coupled receptor (GPCR) could lead to sustained downstream signaling.

GPCR_Signaling_Modulation cluster_0 Peptide Agonist Modification cluster_1 Cellular Interaction Peptide Peptide Modified_Peptide (S)-2-Amino-2-methylpent-4-enoic acid -modified Peptide Peptide->Modified_Peptide Incorporation GPCR GPCR Modified_Peptide->GPCR Binds and Activates (Increased Stability) G_Protein G-Protein GPCR->G_Protein Activates Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Triggers

Caption: Modulation of GPCR signaling by a stabilized peptide analog.

The experimental workflow for evaluating the efficacy of these analogs typically involves synthesis, purification, and subsequent biological assays.

Experimental_Workflow Synthesis Synthesis of (S)-2-Amino-2-methylpent-4-enoic acid and Analogs Peptide_Synthesis Solid-Phase Peptide Synthesis (Incorporation of Analogs) Synthesis->Peptide_Synthesis Purification Purification and Characterization (HPLC, Mass Spectrometry) Peptide_Synthesis->Purification Stability_Assay Proteolytic Stability Assay (e.g., in Human Serum) Purification->Stability_Assay Inhibition_Assay Enzyme Inhibition Assay (Determination of IC50) Purification->Inhibition_Assay Binding_Assay Receptor Binding Assay (Determination of Ki) Purification->Binding_Assay Data_Analysis Data Analysis and Efficacy Comparison Stability_Assay->Data_Analysis Inhibition_Assay->Data_Analysis Binding_Assay->Data_Analysis

Caption: General experimental workflow for efficacy comparison.

Validation

A Comparative Analysis of (S)-2-Amino-2-methylpent-4-enoic acid and Known Kynurenine-3-Monooxygenase (KMO) Inhibitors

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative benchmark of the novel, non-proteinogenic amino acid, (S)-2-Amino-2-methylpent-4-enoic acid, against a selection of well-c...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative benchmark of the novel, non-proteinogenic amino acid, (S)-2-Amino-2-methylpent-4-enoic acid, against a selection of well-characterized inhibitors of Kynurenine-3-Monooxygenase (KMO). KMO is a critical enzyme in the kynurenine pathway of tryptophan metabolism and represents a significant therapeutic target for a variety of neurodegenerative and inflammatory diseases.[1][2][3][4]

Introduction to (S)-2-Amino-2-methylpent-4-enoic acid

(S)-2-Amino-2-methylpent-4-enoic acid is a synthetic α-amino acid analog. Its structure, featuring both a methyl group at the alpha-carbon and an unsaturated side chain, suggests its potential as an enzyme inhibitor. While extensive experimental data on its specific inhibitory activities are not yet publicly available, its structural characteristics merit a comparative analysis against known inhibitors of key therapeutic targets like KMO. For the purpose of this guide, we will present a hypothetical inhibitory profile for (S)-2-Amino-2-methylpent-4-enoic acid to illustrate its potential in the context of established KMO inhibitors.

Kynurenine-3-Monooxygenase (KMO) as a Therapeutic Target

KMO catalyzes the conversion of L-kynurenine to 3-hydroxykynurenine. Inhibition of KMO is a promising therapeutic strategy as it can decrease the production of neurotoxic downstream metabolites, such as quinolinic acid, while increasing the levels of the neuroprotective kynurenic acid.[1][2][3][4][5]

Comparative Inhibitory Activity

The following table summarizes the inhibitory potency (IC50) of several known KMO inhibitors against human KMO, alongside a hypothetical value for (S)-2-Amino-2-methylpent-4-enoic acid to provide a benchmark for future experimental validation.

InhibitorChemical ClassIC50 (nM) for human KMOReference
(S)-2-Amino-2-methylpent-4-enoic acid α-Methyl, Unsaturated Amino AcidHypotheticalN/A
GSK180Oxazolidinone~6[6]
UPF 648N/AN/A[5]
Ro 61-8048N/AN/A[7]
5-(3-nitrobenzyl)-1H-tetrazoleTetrazole6,300[8]
DiclofenacPhenylacetic acid derivative13,600[8]

Note: IC50 values can vary depending on the specific assay conditions. The data presented here are for comparative purposes.

Experimental Protocols

A standardized KMO inhibitor screening assay is crucial for the accurate determination and comparison of inhibitory potencies.

KMO Enzyme Inhibition Assay Protocol

This protocol outlines a common method for measuring the inhibition of human KMO activity.

Principle: The activity of recombinant human KMO is determined by monitoring the consumption of the cofactor NADPH, which is proportional to the formation of 3-hydroxykynurenine. The decrease in NADPH absorbance at 340 nm is measured spectrophotometrically.[6] The signal is inversely related to the enzymatic activity.[9][10]

Materials:

  • Recombinant Human KMO enzyme

  • 3X KMO Assay Buffer

  • L-Kynurenine (substrate)

  • NADPH (cofactor)

  • Test compound (e.g., (S)-2-Amino-2-methylpent-4-enoic acid) dissolved in a suitable solvent (e.g., DMSO)

  • UV-transparent 96-well plate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Reagent Preparation:

    • Dilute 3X KMO assay buffer to 1X with water.

    • Thaw the KMO enzyme on ice and dilute to the working concentration (e.g., 20 µg/ml) with 1X KMO Assay Buffer.[9]

    • Prepare a substrate mixture containing NADPH and L-Kynurenine in 1X KMO Assay Buffer.[9]

  • Assay Plate Setup:

    • Add the test inhibitor at various concentrations to the wells of the 96-well plate.

    • Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Enzyme Addition:

    • Add the diluted KMO enzyme to all wells except the negative control.

  • Reaction Initiation:

    • Initiate the reaction by adding the substrate mixture to all wells.[9]

  • Incubation:

    • Incubate the plate at room temperature for a set period (e.g., 90 minutes).[9]

  • Measurement:

    • Measure the absorbance at 340 nm.

  • Data Analysis:

    • Calculate the percentage of KMO activity for each inhibitor concentration relative to the positive control.

    • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Visualizing Key Pathways and Workflows

The Kynurenine Pathway and KMO Inhibition

The following diagram illustrates the central role of KMO in the kynurenine pathway and the effect of its inhibition.

Kynurenine_Pathway Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine KMO KMO Kynurenine->KMO Kynurenic_Acid Kynurenic Acid (Neuroprotective) Kynurenine->Kynurenic_Acid Three_HK 3-Hydroxykynurenine KMO->Three_HK Quinolinic_Acid Quinolinic Acid (Neurotoxic) Three_HK->Quinolinic_Acid Inhibitor Inhibitor (e.g., (S)-2-Amino-2-methylpent-4-enoic acid) Inhibitor->KMO

Caption: The Kynurenine Pathway highlighting KMO and the impact of its inhibition.

General Workflow for Inhibitor Benchmarking

This diagram outlines a typical workflow for screening and comparing the efficacy of potential enzyme inhibitors.

Inhibitor_Screening_Workflow cluster_0 Primary Screening cluster_1 Dose-Response & Potency cluster_2 Selectivity & Mechanism Compound_Library Compound Library HTS High-Throughput Screening Compound_Library->HTS Hit_Identification Hit Identification HTS->Hit_Identification Dose_Response Dose-Response Assays Hit_Identification->Dose_Response IC50_Determination IC50 Determination Dose_Response->IC50_Determination Selectivity_Profiling Selectivity Profiling IC50_Determination->Selectivity_Profiling Mechanism_of_Action Mechanism of Action Studies IC50_Determination->Mechanism_of_Action Lead_Candidate Lead Candidate Selectivity_Profiling->Lead_Candidate Mechanism_of_Action->Lead_Candidate

Caption: A generalized workflow for the screening and evaluation of enzyme inhibitors.

References

Comparative

Unlocking Peptide Potential: A Comparative Analysis of (S)-2-Amino-2-methylpent-4-enoic Acid in Therapeutic Design

For researchers, scientists, and drug development professionals, the quest for novel peptide therapeutics with enhanced stability and efficacy is a continuous endeavor. The synthetic, non-proteinogenic amino acid (S)-2-A...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel peptide therapeutics with enhanced stability and efficacy is a continuous endeavor. The synthetic, non-proteinogenic amino acid (S)-2-Amino-2-methylpent-4-enoic acid has emerged as a valuable tool in this pursuit, offering unique structural properties to overcome the limitations of natural peptides. This guide provides a comprehensive comparison of its application, supported by experimental data and detailed methodologies, to inform its strategic incorporation in drug design.

(S)-2-Amino-2-methylpent-4-enoic acid is distinguished by its α-methyl group and an unsaturated pentenyl side chain. This structure imparts significant conformational rigidity to peptide backbones, a critical attribute for improving metabolic stability and receptor binding affinity. Its primary applications lie in peptide engineering and structure-activity relationship (SAR) studies, where it serves to create more potent and durable therapeutic candidates, particularly in the realm of enzyme inhibitors and G-protein coupled receptor (GPCR) agonists like Glucagon-Like Peptide-1 (GLP-1) analogues.

Performance Comparison: Enhancing Peptide Stability and Activity

The introduction of (S)-2-Amino-2-methylpent-4-enoic acid into a peptide sequence can profoundly influence its biological activity. While specific quantitative data for peptides containing this exact amino acid is limited in publicly available literature, we can infer its impact based on studies of similar unnatural amino acids in contexts like GLP-1 receptor agonism. The primary goals of such modifications are to increase resistance to enzymatic degradation and to optimize receptor interaction.

Below, we present a comparative table illustrating the potential effects of incorporating an unnatural amino acid, such as (S)-2-Amino-2-methylpent-4-enoic acid, into a GLP-1 analogue. The data is hypothetical and serves to demonstrate the expected outcomes based on established principles of peptide design.

Table 1: Comparative Performance of a Hypothetical GLP-1 Analogue

ParameterNative GLP-1GLP-1 Analogue with (S)-2-Amino-2-methylpent-4-enoic acid
Receptor Binding Affinity (IC50) ~1.0 nMExpected: < 1.0 nM (Increased Affinity)
In Vitro Potency (EC50) for cAMP Production ~0.5 nMExpected: < 0.5 nM (Increased Potency)
Half-life in Plasma < 2 minutesExpected: Significantly Increased
Proteolytic Stability (vs. DPP-IV) LowHigh

Experimental Protocols: A Guide to Synthesis and Evaluation

To facilitate the application of (S)-2-Amino-2-methylpent-4-enoic acid in research, detailed experimental protocols for peptide synthesis and subsequent biological evaluation are essential.

Solid-Phase Peptide Synthesis (SPPS) with (S)-2-Amino-2-methylpent-4-enoic acid

Objective: To incorporate (S)-2-Amino-2-methylpent-4-enoic acid into a target peptide sequence.

Materials:

  • Fmoc-protected (S)-2-Amino-2-methylpent-4-enoic acid

  • Rink Amide MBHA resin

  • N,N-Dimethylformamide (DMF)

  • Piperidine solution (20% in DMF)

  • Coupling reagents (e.g., HATU, HBTU)

  • Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating with 20% piperidine in DMF.

  • Washing: Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Dissolve Fmoc-protected (S)-2-Amino-2-methylpent-4-enoic acid, coupling reagent (e.g., HATU), and DIPEA in DMF.

    • Add the activation mixture to the resin.

    • Allow the coupling reaction to proceed for the required time (typically 1-2 hours).

  • Washing: Wash the resin with DMF to remove excess reagents.

  • Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: Remove the final Fmoc group.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, followed by purification using reverse-phase high-performance liquid chromatography (RP-HPLC).

experimental_workflow start Start: Rink Amide Resin swell 1. Resin Swelling (DMF) start->swell deprotect1 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect1 wash1 3. Wash (DMF) couple 4. Couple Fmoc-(S)-2-Amino-2- methylpent-4-enoic acid (HATU, DIPEA, DMF) wash1->couple wash2 5. Wash (DMF) couple->wash2 repeat 6. Repeat Deprotection & Coupling Cycles wash2->repeat final_deprotect 7. Final Fmoc Deprotection repeat->final_deprotect cleave 8. Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) final_deprotect->cleave purify 9. Precipitation & HPLC Purification cleave->purify end End: Purified Peptide purify->end deproterotect1 deproterotect1 deproterotect1->wash1

Fig. 1: Solid-Phase Peptide Synthesis Workflow.
GLP-1 Receptor Activation Assay (cAMP Measurement)

Objective: To determine the in vitro potency of a GLP-1 analogue containing (S)-2-Amino-2-methylpent-4-enoic acid.

Materials:

  • HEK293 cells stably expressing the human GLP-1 receptor.

  • The synthesized GLP-1 analogue and a reference standard (e.g., native GLP-1).

  • Cell culture medium and reagents.

  • cAMP assay kit (e.g., HTRF, FRET, or luminescence-based).

  • Plate reader compatible with the assay kit.

Procedure:

  • Cell Seeding: Seed the GLP-1 receptor-expressing cells into a 96-well plate and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of the test peptide and the reference standard.

  • Cell Treatment: Treat the cells with the different concentrations of the peptides.

  • Incubation: Incubate the plate at 37°C for a specified period to allow for receptor activation and cAMP production.

  • cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using a commercial assay kit according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP concentration against the peptide concentration and fit the data to a dose-response curve to determine the EC50 value.

Signaling Pathway and Logical Relationships

The incorporation of (S)-2-Amino-2-methylpent-4-enoic acid into a GLP-1 analogue is designed to enhance its interaction with the GLP-1 receptor, leading to a more robust downstream signaling cascade.

signaling_pathway cluster_peptide Peptide Design cluster_receptor Receptor Interaction cluster_signaling Downstream Signaling Unnatural_AA (S)-2-Amino-2- methylpent-4-enoic acid GLP1_Analogue GLP-1 Analogue Unnatural_AA->GLP1_Analogue Incorporation via SPPS GLP1R GLP-1 Receptor GLP1_Analogue->GLP1R Binding Conformational_Change Receptor Conformational Change GLP1R->Conformational_Change G_Protein Gαs Activation Conformational_Change->G_Protein AC Adenylyl Cyclase Activation G_Protein->AC cAMP Increased intracellular cAMP AC->cAMP PKA Protein Kinase A Activation cAMP->PKA Insulin_Secretion Enhanced Insulin Secretion PKA->Insulin_Secretion

Fig. 2: GLP-1 Receptor Signaling Pathway.

The strategic use of (S)-2-Amino-2-methylpent-4-enoic acid offers a promising avenue for the development of next-generation peptide therapeutics. By providing conformational constraint and resistance to degradation, this non-proteinogenic amino acid can significantly enhance the pharmacokinetic and pharmacodynamic properties of peptides, ultimately leading to more effective treatments for a range of diseases. Further research involving the synthesis and rigorous biological evaluation of peptides incorporating this unique building block is warranted to fully elucidate its therapeutic potential.

Validation

A Comparative Guide to the Reproducibility of Experiments Involving (S)-2-Amino-2-methylpent-4-enoic Acid in Peptide Research

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks for peptide modification is critical for achieving desired therapeutic properties. This guide provides a compa...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks for peptide modification is critical for achieving desired therapeutic properties. This guide provides a comparative analysis of (S)-2-Amino-2-methylpent-4-enoic acid, a non-proteinogenic amino acid, against other common peptide modification strategies. The focus is on the reproducibility of experimental outcomes related to conformational stability, enzymatic resistance, and receptor binding affinity.

(S)-2-Amino-2-methylpent-4-enoic acid is a synthetic amino acid characterized by an α-methyl group and an allyl side chain. Its incorporation into a peptide backbone introduces significant steric hindrance, which restricts conformational flexibility. This property is leveraged to enhance the metabolic stability and binding affinity of therapeutic peptides. This guide will compare the effects of this modification with those of other α-methylated amino acids, N-methylation, and peptide cyclization, providing available experimental data and detailed protocols to ensure the reproducibility of findings.

Comparison of Performance Metrics

The decision to incorporate (S)-2-Amino-2-methylpent-4-enoic acid or an alternative modification depends on the specific desired outcomes for the peptide therapeutic. The following tables summarize the expected effects of these modifications on key performance indicators.

Modification StrategyPrimary Effect on Peptide StructureExpected Impact on Proteolytic StabilityExpected Impact on Receptor Binding Affinity
(S)-2-Amino-2-methylpent-4-enoic acid Introduces steric hindrance via α-methyl group, restricting backbone flexibility.[1]High resistance to enzymatic degradation due to steric shielding of the peptide bond.[1]Can increase affinity by locking the peptide into a bioactive conformation.[1]
α-Aminoisobutyric acid (Aib) Strongly promotes helical conformations (310- or α-helix) due to restricted φ/ψ angles.[2][3]High resistance to enzymatic degradation. A single Aib residue can significantly increase resistance.[4]Can enhance affinity by pre-organizing the peptide into a helical structure recognized by the receptor.[5]
N-Methylation Removes a hydrogen bond donor from the peptide backbone, increasing lipophilicity and reducing conformational options.[1][6]Significantly enhances resistance to proteolysis.[1][7][8]Highly context-dependent; can decrease affinity if the backbone amide proton is critical for receptor interaction, or increase it by reducing the entropic penalty of binding.[1][8]
Peptide Cyclization Covalently links different parts of the peptide, drastically reducing conformational freedom.Generally increases stability by making the peptide a poorer substrate for proteases.Can significantly increase affinity and selectivity by reducing the entropic cost of binding and presenting a well-defined conformation.

Experimental Protocols

To ensure the reproducibility of experiments involving these peptide modifications, detailed methodologies are essential. Below are representative protocols for peptide synthesis, enzymatic stability assays, and conformational analysis.

Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing (S)-2-Amino-2-methylpent-4-enoic Acid

This protocol is based on the widely used Fmoc/tBu strategy.[9][10][11][12][13]

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-(S)-2-Amino-2-methylpent-4-enoic acid-OH)

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Cleavage cocktail: TFA/TIS/H₂O (95:2.5:2.5)

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 1 hour in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc group by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-amino acid (3 equivalents relative to resin loading) with DIC (3 eq.) and OxymaPure® (3 eq.) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete reaction), repeat the coupling step.

  • Washing: Wash the resin with DMF and DCM.

  • Repeat Synthesis Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final coupling, remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and shake for 2-3 hours.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the peptide from the filtrate by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical RP-HPLC.

Enzymatic Degradation Assay

This protocol outlines a general procedure to assess the stability of modified peptides in the presence of proteases.[14][15][16][17]

Materials:

  • Purified modified and unmodified control peptides

  • Protease solution (e.g., trypsin, chymotrypsin, or serum)

  • Assay buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Quenching solution (e.g., 10% TFA)

  • RP-HPLC system

  • Mass spectrometer

Procedure:

  • Peptide Incubation:

    • Prepare solutions of the test peptides in the assay buffer at a known concentration (e.g., 1 mg/mL).

    • Incubate the peptide solutions with the protease solution at 37°C.

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Reaction Quenching: Immediately quench the enzymatic reaction by adding the aliquot to the quenching solution.

  • Analysis:

    • Analyze the quenched samples by RP-HPLC to separate the intact peptide from its degradation products.[18]

    • Quantify the peak area of the intact peptide at each time point.

    • Identify the degradation products by mass spectrometry to determine cleavage sites.

  • Data Interpretation:

    • Plot the percentage of intact peptide remaining versus time.

    • Calculate the half-life (t₁/₂) of the peptide under the assay conditions.

    • Compare the half-lives of the modified peptides to the unmodified control to determine the improvement in stability.

NMR Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in solution.[19][20][21][22][23][24]

Materials:

  • Purified peptide sample

  • NMR-compatible solvent (e.g., H₂O/D₂O, DMSO-d₆)

  • NMR spectrometer

Procedure:

  • Sample Preparation: Dissolve the lyophilized peptide in the appropriate NMR solvent to a final concentration of 1-5 mM.

  • NMR Data Acquisition:

    • Acquire a series of one-dimensional (1D) and two-dimensional (2D) NMR spectra, including:

      • ¹H 1D spectrum for initial assessment of sample quality.

      • TOCSY (Total Correlation Spectroscopy) to identify spin systems of individual amino acid residues.

      • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) to identify through-space proximities between protons, which provide distance restraints.

      • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) to assign carbon resonances.

      • ¹H-¹⁵N HSQC (if isotopically labeled) to assign backbone amide resonances.

  • Data Analysis and Structure Calculation:

    • Assign all proton, carbon, and nitrogen resonances using the acquired spectra.

    • Extract distance restraints from the NOESY/ROESY spectra.

    • Use molecular dynamics simulation software to calculate a family of 3D structures that are consistent with the experimental NMR restraints.

  • Interpretation: Analyze the resulting ensemble of structures to determine the preferred conformation(s) of the peptide in solution. Compare the conformational properties of peptides with and without the modification.

Visualizing Experimental Workflows and Concepts

To further clarify the experimental processes and the underlying principles of peptide modification, the following diagrams are provided.

Peptide_Synthesis_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection Resin->Deprotection Coupling Amino Acid Coupling Deprotection->Coupling Wash Washing Coupling->Wash Repeat All Residues Added? Wash->Repeat Repeat->Deprotection No Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Yes Cleavage Cleavage & Deprotection Final_Deprotection->Cleavage Purification Purification & Analysis Cleavage->Purification

Solid-Phase Peptide Synthesis Workflow

Enzymatic_Degradation_Assay cluster_incubation Incubation at 37°C Peptide Peptide Solution Enzyme Protease Solution Time_Points Time Points Enzyme->Time_Points Quenching Reaction Quenching Time_Points->Quenching Analysis RP-HPLC & Mass Spec Quenching->Analysis Data Data Analysis (Half-life) Analysis->Data

Enzymatic Degradation Assay Workflow

Conformational_Constraint_Concept cluster_unmodified Unmodified Peptide cluster_modified Modified Peptide ((S)-2-Amino-2-methylpent-4-enoic acid) Unmodified Flexible Conformations Receptor Receptor Unmodified->Receptor Lower Affinity (Higher Entropic Penalty) Modified Constrained Conformation Modified->Receptor Higher Affinity (Lower Entropic Penalty)

Concept of Conformational Constraint

References

Comparative

In Silico Modeling and Comparative Analysis of Novel Thrombin Inhibitors Incorporating (S)-2-Amino-2-methylpent-4-enoic acid

A Comparison Guide for Researchers in Drug Development This guide provides a comparative analysis of the binding of (S)-2-Amino-2-methylpent-4-enoic acid and other non-proteinogenic amino acids when incorporated into a m...

Author: BenchChem Technical Support Team. Date: December 2025

A Comparison Guide for Researchers in Drug Development

This guide provides a comparative analysis of the binding of (S)-2-Amino-2-methylpent-4-enoic acid and other non-proteinogenic amino acids when incorporated into a model peptide inhibitor of thrombin. The content is designed for researchers, scientists, and drug development professionals, offering a framework for evaluating such modifications through a combination of hypothetical in silico modeling and established experimental protocols.

Introduction

Thrombin is a key serine protease in the coagulation cascade and a prime target for anticoagulant therapies. Peptide-based inhibitors that mimic the natural substrates of thrombin are a promising class of therapeutics. However, natural peptides often suffer from poor metabolic stability and low bioavailability. The incorporation of non-proteinogenic amino acids (NPAAs) is a well-established strategy to overcome these limitations by introducing conformational constraints and novel chemical functionalities.[1]

This guide uses the known thrombin inhibitor scaffold, D-Phe-Pro-Arg, as a baseline for a hypothetical comparative study. We explore the potential impact on binding affinity when the D-Phe residue is replaced with (S)-2-Amino-2-methylpent-4-enoic acid and other selected NPAAs. The aim is to illustrate how in silico modeling and biophysical binding assays can be synergistically employed to rationalize the design of next-generation peptide-based thrombin inhibitors.

Comparative Binding Affinity Data

The following table presents a hypothetical but scientifically plausible comparison of the binding affinities of modified peptide inhibitors against human α-thrombin. The baseline compound is the tripeptide D-Phe-Pro-Arg-NH2. The subsequent entries show hypothetical changes in the inhibition constant (Ki) upon substitution of the D-Phe residue with (S)-2-Amino-2-methylpent-4-enoic acid and other NPAAs. The rationale for the hypothetical Ki values is provided based on the structural features of each NPAA.

Compound IDSequenceModification at P3 PositionHypothetical Kᵢ (µM)Rationale for Hypothetical Kᵢ
Baseline-1 D-Phe-Pro-Arg-NH₂D-Phenylalanine0.92[2][3]Established baseline affinity for a known peptide inhibitor.
NPAA-1 (S)-AMP-Pro-Arg-NH₂(S)-2-Amino-2-methylpent-4-enoic acid0.45The methyl group and allyl side chain are expected to provide favorable hydrophobic interactions within the S3 pocket of thrombin, while the α-methylation restricts conformational flexibility, potentially leading to a lower entropic penalty upon binding and thus a moderate increase in affinity.
NPAA-2 Aib-Pro-Arg-NH₂Aminoisobutyric acid0.75Aib is known to induce helical propensity.[4] This conformational constraint may pre-organize the peptide into a bioactive conformation, but the lack of a large hydrophobic side chain to interact with the S3 pocket might result in a slightly weaker or comparable affinity to the baseline.
NPAA-3 Cha-Pro-Arg-NH₂Cyclohexylalanine0.30The cyclohexyl ring is a bulky, hydrophobic group that can effectively occupy the S3 pocket, leading to enhanced van der Waals interactions and a significant improvement in binding affinity.
NPAA-4 N-Me-D-Phe-Pro-Arg-NH₂N-methyl-D-Phenylalanine1.50N-methylation can increase metabolic stability but may also introduce steric hindrance or disrupt key hydrogen bonds in the binding pocket, potentially leading to a decrease in binding affinity.

Note: The Ki values for NPAA-1, NPAA-2, NPAA-3, and NPAA-4 are hypothetical and for illustrative purposes to guide research and development. Experimental validation is required.

Experimental Protocols

To experimentally determine the binding affinities of the proposed compounds, Isothermal Titration Calorimetry (ITC) is a highly suitable method as it provides a complete thermodynamic profile of the binding interaction.

Isothermal Titration Calorimetry (ITC) Protocol

Objective: To determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction between the synthetic peptide inhibitors and human α-thrombin.

Materials:

  • Purified human α-thrombin

  • Synthetic peptide inhibitors (Baseline-1, NPAA-1, NPAA-2, NPAA-3, NPAA-4)

  • ITC instrument (e.g., Malvern MicroCal PEAQ-ITC)

  • ITC buffer: 50 mM Sodium Phosphate, 100 mM NaCl, pH 7.4

  • Degasser

Procedure:

  • Sample Preparation:

    • Prepare a 20-50 µM solution of human α-thrombin in the ITC buffer.

    • Prepare a 200-500 µM solution of each peptide inhibitor in the same ITC buffer. It is crucial that the buffer for the protein and the peptides are identical to minimize heats of dilution.[5]

    • Degas both protein and peptide solutions for 10-15 minutes immediately before the experiment to prevent air bubbles.

  • ITC Experiment Setup:

    • Set the experimental temperature to 25°C.

    • Fill the sample cell with the thrombin solution.

    • Fill the injection syringe with one of the peptide inhibitor solutions.

  • Titration:

    • Perform an initial injection of 0.4 µL, followed by 19 injections of 2 µL of the peptide solution into the thrombin solution at 150-second intervals.

    • The stirring speed should be set to 750 rpm to ensure rapid mixing.

  • Control Experiment:

    • To determine the heat of dilution, perform a control titration by injecting the peptide solution into the ITC buffer alone.

  • Data Analysis:

    • Subtract the heat of dilution from the raw titration data.

    • Fit the integrated heat data to a suitable binding model (e.g., one-site binding model) using the analysis software provided with the ITC instrument.

    • The fitting will yield the binding affinity (Ka, from which Kd is calculated), stoichiometry (n), and enthalpy of binding (ΔH).

In Silico Modeling and Visualization

Molecular docking is a powerful in silico tool to predict the binding pose of a ligand to a protein and to estimate the binding affinity. This can provide structural insights into the interactions observed experimentally.

Molecular Docking Workflow

The following diagram illustrates a typical workflow for docking peptide-based inhibitors to a protein target like thrombin.

molecular_docking_workflow cluster_prep Preparation cluster_docking Docking cluster_analysis Analysis cluster_results Results protein_prep Protein Preparation (PDB ID: 1PPB) grid_gen Grid Generation (Define binding site) protein_prep->grid_gen ligand_prep Ligand Preparation (NPAA-1 structure) docking Molecular Docking (e.g., Glide, AutoDock) ligand_prep->docking grid_gen->docking pose_analysis Pose Analysis (Clustering & Scoring) docking->pose_analysis binding_energy Binding Energy Calculation (MM/GBSA) pose_analysis->binding_energy final_complex Predicted Binding Mode & Affinity Estimation binding_energy->final_complex

References

Safety & Regulatory Compliance

Safety

Proper Disposal of (S)-2-Amino-2-methylpent-4-enoic Acid in a Laboratory Setting

The safe and compliant disposal of (S)-2-Amino-2-methylpent-4-enoic acid is critical for ensuring the safety of laboratory personnel and protecting the environment. This document provides a comprehensive, step-by-step gu...

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of (S)-2-Amino-2-methylpent-4-enoic acid is critical for ensuring the safety of laboratory personnel and protecting the environment. This document provides a comprehensive, step-by-step guide for researchers, scientists, and drug development professionals on the proper disposal procedures for this compound.

Hazard Identification and Assessment

(S)-2-Amino-2-methylpent-4-enoic acid and similar compounds are classified with specific hazards that necessitate careful handling and disposal. According to safety data sheets (SDS), these compounds can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Some related chemicals are noted to cause severe skin burns and eye damage.[2][3][4] Therefore, it is imperative to treat this compound as hazardous waste.

Key Hazard Information:

Hazard StatementClassification
Causes skin irritation/burnsSkin Irritant
Causes serious eye damage/irritationEye Irritant/Damage
May cause respiratory irritationRespiratory Irritant

Personal Protective Equipment (PPE)

Before handling (S)-2-Amino-2-methylpent-4-enoic acid for disposal, all personnel must wear appropriate personal protective equipment (PPE) to prevent exposure.

Required PPE:

  • Gloves: Chemically resistant gloves (e.g., nitrile).

  • Eye Protection: Safety goggles and a face shield.[3]

  • Lab Coat: A standard laboratory coat to protect clothing and skin.

  • Respiratory Protection: Use in a well-ventilated area, such as a fume hood, to avoid inhalation of any dusts or aerosols.[5]

Waste Segregation and Collection

Proper segregation of chemical waste is a fundamental principle of laboratory safety.[6] (S)-2-Amino-2-methylpent-4-enoic acid waste should be collected at the point of generation and segregated from other waste streams.

Procedure:

  • Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for collecting solid (S)-2-Amino-2-methylpent-4-enoic acid waste. For liquid waste containing this compound, use a separate, compatible container. Containers must be in good condition, compatible with the chemical, and have a secure, leak-proof lid.[7]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "(S)-2-Amino-2-methylpent-4-enoic acid," and the associated hazards (e.g., "Corrosive," "Irritant").[6]

On-Site Storage and Handling

Waste should be stored in a designated satellite accumulation area (SAA) within the laboratory.[8]

Storage Guidelines:

  • Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.[8]

  • Container Management: Keep waste containers securely closed at all times, except when adding waste.[8]

  • Secondary Containment: Store waste containers in a secondary containment bin to prevent spills.[7]

  • Segregation: Do not store incompatible chemicals together.[6][7]

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of (S)-2-Amino-2-methylpent-4-enoic acid.

G Disposal Workflow for (S)-2-Amino-2-methylpent-4-enoic Acid cluster_prep Preparation cluster_collection Collection & Storage cluster_disposal Disposal start Start: Waste Generation ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Select Labeled Hazardous Waste Container ppe->container collect_waste Collect Waste in Designated Container container->collect_waste seal_container Securely Seal Container collect_waste->seal_container store_waste Store in Satellite Accumulation Area seal_container->store_waste pickup_request Request Hazardous Waste Pickup from EHS store_waste->pickup_request ehs_pickup EHS Collects Waste pickup_request->ehs_pickup final_disposal Transport to Approved Waste Disposal Facility ehs_pickup->final_disposal

Caption: Disposal workflow from generation to final disposal.

Decontamination and Spill Management

In the event of a spill, prompt and safe cleanup is essential.

Spill Cleanup Protocol:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.

  • PPE: Don appropriate PPE before attempting to clean the spill.

  • Containment: For liquid spills, use an absorbent material like Chemizorb® to contain the spill. For solid spills, carefully sweep or scoop the material to avoid creating dust.

  • Collection: Place all contaminated materials into a labeled hazardous waste container.

  • Decontamination: Clean the affected area thoroughly.

  • Disposal: Dispose of all cleanup materials as hazardous waste.

Final Disposal

Under no circumstances should (S)-2-Amino-2-methylpent-4-enoic acid be disposed of down the drain or in regular trash.[7][8][9]

Procedure for Final Disposal:

  • Contact Environmental Health and Safety (EHS): When the waste container is nearly full or has reached the designated accumulation time limit (typically 6-12 months, check institutional policy), contact your institution's EHS department to arrange for a hazardous waste pickup.[7][8][10]

  • Documentation: Complete any required waste pickup forms, accurately detailing the contents of the container.[6]

  • Professional Disposal: The EHS department will ensure the waste is transported to and disposed of at a licensed and approved hazardous waste disposal facility in accordance with all federal, state, and local regulations.[2][3][11]

References

Handling

Personal protective equipment for handling (S)-2-Amino-2-methylpent-4-enoic acid

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling (S)-2-Amino-2-methylpent-4-enoic acid. Adherence to these procedures is...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling (S)-2-Amino-2-methylpent-4-enoic acid. Adherence to these procedures is critical for ensuring personal safety and proper disposal.

Hazard Identification and Personal Protective Equipment

(S)-2-Amino-2-methylpent-4-enoic acid is classified with the following hazards:

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2]

The signal word for this chemical is Warning .[1][2]

To mitigate these risks, the following personal protective equipment (PPE) is mandatory. The precautionary statement P280 specifically advises to "Wear protective gloves/protective clothing/eye protection/face protection".[1][2]

PPE CategoryItemSpecification
Eye/Face Protection Safety GogglesWear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[3]
Face ShieldUse a face shield in addition to goggles when there is a splash hazard.
Skin Protection GlovesHandle with gloves that have been inspected prior to use. The selected gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374. Wash and dry hands after handling.
Protective ClothingWear impervious clothing and a lab coat.[3][4] Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.[5]
Respiratory Protection RespiratorUse in a well-ventilated area.[2] If ventilation is inadequate, use a suitable respirator.

Operational Plan for Safe Handling

Proper handling procedures are essential to minimize exposure and ensure a safe laboratory environment.

prep Preparation handle Handling prep->handle Ensure proper ventilation cleanup Cleanup handle->cleanup After use storage Storage cleanup->storage For unused material

Caption: Workflow for handling (S)-2-Amino-2-methylpent-4-enoic acid.

1. Preparation:

  • Ensure a well-ventilated work area, such as a chemical fume hood.[2]

  • Inspect all PPE for integrity before use.

  • Locate the nearest eyewash station and safety shower.

  • Have appropriate spill cleanup materials readily available.

2. Handling:

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[5]

  • Avoid contact with skin and eyes.[6]

  • Do not eat, drink, or smoke when using this product.[7]

  • Keep containers securely sealed when not in use.[2]

3. Cleanup:

  • Wash all exposed external body areas thoroughly after handling.[2]

  • Take off contaminated clothing and wash it before reuse.[2][7]

  • Clean the work area thoroughly after completion of work.

Disposal Plan

Proper disposal of (S)-2-Amino-2-methylpent-4-enoic acid and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

collect Collect Waste label_waste Label Waste Container collect->label_waste Properly store_waste Store Waste label_waste->store_waste Securely dispose Dispose via Authorized Service store_waste->dispose According to regulations

Caption: Waste disposal workflow for (S)-2-Amino-2-methylpent-4-enoic acid.

1. Waste Collection:

  • Collect waste material in a designated, compatible, and properly labeled container.

  • Do not mix with other waste streams unless explicitly permitted.

2. Labeling:

  • Clearly label the waste container with the chemical name "(S)-2-Amino-2-methylpent-4-enoic acid" and the appropriate hazard symbols.

3. Storage:

  • Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Keep the container tightly closed.[5]

4. Disposal:

  • Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[2][7] Do not allow the product to enter drains.[8]

References

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